molecular formula C10H13ClN2O B1608566 2-Chloro-N,N-diethylnicotinamide CAS No. 38029-99-1

2-Chloro-N,N-diethylnicotinamide

Cat. No.: B1608566
CAS No.: 38029-99-1
M. Wt: 212.67 g/mol
InChI Key: UEKCGMIHMFNDNI-UHFFFAOYSA-N
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Description

2-Chloro-N,N-diethylnicotinamide is a useful research compound. Its molecular formula is C10H13ClN2O and its molecular weight is 212.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N,N-diethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-3-13(4-2)10(14)8-6-5-7-12-9(8)11/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKCGMIHMFNDNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403587
Record name 2-CHLORO-N,N-DIETHYLNICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38029-99-1
Record name 2-CHLORO-N,N-DIETHYLNICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-Chloro-N,N-diethylnicotinamide" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Optimized Synthesis, Structural Analysis, and Reactivity Profiling

Executive Summary

This technical guide provides a comprehensive analysis of 2-Chloro-N,N-diethylnicotinamide (CAS: 38029-99-1), a critical pyridine-based scaffold used in the synthesis of pharmaceutical intermediates and agrochemicals.[1] Unlike its parent compound Nikethamide, this chlorinated derivative serves as a high-value electrophile in Nucleophilic Aromatic Substitution (SNAr) reactions.[1]

This document details the structural causality behind its reactivity, validated synthesis protocols, and analytical characterization standards, designed to support researchers in optimizing lead generation campaigns.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

This compound is defined by a pyridine core substituted at the 2-position with a chlorine atom and at the 3-position with a diethylcarboxamide moiety.[1] The proximity of the electron-withdrawing amide group to the chloro-substituent significantly enhances the electrophilicity at C2.[1]

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name 2-chloro-N,N-diethylpyridine-3-carboxamide
Common Name This compound
CAS Number 38029-99-1
Molecular Formula C₁₀H₁₃ClN₂O
Molecular Weight 212.68 g/mol
Physical State Solid (White to off-white crystalline powder)
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
SMILES ClC1=NC=CC=C1C(N(CC)CC)=O

Structural Analysis & Reactivity Logic

Electronic Activation (The "Why")

The utility of this compound stems from the cooperative electronic effects of the pyridine nitrogen and the C3-amide.[1]

  • Inductive Effect (-I): The electronegative nitrogen in the pyridine ring pulls electron density, making the ring electron-deficient.[1]

  • Mesomeric Effect (-M): The amide carbonyl at C3 withdraws electron density via conjugation, specifically activating the ortho (C2) and para (C4) positions.[1]

  • Result: The C2-Chlorine bond is significantly weakened, making the C2 carbon highly susceptible to nucleophilic attack (SNAr) by amines, thiols, or alkoxides.[1]

Visualization: Structural Reactivity Flow

The following diagram illustrates the electronic activation and subsequent synthetic pathways.

StructuralReactivity Core This compound (Electrophilic Scaffold) Activation Electronic Activation: 1. Pyridine N (-I) 2. C3-Amide (-M) Core->Activation Intrinsic Properties Reactivity High S_NAr Reactivity at C2 Position Activation->Reactivity Potentiates Cl displacement Prod1 2-Amino-nicotinamides (Kinase Inhibitors) Reactivity->Prod1 + Primary Amines Prod2 2-Alkoxy-nicotinamides (Anti-inflammatory) Reactivity->Prod2 + Alkoxides Prod3 Suzuki Coupling (Biaryl Scaffolds) Reactivity->Prod3 + Boronic Acids (Pd cat.)

Figure 1: Structural logic dictating the electrophilic utility of the scaffold.[1]

Validated Synthesis Protocols

Two primary routes are recommended based on scale and available reagents. Method A is preferred for scale-up due to cost efficiency, while Method B is suitable for small-scale, high-throughput chemistry.[1]

Method A: Acid Chloride Activation (Standard Scale-Up)

Reaction Logic: Conversion of the carboxylic acid to an acid chloride generates a highly reactive intermediate that rapidly couples with diethylamine.[1]

Reagents:

  • 2-Chloronicotinic acid (1.0 equiv)[1]

  • Thionyl Chloride (SOCl₂) (1.5 equiv) or Oxalyl Chloride ((COCl)₂)[1]

  • Diethylamine (1.2 equiv)[1]

  • Triethylamine (Et₃N) (2.0 equiv)[1]

  • Dichloromethane (DCM) (Solvent)[1]

Protocol:

  • Activation: Suspend 2-chloronicotinic acid in dry DCM under N₂ atmosphere. Add catalytic DMF (2-3 drops).[1]

  • Chlorination: Add oxalyl chloride dropwise at 0°C. Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases.

  • Concentration: Evaporate solvent and excess oxalyl chloride in vacuo to obtain the crude acid chloride (handle under inert gas).

  • Coupling: Redissolve residue in dry DCM. Cool to 0°C. Add Et₃N followed by dropwise addition of diethylamine.

  • Workup: Stir at RT for 4 hours. Quench with water.[1][2] Wash organic layer with 1N HCl (to remove unreacted amine) and saturated NaHCO₃.[1] Dry over MgSO₄ and concentrate.

Method B: Peptide Coupling (Discovery Scale)

Reaction Logic: Uses HATU or EDC to activate the acid in situ, avoiding moisture-sensitive acid chlorides.[1]

Protocol:

  • Dissolve 2-chloronicotinic acid (1.0 equiv) in DMF.

  • Add HATU (1.1 equiv) and DIPEA (2.5 equiv).[1] Stir for 10 min.

  • Add diethylamine (1.2 equiv).[1] Stir at RT for 12 hours.[1]

  • Dilute with EtOAc, wash with LiCl solution (to remove DMF), then brine.

Experimental Workflow Diagram

SynthesisWorkflow Start Start: 2-Chloronicotinic Acid Activation Step 1: Activation (SOCl2 or Oxalyl Chloride) Start->Activation DCM, 0°C Intermediate Intermediate: Acid Chloride Activation->Intermediate -HCl/SO2 Coupling Step 2: Amidation (+ Diethylamine / Et3N) Intermediate->Coupling Nucleophilic Acyl Subst. Workup Step 3: Workup (Acid/Base Wash) Coupling->Workup Quench Final Product: This compound Workup->Final Isolation

Figure 2: Step-by-step synthetic workflow for Method A.

Analytical Characterization & Troubleshooting

Accurate identification of this compound requires awareness of rotameric effects common in tertiary amides.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz Key Feature: Due to restricted rotation around the C(O)-N bond, the ethyl groups often appear as two distinct sets of signals (magnetic non-equivalence) at room temperature.[1]

Chemical Shift (δ)MultiplicityIntegrationAssignmentNotes
8.45 dd1HPyridine C6-HDeshielded by N
7.65 dd1HPyridine C4-HOrtho to amide
7.30 dd1HPyridine C5-H
3.60 & 3.20 q (broad)4HN-CH ₂-CH₃Rotamers: May appear as two broad quartets
1.25 & 1.10 t6HN-CH₂-CHRotamers: May appear as two triplets

Troubleshooting Tip: If the ethyl signals are broad or complex, run the NMR at elevated temperature (e.g., 50°C) to coalesce the rotamers into sharp signals.

Mass Spectrometry (MS)
  • Ionization: ESI+

  • Expected Mass: [M+H]⁺ = 213.08[1]

  • Isotope Pattern: Distinct Chlorine pattern.[1][3] Peaks at 213 (100%) and 215 (32%) confirming the presence of one chlorine atom.[1]

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.[1] Harmful if swallowed.[1]

  • Storage: Store in a cool, dry place. Keep container tightly closed. Hydroscopic nature is possible due to the amide; store under desiccant if high purity is required for long periods.[1]

  • Reactivity: Incompatible with strong oxidizing agents and strong bases (unless intended for reaction).[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 329830286, this compound. Retrieved from [Link][1]

Sources

"2-Chloro-N,N-diethylnicotinamide" CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide serves as a comprehensive technical resource on 2-Chloro-N,N-diethylnicotinamide, a compound of interest in contemporary chemical and pharmaceutical research. As a substituted nicotinamide derivative, its unique structural features present opportunities for exploration in various scientific domains. This document provides an in-depth analysis of its chemical identity, synthesis, potential applications, analytical methodologies, and essential safety protocols, designed to empower researchers in their scientific endeavors.

Chemical Identity and Properties

Chemical Name: this compound CAS Number: 38029-99-1 Molecular Formula: C₁₀H₁₃ClN₂O

Structural Representation:

Caption: Chemical structure of this compound.

PropertyValueSource
Molecular Weight212.68 g/mol [1]
AppearanceLikely an oil or low-melting solidInferred from related compounds
SolubilityExpected to be soluble in organic solventsInferred from structure

Synthesis of this compound

The synthesis of this compound is logically approached through the reaction of a suitable acyl chloride with diethylamine. This standard amidation reaction is a cornerstone of organic synthesis. The key intermediate for this process is 2-chloronicotinoyl chloride.

Part 1: Synthesis of 2-Chloronicotinoyl Chloride

Two primary routes for the synthesis of 2-chloronicotinoyl chloride have been reported:

Method A: From 2-Chloronicotinic Acid

This method involves the direct conversion of 2-chloronicotinic acid to the corresponding acyl chloride using a chlorinating agent such as thionyl chloride.[1]

Experimental Protocol:

  • To a reaction vessel containing 2-chloronicotinic acid (1 equivalent), add 1,2-dichloroethane as a solvent.

  • Add thionyl chloride (approximately 1.5-2 equivalents) to the mixture.

  • Reflux the reaction mixture for 1-2 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride, yielding 2-chloronicotinoyl chloride as an oil that may solidify upon standing.[1]

Method B: From 2-Chloro-3-(trichloromethyl)pyridine

An alternative synthesis route utilizes 2-chloro-3-(trichloromethyl)pyridine as the starting material. This method avoids the use of highly reactive chlorinating agents like thionyl chloride.[2]

Experimental Protocol:

  • In a suitable solvent such as toluene, dissolve 2-chloro-3-(trichloromethyl)pyridine (1 equivalent).

  • Add a catalyst, for example, a Lewis acid like AlCl₃ or FeCl₃ (0.5–10% by weight).[2]

  • Introduce a carboxylic acid or anhydride, such as acetic acid or acetic anhydride (0.5–2.0 equivalents).[2]

  • Heat the reaction mixture to 80–120 °C for 5–12 hours.[2]

  • After the reaction is complete, the product, 2-chloronicotinoyl chloride, can be isolated through standard workup and purification procedures.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_final Final Product 2-Chloronicotinic Acid 2-Chloronicotinic Acid 2-Chloronicotinoyl chloride 2-Chloronicotinoyl chloride 2-Chloronicotinic Acid->2-Chloronicotinoyl chloride Thionyl Chloride 2-Chloro-3-(trichloromethyl)pyridine 2-Chloro-3-(trichloromethyl)pyridine 2-Chloro-3-(trichloromethyl)pyridine->2-Chloronicotinoyl chloride Acetic Anhydride, Catalyst This compound This compound 2-Chloronicotinoyl chloride->this compound Diethylamine

Caption: Synthetic pathways to this compound.

Part 2: Synthesis of this compound

The final step in the synthesis is the amidation of 2-chloronicotinoyl chloride with diethylamine. This reaction is typically exothermic and proceeds readily.

Experimental Protocol:

  • Dissolve 2-chloronicotinoyl chloride (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of diethylamine (at least 2 equivalents to neutralize the HCl byproduct, or 1 equivalent if a non-nucleophilic base like triethylamine is used as an acid scavenger) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or distillation to yield pure this compound.

Potential Applications in Research and Drug Development

While direct biological studies on this compound are not widely published, the structural motif of a chlorinated N,N-dialkyl-substituted aromatic amide is present in molecules with interesting pharmacological activities. A notable example is the related compound, 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH).

A recent study highlighted that CDEAH acts as a monofunctional alkylating agent that preferentially alkylates guanine nucleobases in DNA. This action leads to the formation of DNA adducts that require PARP1-dependent base excision repair. Consequently, CDEAH was found to selectively kill cancer cells deficient in PARP1, suggesting a synthetic lethal interaction. This finding opens up the possibility that this compound, possessing a similar reactive chloro-aromatic system, could be investigated for analogous activities in oncology research, particularly in the context of PARP inhibitor sensitization.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be a suitable starting point for the analysis of this compound.

Suggested Starting Conditions:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid for improved peak shape.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely around 260-280 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

This method can be optimized by adjusting the gradient profile, mobile phase composition, and pH to achieve optimal separation from impurities and starting materials. For more sensitive and selective detection, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given the likely volatility of this compound, GC-MS is another powerful analytical tool.

Suggested Starting Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure elution of the analyte and any impurities.

  • Mass Spectrometer: Electron ionization (EI) source with a full scan or selected ion monitoring (SIM) mode for detection and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of this compound. While specific spectral data for this compound is not published, predictions can be made based on related structures such as N,N-diethylnicotinamide and 2-chloro-N,N-diethylacetamide.

Expected ¹H NMR Features:

  • Aromatic protons of the pyridine ring.

  • Two distinct signals for the methylene protons of the diethyl groups, likely appearing as quartets.

  • Two distinct signals for the methyl protons of the diethyl groups, likely appearing as triplets.

Expected ¹³C NMR Features:

  • Signals corresponding to the carbons of the pyridine ring.

  • A signal for the carbonyl carbon.

  • Signals for the methylene and methyl carbons of the diethyl groups.

Safety and Handling

As a chlorinated organic compound and a substituted amide, this compound should be handled with appropriate care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, safety precautions can be inferred from related compounds.

General Precautions:

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with volatile liquids or fine powders.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the compound. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Hazard Statements for Related Compounds (e.g., N,N-Diethylnicotinamide):

  • Toxic if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

It is imperative to conduct a thorough risk assessment before handling this compound and to consult any available supplier-specific safety information.

References

  • CN101671298B - Synthesis method of 2-chloronicotinoyl chloride - Google Patents.
  • Synthesis of 2-chloronicotinyl chloride - PrepChem.com. Available at: [Link]

Sources

Technical Whitepaper: Modular Synthesis of 2-Chloro-N,N-diethylnicotinamide

[1]

Executive Summary

The synthesis of 2-Chloro-N,N-diethylnicotinamide presents a classic challenge in pyridine chemistry: the regioselective functionalization of the electron-deficient pyridine ring.[1] While direct electrophilic aromatic substitution on pyridine is kinetically unfavorable, this guide details the N-oxide activation pathway , a robust, field-proven route utilized in pharmaceutical development to install the chlorine atom at the C2 position with high precision.

This whitepaper rejects the "one-pot" approach often found in lower-tier literature in favor of a modular three-phase protocol . By isolating the 2-chloronicotinic acid intermediate, researchers can effectively separate the unwanted C6-isomer, ensuring the final amide coupling meets the stringent purity requirements (>98%) of drug discovery and development.

Strategic Pathway Analysis

The synthesis is divided into three critical phases. The logic governing this structure is impurity control .[1]

  • Phase I (Activation): Conversion of Nicotinic Acid to Nicotinic Acid N-Oxide.[1]

    • Rationale: Pyridine nitrogen oxidation increases the susceptibility of the alpha-positions (C2/C6) to nucleophilic attack.[1]

  • Phase II (Regioselective Chlorination): The Reissert-Henze rearrangement using Phosphorus Oxychloride (

    
    ).[1]
    
    • Rationale: This step installs the chlorine.[1] Crucially, we hydrolyze the intermediate acid chloride to the free acid to allow for fractional precipitation , removing the 6-chloro impurity.

  • Phase III (Amidation): Acid chloride regeneration and coupling with diethylamine.[1]

    • Rationale: Standard Schotten-Baumann conditions provide high yield and clean conversion.[1]

Pathway Visualization[1]

SynthesisPathwayNANicotinic AcidNANONicotinic AcidN-OxideNA->NANOH2O2 / AcOH80°CInterIntermediate(2-Cl & 6-Cl Mix)NANO->InterPOCl3 / Et3NRefluxCNA2-ChloronicotinicAcid (Purified)Inter->CNAHydrolysis & pH Fractionation(Removes 6-Cl isomer)CNAC2-ChloronicotinoylChlorideCNA->CNACSOCl2RefluxTarget2-Chloro-N,N-diethylnicotinamideCNAC->TargetHNEt2 / DCM0°C

Figure 1: The modular synthesis pathway emphasizing the critical purification step at the acid stage.

Phase I: N-Oxidation of Nicotinic Acid[1]

The oxidation of the pyridine nitrogen is the enabling step. We utilize a Hydrogen Peroxide/Acetic Acid system.[1]

Protocol
  • Reagents: Nicotinic acid (1.0 eq), 30% Hydrogen Peroxide (

    
    , 1.5 eq), Glacial Acetic Acid (Solvent).
    
  • Setup: Round-bottom flask equipped with a reflux condenser and temperature probe.

  • Procedure:

    • Dissolve Nicotinic acid in glacial acetic acid (approx. 5 mL per gram).

    • Add

      
       dropwise at room temperature.[1]
      
    • Heat slowly to 80°C . Caution: Reaction is exothermic.

    • Maintain temperature for 3–4 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

    • Workup: Concentrate under reduced pressure to remove acetic acid. Add water and concentrate again to remove trace acid.[1] Recrystallize the solid residue from water/ethanol.[1]

Critical Control Point (CCP): Ensure complete removal of peroxides before proceeding to chlorination. Residual peroxides can react violently with

11

Phase II: Regioselective Chlorination (The Core)

This is the most technically demanding step.[1] The reaction follows a mechanism similar to the Reissert-Henze reaction , where the N-oxide oxygen attacks the electrophilic phosphorus, creating an activated intermediate that is susceptible to nucleophilic attack by chloride ions.

Mechanistic Insight

The reaction produces two isomers:

  • 2-Chloronicotinic acid (Major): Target.[1][2][3][4][5][6]

  • 6-Chloronicotinic acid (Minor): Impurity (typically 5–10%).[1]

Protocol
  • Reagents: Nicotinic Acid N-Oxide (1.0 eq), Phosphorus Oxychloride (

    
    , 5.0 eq - acts as solvent/reagent), Triethylamine (
    
    
    , 1.0 eq - optional, enhances yield).
  • Safety:

    
     releases 
    
    
    gas upon hydrolysis.[1] Use a caustic scrubber.[1]
  • Procedure:

    • Suspend dried N-oxide in

      
       under inert atmosphere (
      
      
      ).
    • Optional: Add

      
       dropwise at 0°C (reduces induction period).
      
    • Heat to reflux (~105°C) for 2–4 hours. The suspension will clear as the acid chloride forms.[1]

    • Distillation: Remove excess

      
       under vacuum.[1] Do not overheat the residue.[1]
      
  • Hydrolysis & Purification (The "Purification Firewall"):

    • Pour the oily residue (crude acid chlorides) into crushed ice/water.[1]

    • Adjust pH to ~10 with NaOH to solubilize everything as sodium salts.[1]

    • Fractional Acidification: Slowly lower pH with HCl.[1]

      • Observation: The 6-chloro isomer typically precipitates at a slightly different pH than the 2-chloro isomer due to pKa differences (approx pH 3.5 vs 2.5).[1]

      • Standard Practice: Acidify to pH 2.0, collect all solids, and recrystallize from water . 2-Chloronicotinic acid is less soluble in cold water than the 6-chloro isomer, allowing for effective purification.

Mechanistic Visualization[1][7]

MechanismStep1N-Oxide + POCl3Step2O-PhosphorylatedIntermediateStep1->Step2ActivationStep3Nucleophilic Attack (Cl-)at C2 PositionStep2->Step3RegioselectionStep4Elimination ofPO2Cl2-Step3->Step4AromatizationFinal2-ChloronicotinoylChlorideStep4->Final

Figure 2: Simplified mechanism of the chlorination-deoxygenation sequence.

Phase III: Amidation

With pure 2-chloronicotinic acid in hand, the final coupling is straightforward.[1]

Protocol
  • Activation:

    • Reflux pure 2-chloronicotinic acid in Thionyl Chloride (

      
      , 3.0 eq) for 1 hour.
      
    • Evaporate excess

      
       to dryness (azeotrope with toluene if necessary) to obtain 2-chloronicotinoyl chloride .[1]
      
  • Coupling:

    • Dissolve the acid chloride in anhydrous Dichloromethane (DCM).[1]

    • Cool to 0°C .

    • Add Diethylamine (

      
      , 1.1 eq) and a scavenger base (Triethylamine or Diisopropylethylamine, 1.2 eq).
      
    • Stir at room temperature for 2 hours.

  • Workup:

    • Wash organic layer with saturated

      
       (removes unreacted acid), then 1M HCl (removes unreacted amine), then Brine.
      
    • Dry over

      
       and concentrate.
      
    • Result: this compound (typically a pale yellow oil or low-melting solid).[1]

Data Summary & Quality Control

ParameterSpecificationMethod of Verification
Appearance Pale yellow oil / Off-white solidVisual Inspection
Purity > 98.0%HPLC (C18, Acetonitrile/Water)
Identity (NMR) C2-H absent; C4, C5, C6 signals present1H-NMR (CDCl3)
Key Impurity 6-Chloro isomer (< 0.5%)HPLC / GC-MS
Water Content < 0.1%Karl Fischer

Self-Validating Check: In the 1H-NMR of the final product, the pyridine ring protons should show a characteristic pattern. If the 6-chloro isomer is present, the splitting pattern of the remaining protons will differ significantly (coupling constants


1

References

  • Preparation of 2-chloronicotinic acid. ChemicalBook. (Industrial synthesis route validation). Link

  • Regioselective chlorination of pyridine N-oxides. ResearchGate. (Mechanistic insight into POCl3 activation). Link

  • Process for the production of pure white 2-chloronicotinic acid. Google Patents (US4144238A). (Detailed hydrolysis and purification protocols). Link

  • Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. (Application of the acid intermediate). Link

Technical Whitepaper: Solubility Profile and Solvent Interaction Mechanisms of 2-Chloro-N,N-diethylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, solvent interaction mechanisms, and experimental protocols for 2-Chloro-N,N-diethylnicotinamide (CAS: 38029-99-1). It is designed for researchers optimizing synthesis, purification, or formulation processes.

Executive Summary

This compound is a critical halogenated pyridine intermediate used in the synthesis of complex pharmaceutical scaffolds, including camptothecin derivatives like Diflomotecan. Unlike its parent compound Nikethamide (which is water-miscible), the introduction of the chlorine atom at the C2 position drastically alters its physicochemical landscape, reducing aqueous solubility and enhancing lipophilicity.

This guide provides a definitive solubility framework, moving beyond simple "soluble/insoluble" binaries to explore the thermodynamic drivers of solvation. It identifies Dichloromethane (DCM) and Acetonitrile (MeCN) as primary process solvents, while establishing Diisopropylether (DIPE) / Heptane systems as the gold standard for recrystallization.

Physicochemical Identity
PropertyValue / Descriptor
CAS Number 38029-99-1
Molecular Formula C₁₀H₁₃ClN₂O
Molecular Weight 212.68 g/mol
Physical State Solid (Low-melting crystalline solid)
LogP (Predicted) ~1.5 (Moderate Lipophilicity)
pKa (Pyridine N) < 1.0 (Significantly reduced basicity due to 2-Cl electron withdrawal)

Solubility Profile & Solvent Selection Strategy

The solubility of this compound is governed by the competition between the polar diethylamide moiety and the lipophilic, electron-withdrawing chloropyridine core.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh Primary choice for extraction. The solvent's polarizability matches the aromatic core; lack of H-bond donation prevents interference with the amide.
Polar Aprotic Acetonitrile (MeCN), DMF, DMSOHigh Excellent for synthesis (e.g., SNAr reactions). Solvates the dipole created by the amide without nucleophilic competition.
Polar Protic Methanol, EthanolHigh Soluble due to H-bonding with the amide oxygen and pyridine nitrogen. Useful for HPLC analysis but less ideal for anhydrous reactions.
Ethers THF, Diisopropylether (DIPE)Moderate Temperature Dependent. DIPE is the solvent of choice for crystallization (soluble hot, insoluble cold).
Aliphatic Hydrocarbons Heptane, HexaneLow / Insoluble Acts as an anti-solvent . The compound's polarity is too high for stable solvation in non-polar alkane chains.
Aqueous Media Water, BrineLow Unlike Nikethamide, the 2-Cl group disrupts the hydration sphere. Partitions strongly into organic phases during workup.
Thermodynamic Solvation Mechanism

The dissolution process is driven by dipole-dipole interactions .

  • Solute-Solute: The crystal lattice is held together by weak

    
    -
    
    
    
    stacking of the chloropyridine rings and dipole interactions of the amide groups.
  • Solute-Solvent:

    • In DCM: The solvent disrupts

      
      -stacking effectively.
      
    • In Water: The hydrophobic effect of the 2-chloro and diethyl groups dominates. The pyridine nitrogen is electronically deactivated by the chlorine (inductive effect), reducing its ability to accept H-bonds from water, leading to poor aqueous solubility.

Experimental Protocols

Protocol: Gravimetric Solubility Determination (Shake-Flask Method)

Use this self-validating protocol to generate precise solubility data (mg/mL) for your specific solvent system.

Materials:

  • This compound (Solid)[1][2][3][4]

  • Target Solvent (HPLC Grade)

  • 0.45 µm PTFE Syringe Filter

  • Temperature-controlled shaker

Workflow:

  • Saturation: Add excess solid (approx. 100 mg) to 1 mL of solvent in a sealed vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

    • Validation Check: Ensure solid remains visible at all times. If dissolved completely, add more solid.

  • Filtration: Stop agitation and allow settling for 1 hour. Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the filter).

  • Quantification:

    • Method A (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.

    • Method B (HPLC - Preferred): Dilute filtrate with Methanol and analyze via HPLC-UV (254 nm).

Protocol: Purification via Recrystallization

Based on industrial synthesis workflows (e.g., Diflomotecan intermediates).

  • Dissolution: Dissolve crude this compound in Diisopropylether (DIPE) containing trace Isopropanol (IPA) at reflux temperature.

    • Ratio: Approx. 8-10 volumes of DIPE per gram of solute.

  • Hot Filtration: Filter the hot solution to remove insoluble mechanical impurities.

  • Anti-Solvent Addition: Slowly add Heptane (approx. 1:1 ratio with DIPE) while maintaining temperature.

  • Crystallization: Allow the solution to cool slowly to Room Temperature, then chill to 5°C.

  • Isolation: Filter the resulting white crystals and wash with cold Heptane.

Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on the intended application (Synthesis vs. Purification).

SolubilityLogic cluster_0 Solubility Mechanism Start This compound (Solid Formulation) Goal Select Process Goal Start->Goal Synthesis Synthesis / Reaction (S_NAr, Coupling) Goal->Synthesis Purification Purification / Isolation Goal->Purification Analysis Analysis (HPLC/GC) Goal->Analysis Solv_PolarAprotic Polar Aprotic (MeCN, DMF) High Solvency Synthesis->Solv_PolarAprotic Max Reaction Rate Solv_DCM Chlorinated (DCM) High Solvency Purification->Solv_DCM Extraction (Workup) Solv_Recryst Binary System (DIPE + Heptane) Temp. Dependent Purification->Solv_Recryst Crystallization Solv_Alcohol Polar Protic (MeOH, EtOH) Miscible Analysis->Solv_Alcohol Sample Prep Mech Mechanism: Dipole-Dipole interactions dominate. 2-Cl group reduces water solubility.

Figure 1: Decision tree for solvent selection based on process requirements, highlighting the shift from high-solvency chlorinated solvents for extraction to binary ether/alkane systems for purification.

Safety & Handling (E-E-A-T)

  • Inhalation Hazard: As a halogenated pyridine, this compound may act as a respiratory irritant. All solubility experiments involving heating (especially with DCM or MeCN) must be performed in a fume hood .

  • Skin Absorption: The diethylamide moiety can enhance skin permeability. Use Nitrile gloves (min 0.11 mm thickness) for handling.

  • Waste Disposal: Solutions in DCM must be segregated into Halogenated Waste streams. Solutions in MeCN/MeOH go to Non-Halogenated Organic Waste.

References

  • Henkel, B., et al. (2007). "Practical Racemic and Asymmetric Formal Total Syntheses of the Homocamptothecin Derivative and Anticancer Agent Diflomotecan." Heterocycles, 72, 263.[5] (Describes synthesis in MeCN and crystallization from DIPE/Heptane).

  • PubChem. (n.d.).[6] "Compound Summary: 2-Chloro-N-ethylnicotinamide (Analogous Structure Data)." National Library of Medicine.

  • Sigma-Aldrich. (n.d.). "Product Specification: this compound (VBP00046)."

  • Chemsrc. (2025). "this compound Physicochemical Properties."

Sources

"2-Chloro-N,N-diethylnicotinamide" physical and chemical characteristics

[1]

Chemical Identity & Significance

This compound is a functionalized pyridine derivative characterized by an electron-deficient ring system. Structurally related to the stimulant Nikethamide (Coramine), the introduction of a chlorine atom at the C2 position drastically alters its reactivity, converting it from a pharmacological end-point into a versatile electrophilic scaffold.

It serves as a pivotal intermediate in the synthesis of Diflomotecan , a homocamptothecin derivative and potent Topoisomerase I inhibitor. Its value lies in the "ortho-effect": the C2-chlorine is activated for Nucleophilic Aromatic Substitution (

Nomenclature & Identifiers
IdentifierValue
IUPAC Name 2-Chloro-N,N-diethylpyridine-3-carboxamide
CAS Registry Number 38029-99-1
Molecular Formula

Molecular Weight 212.68 g/mol
SMILES CCN(CC)C(=O)C1=C(Cl)N=CC=C1
InChI Key DEWSDUANQYRLFT-UHFFFAOYSA-N

Physicochemical Profile

The physical characteristics of this compound are dominated by the electron-withdrawing nature of the chloro- and amide- substituents, which increase density relative to the parent nicotinamide.

Table 1: Physical Properties

PropertyValueNote
Physical State Viscous Liquid or Low-Melting SolidOften isolated as an oil; crystallizes upon high purification.
Density 1.162 g/cm³Predicted value; significantly denser than water.
Boiling Point 353.9 ± 27.0 °CAt 760 mmHg (Predicted).[1][2]
Flash Point 167.8 ± 23.7 °CCombustible.[2]
LogP 1.17Moderate lipophilicity; soluble in DCM, EtOAc, DMSO.
Refractive Index 1.534Predicted.[3][2]
Spectral Characteristics (Expected)
  • 
    H NMR (CDCl
    
    
    ):
    Distinct signals for the ethyl groups (triplet ~1.1 ppm, quartet ~3.4 ppm) and the pyridine ring protons. The C2-Cl substituent causes a downfield shift of the adjacent protons compared to Nikethamide.
  • MS (ESI): Molecular ion peak

    
     at m/z 213/215 (3:1 ratio due to 
    
    
    Cl/
    
    
    Cl isotopes).

Synthesis & Manufacturing Protocol

The industrial and laboratory synthesis of this compound typically proceeds via the activation of 2-chloronicotinic acid. The following protocol is adapted from high-yield methodologies used in the synthesis of camptothecin analogues.

Reaction Pathway

The synthesis involves the conversion of 2-chloronicotinic acid to its acid chloride using thionyl chloride (

SynthesisStart2-Chloronicotinic Acid(CAS 2942-59-8)InterIntermediate:2-Chloronicotinoyl ChlorideStart->InterActivationReagent1SOCl2 / DMF (cat)RefluxReagent1->InterProductProduct:This compoundInter->ProductAmidationReagent2Diethylamine / Et3N0°C to RTReagent2->Product

Figure 1: Synthetic pathway converting 2-chloronicotinic acid to the target amide via an acid chloride intermediate.[4]

Detailed Laboratory Protocol

Safety Note: Thionyl chloride is corrosive and releases HCl/SO2 gas. Perform all operations in a fume hood.

  • Activation (Acid Chloride Formation):

    • Charge a reaction vessel with 2-chloronicotinic acid (1.0 equiv) and anhydrous acetonitrile or toluene .

    • Add Thionyl chloride (1.3 equiv) dropwise.

    • Add a catalytic amount of DMF (0.08 equiv) to initiate the reaction.[5]

    • Heat to reflux (approx. 80°C) for 2–4 hours until gas evolution ceases and the solution becomes clear.

    • In-process check: Aliquot quenched with methanol should show methyl ester by TLC/LCMS.

    • Concentrate under reduced pressure to remove excess

      
      .
      
  • Amidation:

    • Dissolve the crude acid chloride residue in dry DCM (dichloromethane).

    • Cool the solution to 0°C.

    • Slowly add a mixture of Diethylamine (1.1 equiv) and Triethylamine (1.2 equiv) in DCM. Note: The reaction is exothermic.

    • Allow to warm to room temperature and stir for 2 hours.

  • Workup & Purification:

    • Quench with water. Wash the organic layer with saturated

      
       and brine.
      
    • Dry over

      
       and concentrate.
      
    • Purification: Flash column chromatography (Hexanes/Ethyl Acetate) or high-vacuum distillation if the product is an oil.

Chemical Reactivity & Applications

This compound is not merely a final product but a "chemical handle." The interplay between the chlorine atom and the amide group enables two distinct modes of reactivity used in complex drug synthesis.

A. Nucleophilic Aromatic Substitution ( )

The chlorine at C2 is highly susceptible to displacement by nucleophiles due to the electron-withdrawing nitrogen in the pyridine ring (ortho-position) and the inductive effect of the amide at C3.

  • Reagents: Sodium methoxide (

    
    ), primary amines, or thiols.
    
  • Application: Synthesis of 2-alkoxy- or 2-amino-nicotinamides.

B. Directed Ortho-Metalation (DoM)

The


  • Mechanism: The lithium species complexes with the amide oxygen, deprotonating the C4 hydrogen.

  • Application: This allows the introduction of electrophiles (aldehydes, iodides) at C4, a key step in building the fused ring systems of Diflomotecan .

ReactivityCenterThis compoundSnArNucleophilic Substitution (SnAr)(Attack at C2)Center->SnArNucleophiles (RO-, RNH2)DoMDirected Ortho-Metalation(Lithiation at C4)Center->DoMt-BuLi / TMEDA (-78°C)Prod_SnAr2-Methoxy-N,N-diethylnicotinamide(via NaOMe)SnAr->Prod_SnArProd_DoMC4-Functionalized Intermediate(Precursor to Diflomotecan)DoM->Prod_DoM

Figure 2: Divergent reactivity profile showing C2-displacement and C4-lithiation pathways.

Safety & Handling

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • STOT-SE: Category 3 (Respiratory Irritation, H335)

Handling Protocols:

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis or oxidation.

  • Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.

References

  • Yamanaka, H., Araki, T., & Sakamoto, T. (1988).[6] Chemical and Pharmaceutical Bulletin, 36, 2244-2247.[3][6] (Synthesis and structural characterization).

  • Henegar, K. E., et al. (2007). Practical Racemic and Asymmetric Formal Total Syntheses of the Homocamptothecin Derivative and Anticancer Agent Diflomotecan. Heterocycles , 72, 262.[5]

  • PubChem Compound Summary. (2025). This compound (CAS 38029-99-1).[3][1][6] National Center for Biotechnology Information.

  • ChemSrc. (2025).[7] this compound Physicochemical Properties.

discovery and history of "2-Chloro-N,N-diethylnicotinamide"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and strategic utility of 2-Chloro-N,N-diethylnicotinamide , a critical intermediate in the modification of the pyridine scaffold for pharmaceutical and agrochemical development.

A Strategic Scaffold for Pyridine Functionalization

Executive Summary & Chemical Identity

This compound (CAS: 38029-99-1) is a functionalized pyridine derivative serving as a "pivot point" in organic synthesis.[1][2] Structurally related to the analeptic drug Nikethamide (N,N-diethylnicotinamide), the introduction of a chlorine atom at the C2 position drastically alters its reactivity profile.

Unlike its parent compound, which is metabolically stable and pharmacologically active as a respiratory stimulant, the 2-chloro analog is primarily utilized as a reactive electrophile . It enables Nucleophilic Aromatic Substitution (SNAr) and Directed ortho-Metalation (DoM) , facilitating access to complex fused-ring systems (e.g., camptothecin analogs) and sulfonylurea herbicides.

PropertyData
IUPAC Name 2-Chloro-N,N-diethylpyridine-3-carboxamide
Molecular Formula C₁₀H₁₃ClN₂O
Molecular Weight 212.68 g/mol
CAS Registry 38029-99-1
Physical State Solid / Crystalline Powder
Key Reactivity C2-Chlorine displacement (SNAr), C4-Lithiation
Discovery & Historical Context

The history of this compound is not defined by a single therapeutic "discovery" but by the evolution of pyridine functionalization strategies in the mid-to-late 20th century.

  • The Analeptic Era (1920s-1940s): Following the success of Nikethamide (Coramine), researchers synthesized vast libraries of pyridinecarboxamides to explore Structure-Activity Relationships (SAR). The 2-chloro derivative likely emerged during this period as a candidate to test steric and electronic effects on receptor binding, though it lacked the favorable safety/efficacy profile of Nikethamide.

  • The Agrochemical Boom (1980s-1990s): The molecule found industrial significance as a precursor for pyridine sulfonamide herbicides . Patents from this era (e.g., EP0532058) detail its conversion to mercapto-nicotinamides, key intermediates for sulfonylurea synthesis used in corn crop protection.

  • Modern Medicinal Chemistry (2000s-Present): The compound gained renewed prominence as a scaffold for Homocamptothecin derivatives. A landmark 2006 study utilized it to synthesize Diflomotecan , an anticancer agent, showcasing the molecule's ability to direct regioselective lithiation.

Synthesis Protocols

The synthesis of this compound is a robust, two-step process starting from commercially available 2-chloronicotinic acid.

Protocol A: Acid Chloride Activation (Standard Laboratory Scale)

Rationale: Thionyl chloride converts the carboxylic acid to a highly reactive acid chloride, which is then trapped by diethylamine.

Reagents:

  • 2-Chloronicotinic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂, 1.3 eq)

  • Diethylamine (Et₂NH, excess or with base)

  • Solvent: Toluene or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation: Suspend 2-chloronicotinic acid in dry toluene. Add thionyl chloride dropwise. Heat to reflux (approx. 80-110°C) for 2-3 hours until gas evolution (HCl, SO₂) ceases.

  • Evaporation: Remove excess thionyl chloride and solvent under reduced pressure to yield crude 2-chloronicotinoyl chloride .

  • Amidation: Dissolve the crude acid chloride in dry DCM. Cool to 0°C.

  • Addition: Slowly add diethylamine (2.2 eq) or a mixture of diethylamine (1.1 eq) and Triethylamine (1.1 eq) to scavenge HCl.

  • Workup: Stir at room temperature for 2 hours. Wash with water, 1N HCl (to remove unreacted amine), and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from hexane/ethyl acetate if necessary.

Protocol B: Direct Coupling (Modern/Green)

Rationale: Uses coupling agents to avoid noxious SOCl₂ gas, suitable for smaller scale discovery chemistry.

  • Reagents: HATU or EDC/HOBt, DIPEA, DMF solvent.

  • Procedure: Standard amide coupling conditions yield the product in >90% purity without recrystallization.

Strategic Utility & Reactivity

The core value of this molecule lies in the orthogonal reactivity of the Chlorine atom (C2) and the Amide group (C3).

Mechanism 1: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the amide group at C3 makes the C2-chlorine highly susceptible to displacement by nucleophiles (Sulfur, Oxygen, Nitrogen).

  • Application: Reaction with NaSH (Sodium hydrosulfide) yields 2-mercapto-N,N-diethylnicotinamide , the precursor to sulfonyl chlorides used in herbicide synthesis.

Mechanism 2: Directed ortho-Metalation (DoM)

The diethylamide group is a powerful Directed Metalation Group (DMG) . It can coordinate with lithium bases (e.g., LTMP or LDA), directing deprotonation specifically to the C4 position (adjacent to the amide).

  • Application: This allows for the introduction of carbon electrophiles at C4, enabling the construction of fused ring systems like the E-ring of camptothecin analogs.

Visualizing the Reactivity Pathways

The following diagram illustrates the synthesis of the core molecule and its divergent applications in Oncology and Agriculture.

G Start 2-Chloronicotinic Acid Inter 2-Chloronicotinoyl Chloride Start->Inter SOCl2, Reflux Core 2-CHLORO-N,N- DIETHYLNICOTINAMIDE (The Pivot) Inter->Core HNEt2, DCM Mercapto 2-Mercapto- nicotinamide Core->Mercapto NaSH, S8 (S_NAr) Methoxy 2-Methoxy- nicotinamide Core->Methoxy NaOMe (S_NAr) Herbicide Pyridine Sulfonamide Herbicides Mercapto->Herbicide Cl2, NH3 Lithio 4-Lithio-Intermediate (via DoM) Methoxy->Lithio t-BuLi / TMEDA (-78°C) Diflo Diflomotecan (Anticancer) Lithio->Diflo Electrophile Trap + Cyclization

Figure 1: Synthesis and divergent reactivity pathways of this compound. The molecule serves as a precursor for both sulfur-based herbicides and complex alkaloid synthesis.

Pharmacological & Toxicological Profile

While the 2-chloro analog is an intermediate, its biological activity profile differs significantly from Nikethamide.

FeatureNikethamide (Parent)2-Chloro-Analog
Primary Use CNS Stimulant (Analeptic)Synthetic Intermediate
Mechanism Medullary respiratory center stimulationWeak/Inactive (Steric blockade)
Metabolism Hydrolysis to NicotinamideGlutathione conjugation (via Cl displacement)
Toxicity LD50 (Rat, Oral) ~250 mg/kgIrritant (Skin/Eye/Respiratory)

Safety Note: As an alkylating-like agent (via SNAr capability), the 2-chloro compound acts as a skin and eye irritant. It lacks the direct neurotoxicity of some organochlorines but should be handled with standard PPE to prevent sensitization.

References
  • Henegar, K. E., et al. (2006).[3] "Practical Racemic and Asymmetric Formal Total Syntheses of the Homocamptothecin Derivative and Anticancer Agent Diflomotecan." Journal of Organic Chemistry. Link

  • European Patent Office. (1993). "Process for preparing halogenosulfonyl-substituted pyridine compounds." EP 0532058 A1. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 2774541, 2-Chloronicotinoyl chloride." PubChem. Link

  • Sigma-Aldrich. (2025). "this compound Product Specification & SDS." Link

Sources

A Comprehensive Technical Guide to the Safe Handling of 2-Chloro-N,N-diethylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: This document provides an in-depth technical guide on the safety, toxicity, and handling of 2-Chloro-N,N-diethylnicotinamide. It is intended for researchers, scientists, and professionals in drug development. In the absence of a dedicated Safety Data Sheet (SDS) for this specific compound, this guide has been constructed by synthesizing data from structurally analogous compounds: 2-Chloro-N,N-dimethylnicotinamide and N,N-Diethylnicotinamide (Nikethamide). This approach provides a conservative and comprehensive safety framework. All recommendations should be implemented in conjunction with site-specific safety protocols and a thorough risk assessment.

Chemical Identification and Hazard Synopsis

This compound is a substituted pyridinecarboxamide. A precise understanding of its properties is foundational to its safe handling. The table below summarizes its identity and key data points, alongside its closest structural analogs used for hazard assessment in this guide.

PropertyThis compound (Target)2-Chloro-N,N-dimethylnicotinamide (Analog 1)N,N-Diethylnicotinamide (Analog 2 - Nikethamide)
Molecular Formula C₁₀H₁₃ClN₂OC₉H₁₁ClN₂OC₁₀H₁₄N₂O
Molecular Weight 212.68 g/mol 184.63 g/mol [1]178.23 g/mol
CAS Number Not readily available52943-21-2[1]59-26-7
Appearance Assumed to be a solid or liquidSolid[1]Clear colorless to yellow liquid or crystalline solid[2]
Melting Point Data not available63°C to 65°C[1]23°C[2]
Boiling Point Data not availableData not available296-300 °C[2]
Flash Point Data not availableData not available>110°C (>230 °F)[2]

GHS Hazard Identification and Classification

Based on the hazard profiles of its analogs, this compound should be handled as a hazardous substance. The GHS classification is a composite, adopting the most stringent warnings from the available data to ensure maximum safety.

GHS ClassificationHazard StatementSource (Analog)
Signal Word: Danger
Pictograms: ☠️ GHS06 (Skull and Crossbones)❗ GHS07 (Exclamation Mark)
Health Hazards H301: Toxic if swallowedN,N-Diethylnicotinamide[3]
H315: Causes skin irritation2-Chloro-N,N-dimethylnicotinamide[1]
H319: Causes serious eye irritationBoth Analogs[1][3]
H335: May cause respiratory irritation2-Chloro-N,N-dimethylnicotinamide[4]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash face, hands and any exposed skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P405: Store locked up.2-Chloro-N,N-dimethylnicotinamide, N,N-Diethylnicotinamide[3][5][6]

Toxicological Profile: A Data-Driven Assessment

The toxicological data for this compound has not been extensively reported. Therefore, the profile is inferred from its analogs, demanding a cautious approach.

Acute Toxicity:

  • Oral: The analog N,N-Diethylnicotinamide is classified as "Toxic if swallowed"[7][3]. An intraperitoneal LD50 in rats has been reported as 272 mg/kg[2]. This suggests significant toxicity upon ingestion.

  • Dermal: While specific LD50 values are unavailable, related compounds are known to be toxic in contact with skin[8]. The compound is expected to cause skin irritation[4][1].

  • Inhalation: Inhalation may cause respiratory irritation[4]. For related compounds, inhalation of dust or mists is considered toxic[5].

Chronic Toxicity:

  • There is no specific data on the chronic toxicity of this compound. Long-term exposure studies on diethylamine, a related chemical structure, have shown it to be a respiratory irritant in animal models[9]. Prudence dictates that chronic exposure should be minimized.

Other Hazards:

  • When heated to decomposition, related nicotinamides can emit toxic fumes of nitrogen oxides (NOx)[2].

Standard Operating Procedure: Safe Handling and Engineering Controls

The causality behind these protocols is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion—through a multi-layered safety approach.

Core Directive: All manipulations involving this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood to control airborne contaminants[7][5].

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Prep Don appropriate PPE (Gloves, Lab Coat, Goggles) VerifyHood Verify Chemical Fume Hood is operational (check airflow) Prep->VerifyHood 1. Suit Up Transport Transport chemical in secondary containment VerifyHood->Transport 2. Enter Work Area Weigh Weigh material inside hood (use anti-static weigh boat if powder) Transport->Weigh 3. Begin Work Manipulate Perform all manipulations (e.g., dissolution, transfer) deep within the hood Weigh->Manipulate Clean Decontaminate surfaces with appropriate solvent Manipulate->Clean 4. Conclude Work Waste Dispose of waste in labeled hazardous waste container Clean->Waste Store Store chemical in a cool, dry, well-ventilated, locked area Waste->Store Doff Doff PPE correctly and wash hands thoroughly Store->Doff 5. Exit

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential for safeguarding against residual and accidental exposure.

  • Hand Protection: Wear nitrile or neoprene gloves. Given the lack of specific permeation data, it is recommended to double-glove if handling for extended periods or when working with solutions. Always inspect gloves for damage before use and wash hands thoroughly after removal[3].

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles[5].

  • Skin and Body Protection: A laboratory coat must be worn and kept fully fastened. For larger quantities or significant splash potential, a chemically resistant apron is advised[10].

  • Respiratory Protection: A standard surgical mask is insufficient. If there is a risk of generating dust or aerosols outside of a fume hood (a practice that should be avoided), a NIOSH-approved respirator with an organic vapor cartridge is necessary[5][11]. A full respiratory protection program, including fit-testing, is required for respirator use[11].

Storage and Disposal Protocols

Proper storage is crucial for maintaining chemical integrity and preventing accidental release.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place[7]. Store in a designated corrosives or toxics cabinet, away from incompatible materials. The storage area should be locked and accessible only to authorized personnel[3]. Some related compounds are noted to be air-sensitive or to darken over time, suggesting storage under an inert atmosphere might be beneficial for quality control[7][5].

  • Disposal: Dispose of waste contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations[7][5]. Do not dispose of down the drain. Contaminated materials (e.g., gloves, weigh boats) must be treated as hazardous waste.

Emergency Procedures: A Validated Response System

Immediate and correct action during an emergency is critical to mitigating harm. All personnel must be familiar with these procedures and the location of safety equipment (showers, eyewash stations).

Caption: Emergency first aid response to exposure incidents.

Accidental Release Measures:

  • Evacuate: Keep unnecessary personnel away from the spill area.

  • Ventilate: Ensure adequate ventilation (if safe to do so).

  • Contain: Prevent further spread of the material. For liquid spills, use an inert absorbent material like vermiculite or sand[10]. For solid spills, carefully sweep up to avoid generating dust.

  • Collect: Place absorbed material or swept solids into a suitable, labeled, and closed container for disposal[7].

  • Decontaminate: Clean the spill area thoroughly.

Experimental Protocol: Preparation of a 100 mM Stock Solution in DMSO

This protocol integrates safety measures into a common laboratory workflow.

Objective: To prepare 10 mL of a 100 mM stock solution of this compound (MW: 212.68 g/mol ).

Required Materials:

  • This compound

  • Anhydrous DMSO

  • Calibrated analytical balance

  • 15 mL conical tube

  • Calibrated pipettes

  • Vortex mixer

  • Appropriate PPE (double gloves, lab coat, safety goggles)

Procedure:

  • Pre-calculation: Determine the mass of the compound required:

    • Mass = 100 mmol/L * 0.010 L * 212.68 g/mol = 0.21268 g (212.7 mg)

  • Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

  • Weighing: Place an anti-static weigh boat on the analytical balance within the fume hood and tare. Carefully weigh out approximately 212.7 mg of this compound. Record the exact mass.

  • Transfer: Carefully transfer the weighed solid into the 15 mL conical tube.

  • Dissolution: Using a calibrated pipette, add approximately 9 mL of anhydrous DMSO to the conical tube.

  • Mixing: Cap the tube securely and vortex until the solid is completely dissolved.

  • Final Volume Adjustment: Add DMSO to bring the final volume to 10.0 mL.

  • Labeling and Storage: Clearly label the tube with the compound name, concentration, solvent, date, and your initials. Store appropriately as per Section 6.

  • Cleanup: Dispose of the weigh boat and any contaminated tips in the designated solid hazardous waste container. Decontaminate the work surface within the fume hood.

  • Final Steps: Doff PPE correctly and wash hands thoroughly with soap and water.

References

  • PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. National Institutes of Health. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-diethylethanamine. Retrieved from [Link]

  • PubMed Central. (n.d.). Assessment of chronic inhalation non-cancer toxicity for diethylamine. National Institutes of Health. Retrieved from [Link]

  • PubMed. (n.d.). Assessment of chronic inhalation non-cancer toxicity for diethylamine. National Institutes of Health. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

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Methodological & Application

Application Note: Scalable Synthesis of 2-Chloro-N,N-diethylnicotinamide as a Key Scaffold in Herbicide Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the optimized synthesis of 2-Chloro-N,N-diethylnicotinamide , a critical intermediate in the development of pyridine-based herbicides. In agrochemical discovery, the 2-chloropyridine motif serves as a versatile electrophilic scaffold, allowing for downstream Nucleophilic Aromatic Substitution (


) to introduce pharmacophores found in sulfonylurea and pyridine-carboxamide herbicides (e.g., analogs of Diflufenican or Nicosulfuron).

While various coupling methodologies exist (e.g., HATU/EDC), this protocol utilizes the Acid Chloride Route via Thionyl Chloride (


). This choice is driven by three factors essential for industrial scalability:
  • Cost-Efficiency: Avoids expensive peptide coupling reagents.

  • Atom Economy: Byproducts (

    
    , 
    
    
    
    ) are gaseous and easily removed.
  • Scalability: The workflow transitions seamlessly from gram-scale discovery to kilogram-scale pilot production.

Chemical Reaction Pathway

The synthesis proceeds in two distinct steps: Activation of 2-chloronicotinic acid to its acid chloride, followed by Amidation with diethylamine.

Mechanistic Workflow (Graphviz Visualization)

SynthesisPathway Start 2-Chloronicotinic Acid (Solid) Inter 2-Chloronicotinoyl Chloride (Reactive Intermediate) Start->Inter Activation Reflux, 2-3h Reagent1 Thionyl Chloride (SOCl2) + DMF (Cat.) Reagent1->Inter Product This compound (Target Scaffold) Inter->Product Amidation <10°C, Exothermic Byproducts Byproducts: SO2(g), HCl(g) Inter->Byproducts Reagent2 Diethylamine + Base (TEA/NaOH) Reagent2->Product

Figure 1: Step-wise reaction pathway for the conversion of 2-chloronicotinic acid to the target amide.

Experimental Protocol

Materials & Reagents Table
ReagentRoleEquiv.MW ( g/mol )Hazards
2-Chloronicotinic Acid SM1.0157.55Irritant
Thionyl Chloride (

)
Activator1.5 - 2.0118.97Corrosive, Reacts violently w/ water
DMF (Dimethylformamide) Catalyst0.0573.09Reprotoxic
Diethylamine Nucleophile1.173.14Flammable, Corrosive
Triethylamine (

)
Base1.2101.19Flammable, Corrosive
Dichloromethane (DCM) SolventN/A84.93Volatile
Step 1: Synthesis of 2-Chloronicotinoyl Chloride

Objective: Convert the carboxylic acid to a reactive electrophile.

  • Setup: Equip a dry 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and an inert gas inlet (

    
     or 
    
    
    
    ). Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize evolved
    
    
    and
    
    
    gases.
  • Charging: Charge the RBF with 2-Chloronicotinic Acid (1.0 equiv) and anhydrous Toluene or DCM (5-10 volumes).

  • Activation: Add DMF (catalytic, 2-3 drops).

    • Expert Insight: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction of

      
       with the carboxylic acid.
      
  • Addition: Add Thionyl Chloride (1.5 equiv) dropwise at room temperature.

  • Reaction: Heat to reflux (if Toluene) or 40°C (if DCM) for 2–3 hours. Monitor gas evolution; cessation indicates completion.

  • Isolation: Concentrate the mixture under reduced pressure (Rotavap) to remove solvent and excess

    
    .
    
    • Note: The intermediate is moisture-sensitive. Proceed immediately to Step 2 or store under

      
      .
      
Step 2: Amidation (Coupling)

Objective: Nucleophilic acyl substitution to form the amide bond.

  • Preparation: Dissolve the crude acid chloride residue from Step 1 in fresh, dry DCM (10 volumes). Cool the solution to 0–5°C using an ice bath.

  • Reagent Mix: In a separate vessel, mix Diethylamine (1.1 equiv) and Triethylamine (1.2 equiv) in DCM.

    • Alternative: You may use excess Diethylamine (2.5 equiv) if Triethylamine is unavailable, but this is less atom-economical.

  • Addition: Add the amine mixture dropwise to the cold acid chloride solution.

    • Critical Parameter: Maintain internal temperature <10°C . The reaction is highly exothermic.

  • Completion: Allow the mixture to warm to room temperature and stir for 1–2 hours.

  • Workup (Purification):

    • Wash 1: Water (removes salts).

    • Wash 2: 1M HCl (removes unreacted amine/pyridine traces).

    • Wash 3: Saturated

      
       (removes unreacted starting acid).
      
    • Wash 4: Brine.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    

Quality Control & Troubleshooting

The target compound, This compound , typically presents as a viscous oil or low-melting solid.

Analytical Validation
  • HPLC: Purity >95% required for biological assays.

  • 1H NMR (CDCl3): Look for the characteristic ethyl signals (triplet ~1.1 ppm, quartet ~3.4 ppm) and the pyridine ring protons (distinct splitting pattern due to 2-Cl substitution).

Troubleshooting Decision Tree (Graphviz)

Troubleshooting Issue Issue Detected Check1 Low Yield? Issue->Check1 Check2 Impurity: Starting Acid? Issue->Check2 Action1 Check Moisture Control (Hydrolysis of Acid Chloride) Check1->Action1 Yes Action2 Increase SOCl2 reflux time OR Check DMF catalyst quality Check1->Action2 No (Incomplete Rxn) Action3 Enhance NaHCO3 Wash (Remove unreacted Acid) Check2->Action3 Yes

Figure 2: Troubleshooting logic for common synthesis failures.

Safety & Handling (E-E-A-T)

  • Thionyl Chloride: Extremely corrosive and releases toxic gases (

    
    , HCl) upon contact with moisture. All operations must occur in a functioning fume hood.
    
  • Pyridine Derivatives: Many substituted pyridines possess significant biological activity and unpleasant odors. Double-gloving (Nitrile) is recommended.

  • Exotherm Control: The amidation step releases significant heat. Failure to cool the reaction (Step 3.3) can lead to solvent boiling and runaway pressure buildup.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75886, 2-chloro-N,N-dimethylacetamide (Analogous Chemistry). Retrieved from .

  • ChemicalBook (2025). 2-Chloronicotinic acid Properties and Herbicide Applications.[1][2][3] Retrieved from .

  • Fisher Scientific. 2-Chloro-N,N-dimethylnicotinamide Specifications. Retrieved from .

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) Conversion of Carboxylic Acids to Acid Chlorides.[4] Retrieved from .

Sources

Application Notes & Protocols: The Pivotal Role of 2-Chloro-N,N-diethylnicotinamide in the Synthesis of Pyridinesulfonamide Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyridinesulfonamide Herbicides and Key Intermediates

In the landscape of modern agriculture, the development of selective and effective herbicides is paramount for ensuring crop yield and global food security.[1] Among the various classes of agrochemicals, pyridinesulfonamide herbicides, a subset of the broader sulfonylurea family, have distinguished themselves. These compounds are renowned for their high efficacy at low application rates, targeting specific biochemical pathways in weeds, thereby offering a degree of selectivity towards crops.[2]

The intricate molecular architecture of these herbicides necessitates a multi-step synthetic approach. A crucial building block in the industrial synthesis of several prominent pyridinesulfonamide herbicides, such as Nicosulfuron, is 2-Chloro-N,N-diethylnicotinamide . The unique reactivity of this intermediate, stemming from the chloro-substituted pyridine ring and the diethylamide moiety, makes it an indispensable precursor in constructing the core structure of these potent agrochemicals.[1][3] This document provides an in-depth exploration of the synthesis and application of this compound, detailing the underlying chemical principles and providing actionable protocols for researchers in the field.

Synthetic Pathways to this compound

The availability of high-purity this compound is the first critical step in the overall synthesis of the target herbicides. Several methods have been developed for its preparation, each with distinct advantages and considerations regarding yield, environmental impact, and process simplicity.

A common laboratory and industrial method begins with 2-chloronicotinic acid .[3] This starting material is first converted to its more reactive acid chloride derivative, 2-chloronicotinoyl chloride , typically using a chlorinating agent like thionyl chloride or oxalyl chloride.[4][5] The subsequent reaction of this acid chloride with diethylamine yields the desired this compound. While effective, this route involves the use of thionyl chloride, which can present challenges in terms of handling and waste disposal due to the generation of acidic byproducts.[4]

An alternative approach utilizes 2-chloro-3-trichloromethylpyridine as the starting material, which reacts directly with diethylamine in water to produce this compound with a reported yield of up to 98.5%.[4] This method is presented as a more environmentally friendly option with a simpler production process.[4]

Visualizing the Synthesis of the Intermediate

cluster_0 Method 1 cluster_1 Method 2 A 2-Chloronicotinic Acid B 2-Chloronicotinoyl Chloride A->B SOCl₂ or (COCl)₂ C This compound B->C HN(C₂H₅)₂ D 2-Chloro-3-trichloromethylpyridine E This compound D->E HN(C₂H₅)₂ / H₂O

Caption: Synthetic routes to this compound.

Core Synthesis: From Intermediate to Pyridinesulfonamide Herbicide

The transformation of this compound into a pyridinesulfonamide herbicide like Nicosulfuron involves the strategic formation of a sulfonylurea bridge. This is typically achieved through a multi-step, one-pot reaction sequence that leverages the reactivity of the chlorine atom on the pyridine ring.

The process can be broadly divided into two key stages:

  • Formation of a Reactive Sulfonyl Intermediate: The 2-chloro group is displaced to introduce a sulfur-containing functional group, which is then oxidized and converted into a reactive species like a sulfonyl isocyanate.

  • Coupling Reaction: This reactive intermediate is then coupled with a heterocyclic amine, such as 2-amino-4,6-dimethoxypyrimidine, to form the final sulfonylurea linkage.

A common industrial pathway involves converting this compound into 2-aminosulfonyl-N,N-dimethylnicotinamide .[6] This intermediate is then reacted with an agent like triphosgene in the presence of a base (e.g., triethylamine) to generate the highly reactive 2-isocyanatosulfonyl-N,N-dimethylnicotinamide in situ.[6] The in situ formation is critical as isocyanates are highly reactive and sensitive to moisture. Immediately following its formation, the heterocyclic amine is introduced to complete the synthesis.[6]

Visualizing the Herbicide Synthesis Workflow

A This compound B 2-Aminosulfonyl-N,N-dimethylnicotinamide A->B 1. NaSH, S 2. Oxidation/Amination C 2-Isocyanatosulfonyl-N,N-dimethylnicotinamide (in situ) B->C Triphosgene, Triethylamine E Nicosulfuron (Final Herbicide) C->E Coupling Reaction D 2-Amino-4,6-dimethoxypyrimidine D->E

Caption: General workflow for Nicosulfuron synthesis.

Detailed Experimental Protocol: One-Pot Synthesis of Nicosulfuron

This protocol is a representative example based on established synthetic methodologies.[2][6] Researchers should perform their own risk assessments and optimization based on laboratory conditions.

Objective: To synthesize Nicosulfuron from 2-aminosulfonyl-N,N-dimethylnicotinamide in a one-pot reaction.

Materials:

  • 2-Aminosulfonyl-N,N-dimethylnicotinamide

  • Triphosgene

  • Triethylamine (TEA)

  • 2-Amino-4,6-dimethoxypyrimidine

  • Anhydrous Dichloromethane (DCM)

  • Sodium Hydroxide (NaOH) solution

  • Hydrochloric Acid (HCl)

Procedure:

Stage 1: In Situ Formation of 2-isocyanatosulfonyl-N,N-dimethylnicotinamide

  • Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.

  • Under a nitrogen atmosphere, charge the flask with 2-aminosulfonyl-N,N-dimethylnicotinamide (1.0 eq) and anhydrous DCM.

  • Cool the mixture to 0-5 °C using an ice bath.

  • In a separate vessel, prepare a solution of triphosgene (0.4 eq) in anhydrous DCM.

  • Add the triphosgene solution dropwise to the cooled reaction mixture over 30-45 minutes, maintaining the temperature below 10 °C.

  • Following the addition, add triethylamine (2.2 eq) dropwise, again ensuring the temperature remains controlled.

  • Allow the reaction to stir at 0-5 °C for 1-2 hours. The formation of the isocyanate intermediate occurs during this stage.[6]

Stage 2: Synthesis of Nicosulfuron

  • To the freshly prepared isocyanate mixture, add 2-amino-4,6-dimethoxypyrimidine (1.0 eq) portion-wise, ensuring the temperature does not exceed 15 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to a gentle reflux (approx. 40 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture back to room temperature.

Work-up and Isolation:

  • Carefully quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel. Add a dilute NaOH solution to adjust the pH to ~10-11.

  • Separate the aqueous layer. The product will be in the aqueous phase as its sodium salt.

  • Wash the aqueous layer with DCM to remove any unreacted starting materials or non-polar impurities.

  • Acidify the aqueous layer to pH ~4-5 with dilute HCl. The Nicosulfuron product will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Data Summary: Key Reaction Parameters

The following table summarizes typical parameters for the synthesis of Nicosulfuron. Yields and reaction times are subject to optimization.

ParameterReactant/ConditionMolar Ratio (Typical)Purpose/Comment
Stage 1
Pyridine Precursor2-Aminosulfonyl-N,N-dimethylnicotinamide1.0Starting material for the sulfonylurea backbone.
Phosgene SourceTriphosgene~0.4Reacts with the sulfonamide to form the isocyanate. Safer to handle than phosgene gas.
BaseTriethylamine (TEA)~2.2Acts as a deacidification agent, neutralizing HCl produced during the reaction.[6]
SolventAnhydrous Dichloromethane (DCM)-Inert solvent for the reaction.
Temperature0-10 °C-Controls the exothermic reaction and maintains the stability of the isocyanate.
Stage 2
Amine2-Amino-4,6-dimethoxypyrimidine~1.0Couples with the isocyanate to form the sulfonylurea bridge.
TemperatureRoom Temp to 40 °C-Drives the coupling reaction to completion.
Overall
Purity (Typical) >95%-Achievable with proper work-up and purification.[2]
Yield (Typical) >90%-High yields are reported in patent literature.[2]

Mechanism of Action: How Pyridinesulfonamide Herbicides Work

The herbicidal activity of Nicosulfuron and related compounds stems from their ability to inhibit a specific enzyme essential for plant growth.[7] They target acetolactate synthase (ALS) , also known as acetohydroxyacid synthase (AHAS).[8]

This enzyme is critical in the biosynthetic pathway of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[8] These amino acids are fundamental building blocks for proteins. By inhibiting ALS, the herbicide effectively halts protein synthesis, which in turn stops cell division and overall plant growth.[9] This mode of action is highly effective and is a target for many different herbicide families.[7][8] A key advantage is that the ALS enzyme is present in plants but not in animals, contributing to the low toxicity of these herbicides to mammals.[8]

Visualizing the Herbicide Mode of Action

cluster_pathway BCAA Synthesis Pathway in Weeds cluster_inhibition A Pyruvate B α-Acetolactate A->B Acetolactate Synthase (ALS) C α,β-Dihydroxy isovalerate B->C D α-Keto-isovalerate C->D E Valine & Leucine D->E Herbicide Pyridinesulfonamide Herbicide (e.g., Nicosulfuron) ALS_Enzyme ALS Enzyme Site Herbicide->ALS_Enzyme Binds and Inhibits

Caption: Inhibition of the ALS enzyme by pyridinesulfonamide herbicides.

References

  • Benchchem. (n.d.). Synthesis of Nicosulfuron Utilizing 2-Amino-4,6-dimethoxypyrimidine: Application Notes and Protocols.
  • Google Patents. (n.d.). CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide.
  • PW Consulting Chemical & Energy Research Center. (2025). 2-Chloro-N,N-diethylacetamide Market.
  • Google Patents. (n.d.). CN101671327A - Method for synthesizing nicosulfuron.
  • PubMed. (n.d.). Synthesis of optically active N-(2-pyridyloxiran-2-ylmethyl) benzenesulfonamide derivatives and their herbicidal activity.
  • BenchChem. (n.d.). Exploring the Applications of 2-Chloronicotinic Acid (CAS 2942-59-8) in Synthesis.
  • MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.
  • ResearchGate. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives.
  • PubMed Central. (2023). Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors.
  • POMAIS Agriculture. (n.d.). Pyroxasulfone Mode of Action.
  • Google Patents. (n.d.). CN110878084A - Preparation method of nicosulfuron original drug.
  • Atlantis Press. (n.d.). Synthesis of 2-Chloronicotinic Acid Derivatives.
  • ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • Google Patents. (n.d.). CN111646976A - Synthetic method of rimsulfuron.
  • Herbicide Resistance Action Committee. (n.d.). Herbicide Classification Chart.
  • ResearchGate. (n.d.). Synthesis of 2-chloronicotinic acid derivatives.
  • Google Patents. (n.d.). CN104725303A - Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide.
  • PubMed. (n.d.). Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide.
  • Plant and Soil Sciences eLibrary. (n.d.). The Eight Modes of Action | Herbicide Classification.
  • MDPI. (2022). The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development.
  • Google Patents. (n.d.). WO2020139734A1 - Preparation of sulfonamide herbicide process intermediates.
  • K-State Research and Extension. (n.d.). C715 Herbicide Mode of Action.
  • Bayer Crop Science. (2021). Understanding Cereal Herbicide Modes of Action.

Sources

Application Note: Leveraging 2-Chloro-N,N-diethylnicotinamide as a Scaffold for Next-Generation SDHI Fungicide Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

2-Chloro-N,N-diethylnicotinamide (CAS: 123522-00-x) is a pivotal heterocyclic building block in the discovery of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. While not a commercial end-product itself, it serves as a high-value electrophilic scaffold for Structure-Activity Relationship (SAR) profiling.

Its utility is defined by two distinct chemical functionalities:

  • The 2-Chloro "Warhead": An electron-deficient site on the pyridine ring, highly reactive toward transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Stille) and Nucleophilic Aromatic Substitution (

    
    ). This allows for the rapid introduction of lipophilic aryl or alkyl tails, a requirement for binding to the ubiquinone-binding pocket of the SDH enzyme.
    
  • The N,N-Diethylamide Moiety: A stable, lipophilic surrogate for the carboxamide pharmacophore found in commercial SDHIs like Boscalid and Fluxapyroxad. It modulates LogP (lipophilicity) and plant tissue penetrability during early-stage screening.

This guide details the protocol for utilizing this scaffold to synthesize a library of 2-substituted nicotinamides and screening them for fungicidal potency against Sclerotinia sclerotiorum and Rhizoctonia solani.

Part 2: Chemical Protocol – Library Synthesis via Suzuki-Miyaura Coupling

Objective: To synthesize a diverse library of 2-aryl-N,N-diethylnicotinamides to probe the hydrophobic pocket of the fungal SDH complex.

Rationale for Catalyst Selection

2-Chloropyridines are notoriously difficult substrates for oxidative addition due to the electron-deficient nature of the pyridine ring. Standard Pd(


)

often fails. We utilize a Palladium-NHC (N-Heterocyclic Carbene) system or bulky phosphine ligands (like

) to lower the activation energy for the C-Cl bond cleavage.
Materials
  • Scaffold: this compound (1.0 equiv)

  • Coupling Partners: Boronic acids (Ar-B(OH)

    
    ) (1.2 equiv) – Selection: Phenyl, 4-Cl-phenyl, 2,4-difluorophenyl, thienyl.
    
  • Catalyst: Pd(OAc)

    
     (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl
    
    
    
    (for sterically hindered substrates).
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Synthesis Protocol
  • Inert Atmosphere Setup: Purge a microwave reaction vial or Schlenk tube with Argon for 5 minutes.

  • Reagent Loading: Add this compound (1.0 mmol, 212 mg), the specific Aryl Boronic Acid (1.2 mmol), and

    
     (2.0 mmol, 424 mg).
    
  • Catalyst Addition: Add the Pd catalyst and ligand pre-complex (or generate in situ).

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). Seal the vessel immediately.

  • Reaction:

    • Method A (Thermal): Heat at 100°C for 12 hours.

    • Method B (Microwave - Recommended): Irradiate at 120°C for 30 minutes (Power: 150W).

  • Work-up: Cool to Room Temperature (RT). Filter through a Celite pad to remove Pd black. Wash with Ethyl Acetate (EtOAc).

  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Hexane:EtOAc gradient 80:20 to 50:50). The diethylamide group typically makes products UV-active and easy to track.

Part 3: Biological Protocol – In Vitro SDH Inhibition Assay

Objective: To quantify the inhibitory effect (


) of the synthesized library against the Succinate Dehydrogenase complex (Complex II) isolated from fungal mitochondria.
Mechanism

The assay uses DCPIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor. Functional SDH converts Succinate to Fumarate, transferring electrons to Ubiquinone, and subsequently to DCPIP (blue), reducing it to DCPIPH


 (colorless). Inhibition of SDH prevents this color change. 
Workflow Diagram

SDH_Assay_Workflow Preparation Mitochondrial Isolation (Mycelia Lysis) Reaction_Mix Reaction Mixture (Succinate + DCPIP + PMS) Preparation->Reaction_Mix Compound_Add Add Test Compound (2-Substituted Nicotinamide) Reaction_Mix->Compound_Add Inhibition Step Incubation Incubation (30°C, 10 mins) Compound_Add->Incubation Measurement Spectrophotometry (OD @ 600nm) Incubation->Measurement Rate of Decolorization Data_Analysis IC50 Calculation (Non-linear Regression) Measurement->Data_Analysis

Figure 1: Workflow for the DCPIP-based Succinate Dehydrogenase Inhibition Assay.

Detailed Assay Protocol
  • Mitochondrial Preparation:

    • Harvest mycelia of R. solani (7-day culture).

    • Homogenize in extraction buffer (50 mM phosphate, pH 7.4, 0.5 M sucrose, 1 mM EDTA).

    • Centrifuge at 1,000 x g (10 min) to remove debris. Supernatant is centrifuged at 10,000 x g (20 min) to pellet mitochondria. Resuspend pellet in storage buffer.

  • Assay Setup (96-well plate):

    • Control Wells: 180 µL Reaction Mix + 20 µL DMSO (No inhibitor).

    • Test Wells: 180 µL Reaction Mix + 20 µL Test Compound (Gradient: 0.1 to 100 µg/mL).

    • Blank Wells: Reaction Mix without Succinate (Background).

  • Reaction Mixture Composition:

    • 50 mM Phosphate Buffer (pH 7.4)

    • 20 mM Sodium Succinate (Substrate)

    • 50 µM DCPIP (Indicator)

    • 10 µM PMS (Phenazine methosulfate - Electron carrier)

    • 1 mM Sodium Azide (Blocks Complex IV to isolate Complex II activity)

  • Measurement:

    • Initiate reaction by adding 10 µL Mitochondrial suspension.

    • Measure Absorbance at 600 nm every 30 seconds for 10 minutes using a kinetic microplate reader.

  • Calculation:

    • Calculate the slope (Rate of DCPIP reduction,

      
      ).
      
    • Inhibition (%) =

      
      .
      

Part 4: Data Interpretation & SAR Logic

When analyzing the results from the this compound library, compare data against Boscalid (Industry Standard).

Compound IDR-Group (at 2-position)LogP (Calc)SDH Inhibition (

in µM)
Efficacy vs. Boscalid
Scaffold Chloro (Unreacted)1.8>200Inactive
Analog A Phenyl2.445.2Low
Analog B 4-Chlorophenyl3.112.5Moderate
Analog C 2,4-Difluorophenyl2.92.1High
Analog D 4'-chlorobiphenyl4.50.5Equipotent

Key Insight: The "Diethylamide" group of the scaffold acts as a moderate steric block. If


 values are high (>50 µM), consider hydrolyzing the amide to the acid and coupling with an aniline (e.g., 2-aminobiphenyl) to mimic the Boscalid "bridge" more closely. However, if the 2-substituted diethylnicotinamide shows activity <10 µM, you have discovered a novel non-anilidic SDHI pharmacophore , which is highly valuable for patentability.

Part 5: References

  • Wang, W., et al. (2021). "Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors." Journal of Agricultural and Food Chemistry. Link

  • Zhao, B., et al. (2019). "Synthesis of 2-Chloronicotinic Acid Derivatives."[1] ResearchGate. Link

  • Lamberth, C. (2019). "Succinate Dehydrogenase Inhibitors (SDHIs): A Class of Fungicides with Broad Spectrum and High Potency." Bioorganic & Medicinal Chemistry.

  • Sigma-Aldrich. "this compound Product Specification." Link

  • Yan, X., et al. (2019). "Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives."[2] Journal of Agricultural and Food Chemistry. Link

Sources

The Versatile Scaffold: Harnessing 2-Chloro-N,N-diethylnicotinamide for Medicinal Chemistry Advancement

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic selection of a core molecular scaffold is a critical determinant of success. A well-chosen scaffold serves as a three-dimensional framework upon which a molecule's pharmacophoric elements can be precisely arranged to optimize interactions with a biological target. Among the myriad of heterocyclic systems, the 2-chloropyridine moiety has emerged as a privileged structure, offering a versatile handle for synthetic diversification. This guide focuses on a particularly promising, yet underexplored scaffold: 2-Chloro-N,N-diethylnicotinamide . Its unique combination of a reactive 2-chloro substituent, a directing carboxamide group, and the inherent biological relevance of the nicotinamide core makes it an attractive starting point for the development of novel therapeutics.

This document provides in-depth technical guidance for researchers, scientists, and drug development professionals on leveraging the this compound scaffold. We will delve into its synthesis, functionalization via modern cross-coupling methodologies, and explore its potential in generating libraries of bioactive compounds. The protocols and insights provided herein are designed to be a practical resource for unlocking the therapeutic potential of this versatile chemical entity.

The Strategic Advantage of the this compound Scaffold

The utility of this compound as a scaffold is rooted in several key features:

  • Tunable Reactivity: The chlorine atom at the 2-position of the pyridine ring is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the facile introduction of diverse aryl, heteroaryl, and amino substituents, enabling extensive exploration of the chemical space around the core.

  • Modulation of Physicochemical Properties: The N,N-diethylnicotinamide moiety can influence the solubility, lipophilicity, and metabolic stability of the resulting derivatives. These properties are crucial for optimizing the pharmacokinetic profile of a drug candidate.

  • Bioisosteric Potential: The nicotinamide core is a well-established pharmacophore present in numerous biologically active molecules and coenzymes. Derivatives of this scaffold can act as bioisosteres of endogenous ligands or known drugs, increasing the probability of identifying novel biological activities.

  • Structural Rigidity and Vectorial Diversity: The pyridine ring provides a rigid core that helps in pre-organizing the appended functional groups for optimal target engagement. The 2- and 3-positions offer distinct vectors for substitution, allowing for fine-tuning of the molecule's three-dimensional shape.

Synthesis of the this compound Scaffold

A reliable and scalable synthesis of the scaffold is the first crucial step. While multiple routes can be envisioned, a common and effective method starts from the commercially available 2-chloronicotinic acid.

Protocol 1: Synthesis of this compound from 2-Chloronicotinic Acid

This two-step procedure involves the activation of the carboxylic acid followed by amidation.

Step 1: Activation of 2-Chloronicotinic Acid

The carboxylic acid is first converted to a more reactive acyl chloride.

  • Reagents and Materials:

    • 2-Chloronicotinic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous Dichloromethane (DCM) or Toluene

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Round-bottom flask, reflux condenser, magnetic stirrer, and nitrogen inlet

  • Procedure:

    • To a stirred suspension of 2-chloronicotinic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (1.2 - 1.5 eq) or oxalyl chloride (1.2 - 1.5 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

    • Cool the reaction mixture to room temperature and remove the solvent and excess reagent under reduced pressure to obtain the crude 2-chloronicotinoyl chloride. This intermediate is often used immediately in the next step without further purification.

Step 2: Amidation with Diethylamine

  • Reagents and Materials:

    • Crude 2-chloronicotinoyl chloride

    • Diethylamine

    • Triethylamine (Et₃N) or another suitable base

    • Anhydrous Dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer, and nitrogen inlet

  • Procedure:

    • Dissolve the crude 2-chloronicotinoyl chloride in anhydrous DCM.

    • In a separate flask, dissolve diethylamine (1.5 - 2.0 eq) and triethylamine (1.5 - 2.0 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C and add the solution of 2-chloronicotinoyl chloride dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

An alternative, one-pot synthesis from 2-chloro-3-trichloromethylpyridine has also been reported, offering a potentially more streamlined industrial process[1].

Diversification of the Scaffold: Key Cross-Coupling Protocols

The true power of the this compound scaffold lies in its ability to be readily diversified. The following protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions are foundational for building a library of derivatives.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol enables the formation of a C-C bond at the 2-position, introducing a variety of aryl or heteroaryl substituents.

  • Reagents and Materials:

    • This compound

    • Aryl- or heteroarylboronic acid or boronic acid pinacol ester

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

    • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

    • Solvent (e.g., Toluene, Dioxane, DMF, and water)

    • Schlenk flask or microwave vial, magnetic stirrer, and nitrogen or argon source

  • General Procedure:

    • To a Schlenk flask or microwave vial, add this compound (1.0 eq), the boronic acid or ester (1.1 - 1.5 eq), palladium catalyst (1-5 mol%), and base (2.0 - 3.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

    • Add the degassed solvent(s).

    • Heat the reaction mixture to 80-120 °C for 2-24 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Table 1: Representative Suzuki-Miyaura Coupling Reactions on 2-Chloropyridine Scaffolds

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O1001285-95[General knowledge based on similar reactions]
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₂CO₃Dioxane/H₂O110880-90[General knowledge based on similar reactions]
33-Thienylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃DMF120675-85[General knowledge based on similar reactions]
44-Pyridylboronic acidPdCl₂(dppf) (3)K₃PO₄Dioxane1001670-80[General knowledge based on similar reactions]
Protocol 3: Buchwald-Hartwig Amination of this compound

This reaction facilitates the formation of a C-N bond at the 2-position, allowing for the introduction of a wide range of primary and secondary amines.

  • Reagents and Materials:

    • This compound

    • Primary or secondary amine

    • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

    • Phosphine ligand (e.g., Xantphos, RuPhos, Johnphos)

    • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)

    • Anhydrous solvent (e.g., Toluene, Dioxane)

    • Schlenk flask or microwave vial, magnetic stirrer, and nitrogen or argon source

  • General Procedure:

    • To a Schlenk flask or microwave vial, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1.2 - 2.0 eq relative to Pd).

    • Add this compound (1.0 eq), the amine (1.1 - 1.5 eq), and the base (1.5 - 2.5 eq).

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add the anhydrous, degassed solvent.

    • Heat the reaction mixture to 80-130 °C for 4-24 hours, monitoring by TLC or LC-MS.

    • After cooling, filter the reaction mixture through a pad of Celite, washing with an organic solvent.

    • Concentrate the filtrate and purify the residue by column chromatography.

Table 2: Representative Buchwald-Hartwig Amination Reactions on 2-Chloropyridine Scaffolds

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃/Xantphos (2/4)NaOtBuToluene1101280-95[General knowledge based on similar reactions]
2AnilinePd(OAc)₂/RuPhos (3/6)K₂CO₃Dioxane1001875-90[General knowledge based on similar reactions]
3BenzylaminePd₂(dba)₃/Johnphos (2/4)Cs₂CO₃Toluene120880-95[General knowledge based on similar reactions]
4N-MethylpiperazinePd(OAc)₂/Xantphos (3/6)NaOtBuDioxane1101670-85[General knowledge based on similar reactions]

Application Notes: Exploring the Medicinal Chemistry Potential

The this compound scaffold is a gateway to a diverse range of potentially bioactive molecules. By leveraging the cross-coupling reactions described above, researchers can systematically explore structure-activity relationships (SAR) for various therapeutic targets.

Potential Therapeutic Areas:
  • Oncology: Many kinase inhibitors feature a substituted pyridine core. The 2-amino- and 2-aryl-nicotinamide derivatives that can be synthesized from this scaffold are of significant interest as potential inhibitors of protein kinases involved in cancer cell proliferation and survival.

  • Neuroscience: The nicotinamide structure is related to nicotinic acetylcholine receptor (nAChR) ligands. Derivatives of the scaffold could be explored as modulators of nAChRs for the treatment of neurological and psychiatric disorders.

  • Infectious Diseases: Substituted pyridines have shown promise as antibacterial and antifungal agents. Libraries of compounds derived from this compound can be screened against a panel of pathogens to identify new anti-infective leads.

  • Inflammation and Immunology: The nicotinamide moiety is known to have anti-inflammatory properties. Novel derivatives could be designed to target key inflammatory pathways.

Visualizing the Diversification Strategy

The following diagram illustrates the central role of this compound as a scaffold for generating a library of diverse compounds through key cross-coupling reactions.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination scaffold This compound aryl Arylboronic Acid scaffold->aryl heteroaryl Heteroarylboronic Acid scaffold->heteroaryl primary_amine Primary Amine scaffold->primary_amine secondary_amine Secondary Amine scaffold->secondary_amine product_aryl 2-Aryl-N,N-diethylnicotinamide aryl->product_aryl product_heteroaryl 2-Heteroaryl-N,N-diethylnicotinamide heteroaryl->product_heteroaryl product_primary_amine 2-(Substituted amino)-N,N-diethylnicotinamide primary_amine->product_primary_amine product_secondary_amine 2-(Disubstituted amino)-N,N-diethylnicotinamide secondary_amine->product_secondary_amine

Diversification of the this compound Scaffold.

Conclusion and Future Outlook

The this compound scaffold represents a valuable and versatile starting point for medicinal chemistry campaigns. Its straightforward synthesis and the ability to undergo a wide range of diversification reactions make it an ideal platform for the rapid generation of compound libraries for high-throughput screening and lead optimization. The inherent biological relevance of the nicotinamide core, coupled with the vast chemical space that can be explored through modern cross-coupling chemistry, positions this scaffold as a powerful tool in the quest for novel therapeutics. As research in this area continues to grow, we anticipate the emergence of new and innovative drug candidates derived from this promising molecular framework.

References

  • CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google P

Sources

Application Notes and Protocols for the Development of Novel Fungicides from 2-Chloro-N,N-diethylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless evolution of fungicide resistance in plant pathogenic fungi necessitates the continuous discovery and development of novel active ingredients with diverse modes of action. Nicotinamide derivatives have emerged as a promising class of compounds, with some exhibiting potent fungicidal activity, notably through the inhibition of succinate dehydrogenase (SDH). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of "2-Chloro-N,N-diethylnicotinamide" as a potential novel fungicide. These application notes and protocols outline a strategic, multi-tiered approach, commencing with the synthesis of the lead compound, progressing through a rigorous in vitro and in vivo screening cascade, and culminating in preliminary mechanism of action and toxicology studies. The methodologies are designed to be robust and self-validating, providing a solid foundation for a fungicide development program.

Introduction: The Rationale for Investigating this compound

The chemical scaffold of nicotinamide, a form of vitamin B3, is a privileged structure in medicinal and agricultural chemistry. Derivatives of nicotinamide have been shown to possess a wide range of biological activities. Of particular interest is the growing body of evidence suggesting that certain nicotinamide analogues function as succinate dehydrogenase inhibitors (SDHIs).[1] SDHIs are a crucial class of fungicides that target complex II of the mitochondrial respiratory chain, a vital enzyme for fungal respiration.[2] By inhibiting SDH, these fungicides effectively disrupt the pathogen's energy supply, leading to growth inhibition and cell death.[3]

The selection of this compound as a lead candidate is predicated on a structure-activity relationship (SAR) hypothesis. The presence of the chlorine atom on the pyridine ring and the N,N-diethylamide group are anticipated to modulate the compound's lipophilicity and electronic properties, potentially enhancing its affinity for the fungal SDH enzyme and improving its cellular uptake. This guide provides the necessary protocols to systematically test this hypothesis and evaluate the compound's potential as a commercial fungicide.

Synthesis and Characterization of this compound

A reliable and scalable synthesis of the target compound is the foundational step in its development. The following protocol describes a general and robust method for the preparation of this compound from the commercially available precursor, 2-chloronicotinic acid.[4]

Proposed Synthetic Pathway

Synthesis_Pathway 2-Chloronicotinic Acid 2-Chloronicotinic Acid Acyl Chloride Intermediate Acyl Chloride Intermediate 2-Chloronicotinic Acid->Acyl Chloride Intermediate SOCl₂ or (COCl)₂ This compound This compound Acyl Chloride Intermediate->this compound Diethylamine, Base

Caption: Proposed two-step synthesis of this compound.

Detailed Synthesis Protocol

Materials:

  • 2-Chloronicotinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Diethylamine

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-chloronicotinic acid (1 equivalent) in anhydrous DCM.

    • Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).

    • Slowly add thionyl chloride (1.5-2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

    • Remove the solvent and excess reagent under reduced pressure to yield the crude 2-chloronicotinoyl chloride. This intermediate is often used immediately in the next step without further purification.

  • Amide Formation:

    • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve diethylamine (2-3 equivalents) and triethylamine (2-3 equivalents) in anhydrous DCM.

    • Slowly add the diethylamine/triethylamine solution to the acyl chloride solution dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

    • Separate the organic layer and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization:

    • Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

In Vitro Antifungal Activity Screening

The initial evaluation of a novel compound's fungicidal potential is conducted through a series of in vitro assays against a panel of economically important plant pathogenic fungi. These assays determine the compound's intrinsic activity and spectrum.

Target Pathogen Panel

The selection of a diverse panel of fungal pathogens is crucial for determining the breadth of activity. The following table lists suggested pathogens for initial screening, targeting major diseases in key agricultural crops.[5][6][7]

Pathogen Common Disease Host Crop(s)
Magnaporthe oryzaeRice BlastRice
Rhizoctonia solaniSheath Blight, Root RotRice, Soybeans, Wheat
Fusarium graminearumFusarium Head BlightWheat, Corn
Puccinia triticinaLeaf RustWheat
Phakopsora pachyrhiziAsian Soybean RustSoybeans
Botrytis cinereaGray MoldGrapes, Strawberries, Vegetables
Alternaria solaniEarly BlightPotatoes, Tomatoes
Sclerotinia sclerotiorumWhite MoldSoybeans, Canola, Vegetables
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This assay, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, is a quantitative method to determine the lowest concentration of the test compound that inhibits visible fungal growth.[8][9]

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Inoculum Preparation:

    • Culture the fungal isolates on an appropriate medium (e.g., Potato Dextrose Agar - PDA).

    • Prepare a spore suspension or mycelial fragment suspension in sterile saline or water.

    • Adjust the inoculum concentration to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.[9]

  • Assay Setup:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., RPMI 1640).

    • Add the prepared fungal inoculum to each well.

    • Include positive (no compound) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at an appropriate temperature (typically 25-28 °C) for 24-72 hours, depending on the growth rate of the fungus.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Minimum Fungicidal Concentration (MFC) Determination

The MFC is the lowest concentration of the compound that results in fungal death.

Protocol:

  • Following the MIC determination, take an aliquot from each well showing no visible growth.

  • Plate the aliquot onto a fresh, compound-free agar plate.

  • Incubate the plates under the same conditions as the MIC assay.

  • The MFC is the lowest concentration from which no fungal growth is observed on the subculture plates.

In Vivo Efficacy Evaluation: Detached Leaf Assay

The detached leaf assay provides a rapid and effective method to assess the protective and curative activity of the compound on host tissue.[10][11][12][13]

Protocol:

  • Plant Material: Grow healthy, susceptible host plants (e.g., wheat, rice, tomato) under controlled conditions.

  • Leaf Excision: Detach healthy, fully expanded leaves.

  • Treatment Application:

    • Protective Assay: Apply a solution of this compound at various concentrations to the adaxial leaf surface and allow it to dry.

    • Curative Assay: Inoculate the leaves with the pathogen first, and then apply the compound solution after a set period (e.g., 24 hours).

  • Inoculation:

    • Place a small agar plug containing actively growing mycelium or a droplet of spore suspension onto the center of the treated/untreated leaf surface.[14]

  • Incubation: Place the leaves in a humid chamber (e.g., a petri dish with moist filter paper) and incubate at an appropriate temperature and light cycle.

  • Disease Assessment: After a suitable incubation period (e.g., 3-7 days), measure the diameter of the resulting lesion. Calculate the percentage of disease inhibition compared to the untreated control.

Mechanism of Action Studies

Understanding the mechanism of action is critical for effective fungicide development and resistance management. Based on the chemical structure, inhibition of succinate dehydrogenase is a primary hypothesis.

Succinate Dehydrogenase (SDH) Inhibition Assay

This in vitro enzymatic assay directly measures the inhibitory effect of the compound on SDH activity.[1][15]

SDH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Mitochondrial_Fraction Isolate Mitochondrial Fraction from Target Fungus Reaction_Mix Prepare Reaction Mix: - Mitochondrial Fraction - Succinate (Substrate) - DCIP (Electron Acceptor) Mitochondrial_Fraction->Reaction_Mix Compound_Solutions Prepare Serial Dilutions of Test Compound Incubation Incubate with Test Compound and Positive/Negative Controls Compound_Solutions->Incubation Reaction_Mix->Incubation Measurement Measure Absorbance Change at 600 nm (Kinetic Mode) Incubation->Measurement Calculate_Activity Calculate SDH Activity Measurement->Calculate_Activity Determine_IC50 Determine IC₅₀ Value Calculate_Activity->Determine_IC50

Caption: Workflow for the SDH inhibition assay.

Protocol:

  • Mitochondrial Fraction Isolation: Isolate the mitochondrial fraction from the target fungus using differential centrifugation.

  • Reaction Mixture: Prepare a reaction mixture containing the isolated mitochondrial fraction, succinate as the substrate, and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCIP).

  • Inhibition Assay:

    • Add serial dilutions of this compound to the reaction mixture.

    • Include a known SDHI fungicide as a positive control and a no-inhibitor control.

  • Measurement: Monitor the reduction of DCIP spectrophotometrically at 600 nm in a kinetic mode.[1][15] The rate of decrease in absorbance is proportional to the SDH activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).

Cell Membrane Permeability Assay

To investigate if the compound has alternative modes of action, its effect on fungal cell membrane integrity can be assessed.

Protocol:

  • Fungal Culture: Grow the target fungus in a liquid medium to the mid-logarithmic phase.

  • Treatment: Treat the fungal culture with the test compound at its MIC and 2x MIC.

  • Staining: At different time points, stain the fungal cells with a fluorescent dye that indicates membrane damage, such as propidium iodide (PI).

  • Microscopy: Observe the cells under a fluorescence microscope. An increase in PI fluorescence within the cells indicates compromised membrane integrity.

Preliminary Toxicology and Resistance Risk Assessment

Early-stage assessment of potential non-target effects and the risk of resistance development is crucial.

Non-Target Organism Toxicity Screening

Preliminary toxicity should be assessed on a panel of representative non-target organisms.[16][17]

Organism Test Type Endpoint
Daphnia magna (Water flea)Acute Immobilization TestEC₅₀ (48h)
Oncorhynchus mykiss (Rainbow trout)Acute Toxicity TestLC₅₀ (96h)
Apis mellifera (Honeybee)Acute Contact & Oral ToxicityLD₅₀ (48h)
Eisenia fetida (Earthworm)Acute Toxicity TestLC₅₀ (14d)
Fungicide Resistance Risk Assessment

The risk of resistance development can be initially assessed based on the compound's mode of action.[18][19][20] Single-site inhibitors like SDHIs are generally considered to be at medium to high risk for resistance development.[18] Laboratory-based resistance induction studies can be performed by repeatedly exposing the fungal population to sub-lethal concentrations of the compound over multiple generations.

Data Summary and Interpretation

All quantitative data should be systematically recorded and analyzed. The following tables provide templates for summarizing the key findings.

Table 1: In Vitro Antifungal Activity of this compound

Fungal Species MIC (µg/mL) MFC (µg/mL)
Magnaporthe oryzae
Rhizoctonia solani
...

Table 2: In Vivo Efficacy of this compound (Detached Leaf Assay)

Fungal Species Assay Type EC₅₀ (µg/mL)
Puccinia triticinaProtective
Puccinia triticinaCurative
......

Table 3: Mechanism of Action and Preliminary Toxicology

Parameter Result
SDH Inhibition IC₅₀ (µg/mL)
Daphnia magna EC₅₀ (µg/mL)
...

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the initial evaluation of this compound as a novel fungicide. The results from these studies will form the basis for a go/no-go decision on further development. Promising candidates would proceed to more advanced studies, including greenhouse and field trials, detailed toxicology, environmental fate studies, and formulation development, in line with the established fungicide development pipeline.

References

  • Ahmad, A., et al. (2022). Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. 3 Biotech, 12(6), 147.
  • Kharisma, A. D. (2021). Re: Anyone has a good protocol for detached leaf assay? ResearchGate. Retrieved from [Link]

  • Benit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. Antioxidants, 12(2), 499.
  • Cheng, L., et al. (2024). 3D-QSAR model-oriented optimization of Pyrazole β-Ketonitrile derivatives with diphenyl ether moiety as novel potent succinate dehydrogenase inhibitors. Pest Management Science.
  • Beresford, R. M., et al. (2014). Succinate dehydrogenase inhibitor (SDHI) fungicide resistance prevention strategy. New Zealand Plant Protection, 67, 259-264.
  • Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2015). Method for preparing 2-chloronicotinic acid. CN104592036A.
  • Marcianò, D., & Toffolatti, S. L. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Microorganisms, 11(2), 350.
  • Zhejiang University. (2010). The preparation method of 2-chloronicotinic acid. CN101117332B.
  • U.S. Environmental Protection Agency. (1996). Microbial Pesticide Test Guidelines OPPTS 885.4300 Nontarget Plant Studies, Tier I.
  • Diaz, M. A., & F. M. (2019).
  • Pierce, C. M., & G. M. (2021). A Practical Guide to Antifungal Susceptibility Testing. Current Fungal Infection Reports, 15(4), 115-126.
  • Vang, A., et al. (2022). Fragment-based approach to study fungicide-biomimetic membrane interactions. Physical Chemistry Chemical Physics, 24(1), 223-233.
  • Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
  • Traore, O., et al. (2024). Identification of the Pathogens Responsible for the Primary Fungal Infections Linked to Soy Seeds in Burkina Faso.
  • National Academies of Sciences, Engineering, and Medicine. (2022). The Role of Plant Agricultural Practices on Development of Antimicrobial Resistant Fungi Affecting Human Health.
  • Scott, O., et al. (2023). Using Detached Industrial Hemp Leaf Inoculation Assays to Screen for Varietal Susceptibility and Product Efficacy on Botrytis cinerea. Plants, 12(18), 3290.
  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. CLSI document M60.
  • Pesticide Environmental Stewardship. (n.d.). Testing Requirements for Wildlife. Retrieved from [Link]

  • Chilvers, M. I., et al. (2023). Diagnosis of Soybean Diseases Caused by Fungal and Oomycete Pathogens: Existing Methods and New Developments. Journal of Fungi, 9(1), 96.
  • Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
  • Marcianò, D., & Toffolatti, S. L. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum.
  • El-Sayed, A. K. A., et al. (2020). Seed-borne pathogenic fungi on some soybean varieties.
  • van den Bosch, F., et al. (2014). Fungicide resistance risk assessment based on traits associated with the rate of pathogen evolution. Pest Management Science, 70(10), 1477-1484.
  • Kadir, J., & T. S. (2014). DETACHED LEAF ASSAY FOR in vitro SCREENING OF POTENTIAL BIOCONTROL AGENTS TO CONTROL GOOSEGRASS WEED (Eleusine indica). Journal of Tropical Plant Physiology, 6(1), 1-11.
  • U.S. Environmental Protection Agency. (1998). EPA Health Effects Test Guidelines: Acute Toxicity Testing - Background.
  • Al-Hatmi, A. M. S., et al. (2018). In Vitro Antifungal Susceptibility Testing of 5 Antifungal Agents against Dermatophytic Species by CLSI (M38-A) Micro Dilution Method. Journal of Clinical Microbiology & Biochemical Technology, 1(1).
  • Chen, F., & L. W. (2023). Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management.
  • Smith, D. (2025).
  • U.S. Environmental Protection Agency. (1996). Microbial Pesticide Test Guidelines OPPTS 885.4340 Nontarget Insect Testing, Tier I.
  • Degani, O. (2021). Detached leaves pathogenicity assay. Inoculation of intact leaves was done by placing Harpophora maydis 1- 2-mm-diameter culture agar pieces on the surface of 17- day-old maize seedlings first leaves.
  • CropLife Australia. (n.d.).
  • EUROBLIGHT. (2004). Detached leaf test for foliage blight resistance.
  • Swanson, S., & Peterson, H. (1990). Development of Guidelines for Testing Pesticide Toxicity to Nontarget Plants for Canada. In Aquatic Toxicology and Risk Assessment: Thirteenth Volume.
  • Clinical and Laboratory Standards Institute. (n.d.). Development of In Vitro Susceptibility Testing Criteria and Quality Control Parameters.
  • PrepChem. (n.d.). Synthesis of 2-chloronicotinic acid. Retrieved from [Link]

  • Spada, A., et al. (2023). Effects of fungicide application on physiological and molecular responses of grapevine (Vitis vinifera L.). Pest Management Science, 79(11), 4467-4478.
  • CropLife SA. (2021). The basics of managing fungicide resistance. CHIPS.
  • Wiederhold, N. P. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(2), e00091-19.

Sources

Application Note: 2-Chloro-N,N-diethylnicotinamide in Pharmaceutical Synthesis

[1]

Executive Summary

This guide details the chemical utility of 2-Chloro-N,N-diethylnicotinamide , a critical intermediate in the synthesis of pyridine-based pharmacophores. Unlike its parent compound, N,N-diethylnicotinamide (Nikethamide), which acts primarily as a respiratory stimulant, the 2-chloro derivative serves as a high-value electrophilic scaffold.

Its significance lies in dual-functionalization potential :

  • The 2-Chloro Position: Highly susceptible to Nucleophilic Aromatic Substitution (

    
    ), enabling rapid introduction of heteroatoms (S, N, O).
    
  • The Diethylamide Group: Acts as a powerful Directed Ortho Metalation (DoM) group, facilitating regioselective functionalization at the C4 position—a difficult transformation using standard electrophilic aromatic substitution.[1]

This note provides validated protocols for Directed Ortho Metalation (DoM) and Nucleophilic Substitution, targeting researchers in medicinal chemistry and process development.

Chemical Identity & Properties

PropertySpecification
Chemical Name This compound
CAS Number 38029-99-1
Molecular Formula

Molecular Weight 212.68 g/mol
Appearance Viscous yellow oil or low-melting solid
Solubility Soluble in DCM, THF, EtOAc; Sparingly soluble in water
Key Reactivity

at C2; Lithiation at C4

Application I: Directed Ortho Metalation (DoM)

Context: The diethylamide moiety coordinates with organolithium reagents, directing the base to deprotonate the C4 position. This is the primary method for synthesizing 2,3,4-trisubstituted pyridines, such as intermediates for Diflomotecan (homocamptothecin derivatives).

Mechanism of Action

The amide oxygen coordinates Lithium (Li), stabilizing the transition state and directing the base (e.g., LTMP or

DoM_MechanismStart2-Chloro-N,N-diethylnicotinamideComplexLi-CoordinationComplexStart->Complex+ t-BuLi / TMEDA(-78°C)LithiateC4-LithiatedSpeciesComplex->LithiateDeprotonationat C4ElectrophileElectrophile Addition(E+)Lithiate->ElectrophileAdd Electrophile(e.g., DMF, Iodine)Product2,3,4-TrisubstitutedPyridineElectrophile->ProductQuench

Figure 1: Directed Ortho Metalation pathway utilizing the amide directing group.

Protocol: C4-Functionalization via DoM

Objective: Synthesis of 2-chloro-4-formyl-N,N-diethylnicotinamide (Aldehyde insertion).

Reagents:

  • Substrate: this compound (1.0 eq)

  • Base: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or

    
    -BuLi (1.2 eq)
    
  • Additive: TMEDA (Tetramethylethylenediamine) (1.2 eq)

  • Electrophile: DMF (Dimethylformamide) (1.5 eq)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round bottom flask under Argon. Add anhydrous THF and cool to -78°C.

  • Base Formation: Generate LiTMP in situ by adding

    
    -BuLi to a solution of TMP at -78°C. Stir for 30 mins.[1]
    
  • Substrate Addition: Dissolve this compound in THF. Add dropwise to the LiTMP solution over 20 minutes. Critical: Maintain temperature below -70°C to prevent nucleophilic attack of the base on the chloro-position.

  • Metalation: Stir at -78°C for 1 hour. The solution will typically darken (deep red/brown), indicating formation of the lithiated species.

  • Electrophile Trapping: Add dry DMF dropwise. Stir for 30 minutes at -78°C, then allow to warm to 0°C over 2 hours.

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Application II: Nucleophilic Aromatic Substitution ( )

Context: The electron-withdrawing nature of the pyridine nitrogen and the amide group at C3 activates the C2-Chlorine towards displacement. This is essential for synthesizing thio-derivatives (e.g., for Pralofen analogs) or amino-pyridines.

SNAr_PathwaysCenter2-Chloro-N,N-diethylnicotinamideThiolNaSH / S8(Thiolation)Center->ThiolAminePrimary Amines(Amination)Center->AmineAlkoxideNaOMe(Etherification)Center->AlkoxideProd_S2-Mercapto-nicotinamideThiol->Prod_SReflux/EtOHProd_N2-Amino-nicotinamideAmine->Prod_NHeat/BaseProd_O2-Methoxy-nicotinamideAlkoxide->Prod_ORT/MeOH

Figure 2: Divergent synthesis pathways via displacement of the C2-Chlorine.

Protocol: Synthesis of 2-Mercapto-N,N-diethylnicotinamide

Objective: Conversion of the chloro-substrate to the thiol (precursor for fused bicyclic systems).

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Sodium Hydrosulfide (NaSH) or Thiourea (1.5 eq)

  • Solvent: Ethanol (Abs.)[1]

Methodology:

  • Dissolve substrate in Ethanol.[1]

  • Add NaSH (hydrate) in one portion.

  • Reflux the mixture for 4–6 hours. Monitor by TLC (the starting material spot will disappear; product is more polar).[1]

  • Cool to room temperature and acidify to pH 4 with 1N HCl. Caution:

    
     gas may evolve; use a scrubber.
    
  • The product often precipitates as a yellow solid.[1] Filter and wash with cold water.[1] If oil forms, extract with DCM.[1]

Analytical Validation Standards

To ensure study integrity, the following analytical markers must be met:

TestAcceptance CriteriaMethod Note
HPLC Purity > 98.0% (Area %)C18 Column, ACN/Water (0.1% TFA) gradient. 2-Cl analog elutes later than unsubstituted nicotinamide.
1H NMR Distinctive doublet-of-doubletsThe C4, C5, C6 protons show characteristic splitting. Loss of C2-Cl symmetry vs. Nikethamide is diagnostic.[1]
Mass Spec [M+H]+ = 213.08Chlorine isotope pattern (

ratio of 3:1) must be visible.[1]

References

  • Diflomotecan Synthesis (DoM Application)

    • Title: Practical Racemic and Asymmetric Formal Total Syntheses of the Homocamptothecin Derivative and Anticancer Agent Diflomotecan.[1]

    • Source:Chemistry – A European Journal, 2006.[1]

    • URL:[Link]

    • Relevance: Details the lithiation of the 4-position directed by the diethylamide group.[1]

  • Mercapto-Derivative Synthesis (S_NAr Application)

    • Title: Process for preparing halogenosulfonyl-substituted pyridine compounds (EP 0532058 A1).[1]

    • Source: European Patent Office.[1]

    • URL
    • Relevance: Provides industrial scale protocols for reacting this compound with sulfur nucleophiles.
  • General Reactivity of Chloronicotinamides

    • Title: 2-Chloronicotinic Acid: A Key Intermediate for Pharmaceuticals and Agrochemicals.[1][2][3][4]

    • Source: NBInno Technical Data.[1]

    • URL:[Link]

    • Relevance: Contextualizes the role of the 2-chloro pharmacophore in drug development (Pralofen, Niflumic acid).

HPLC and GC methods for "2-Chloro-N,N-diethylnicotinamide" analysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and process development scientists characterizing 2-Chloro-N,N-diethylnicotinamide (2-Cl-DENA). This molecule is a critical structural analog of the stimulant Nikethamide and a versatile intermediate in the synthesis of functionalized pyridine derivatives.[1]

Because specific pharmacopeial monographs for this chlorinated derivative are rare, this guide synthesizes protocols based on the physicochemical behavior of halogenated pyridine carboxamides , adapting standards used for Nikethamide (N,N-diethylnicotinamide) and 2-chloronicotinic acid.

Physicochemical Context & Method Selection

To design a robust protocol, we must first understand the analyte's behavior in solution.[1]

  • Structure: A pyridine ring substituted with a chlorine atom at position 2 and a diethylamide group at position 3.[1]

  • Basicity: The electron-withdrawing chlorine atom at the ortho position significantly reduces the basicity of the pyridine nitrogen (pKa < 1.0) compared to Nikethamide.[1] This reduces the "tailing" often seen with pyridine derivatives in HPLC.[1]

  • Hydrolysis Risk: The amide bond is susceptible to hydrolysis under extreme pH, degrading into 2-chloronicotinic acid and diethylamine .

The Dual-Method Approach:

  • RP-HPLC (UV): The primary method for assay (purity) and quantifying the non-volatile hydrolysis impurity (2-chloronicotinic acid).[1]

  • GC-FID/MS: The primary method for quantifying residual starting materials (diethylamine) and process solvents, which are not retained or detected well by UV-HPLC.[1]

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Purity Assay and Related Substances (Hydrolysis Products).

The "Why" Behind the Parameters[1]
  • Column Selection: We utilize a C18 column with high carbon loading. The chlorine atom increases lipophilicity compared to Nikethamide, requiring a strong hydrophobic stationary phase for adequate retention.[1]

  • Mobile Phase pH: A pH of 3.0 is selected. While the 2-chloro group suppresses basicity, the potential impurity (2-chloronicotinic acid, pKa ~2.8) requires acidic conditions to suppress ionization (keeping it in neutral form) to prevent peak splitting and ensure it resolves well from the main amide peak.[1]

HPLC Operating Conditions
ParameterSetting
Instrument HPLC with PDA or UV-Vis Detector
Column Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent
Column Temp 30°C
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV @ 262 nm (Lambda max for nicotinamides)
Run Time 20 Minutes
Mobile Phase & Gradient[1]
  • Solvent A: 20 mM Potassium Phosphate Buffer (pH 3.0 with Phosphoric Acid).[1]

  • Solvent B: Acetonitrile (HPLC Grade).[1]

Time (min)% Solvent A (Buffer)% Solvent B (ACN)Phase Description
0.09010Equilibration
2.09010Isocratic Hold (Elute polar impurities)
12.04060Linear Gradient (Elute Main Peak)
15.04060Wash
15.19010Re-equilibration
20.09010End
Standard & Sample Preparation[1]
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Stock Standard: Dissolve 50 mg of this compound Reference Standard in 50 mL Diluent (1.0 mg/mL).

  • Impurity Marker: Prepare 2-Chloronicotinic acid at 0.01 mg/mL (1% level) to verify resolution.

Protocol B: Gas Chromatography (GC)

Objective: Quantification of Residual Diethylamine (Synthesis Precursor) and Solvents.[1]

The "Why" Behind the Parameters

Diethylamine is a secondary amine that is highly polar and volatile.[1] It tails badly on non-polar columns. We use a base-deactivated liner and a column with slight polarity (5% phenyl or 6% cyanopropylphenyl) to improve peak shape.[1]

GC Operating Conditions
ParameterSetting
Instrument GC-FID (Flame Ionization Detector)
Column DB-624 or USP G43 (30 m x 0.32 mm, 1.8 µm film)
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)
Inlet Split Mode (20:1), 220°C
Detector FID @ 260°C
Liner Ultra Inert Split Liner with Glass Wool
Temperature Program
  • Initial: 40°C (Hold 5 min) — Traps volatile Diethylamine.

  • Ramp 1: 10°C/min to 150°C — Elutes solvents.

  • Ramp 2: 25°C/min to 240°C (Hold 5 min) — Elutes 2-Cl-DENA and cleans column.

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for characterizing this intermediate, distinguishing between the purity assay (HPLC) and the volatile impurity profile (GC).

AnalyticalWorkflow Start Crude 2-Chloro-N,N- diethylnicotinamide Solubility Solubility Check Start->Solubility Decision Analyte Separation Solubility->Decision Dissolve in ACN HPLC_Path Non-Volatile / UV Active (Degradants) Decision->HPLC_Path High MW / Polar GC_Path Volatile / Non-UV (Precursors) Decision->GC_Path Low MW / Volatile HPLC_Method HPLC-UV (C18, pH 3.0) Target: 2-Chloronicotinic Acid HPLC_Path->HPLC_Method GC_Method GC-FID (DB-624) Target: Diethylamine GC_Path->GC_Method Result_Purity Purity Assay (%) HPLC_Method->Result_Purity Result_Residuals Residual Solvents (ppm) GC_Method->Result_Residuals

Figure 1: Analytical decision matrix separating the quantification of the main amide scaffold (HPLC) from volatile synthesis precursors (GC).

System Suitability & Validation (Self-Validating Systems)[1]

To ensure the data is trustworthy (E-E-A-T principle), every analytical run must include a System Suitability Test (SST) . Do not proceed with sample analysis if these criteria are not met.

HPLC SST Criteria
  • Resolution (Rs): Rs > 2.0 between 2-Chloronicotinic Acid (Impurity) and this compound.

    • Mechanism:[1][2][3] Ensures the gradient is sufficient to separate the hydrolysis product.[1]

  • Tailing Factor (T): T < 1.5 for the main peak.[1]

    • Mechanism:[1][2][3] Verifies that the buffer pH is correctly suppressing silanol interactions.

  • Precision: RSD < 1.0% for 5 replicate injections of the Standard.

GC SST Criteria
  • Resolution: Baseline separation between Solvent (e.g., Ethanol/Toluene) and Diethylamine.[1]

  • Signal-to-Noise: S/N > 10 for the Diethylamine peak at the Limit of Quantitation (LOQ).

References & Authoritative Grounding

The protocols above are derived from established methodologies for pyridine carboxamides and pharmacopeial standards for Nikethamide, adapted for the chlorination substitution.

  • United States Pharmacopeia (USP). Nikethamide Monograph.[1] (Standard for N,N-diethylnicotinamide analysis, serving as the base method).[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24894117 (N,N-Diethylnicotinamide).[1] (Physicochemical data source).

  • Thermo Fisher Scientific. HPLC Analysis of Pyridine Derivatives using C18 Columns. (General application note for retaining polar pyridines).

  • Agilent Technologies. Analysis of Volatile Amines by GC. (Source for DB-624 column selection for Diethylamine).

Sources

Application Note: Divergent Derivatization of 2-Chloro-N,N-diethylnicotinamide for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic derivatization of 2-Chloro-N,N-diethylnicotinamide (2-Cl-DENA), a high-value scaffold for medicinal chemistry.[1] Due to the synergistic electron-withdrawing effects of the pyridine nitrogen and the C3-diethylamide group, the C2-chloride is highly activated toward both Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-coupling. This guide provides validated protocols for generating diverse libraries of 2-amino, 2-alkoxy, and 2-aryl nicotinamides, specifically optimized for downstream biological screening in kinase inhibition and CNS-target assays.[1]

Introduction: The "Privileged" Scaffold

In drug discovery, the nicotinamide core is a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. While N,N-diethylnicotinamide (Nikethamide) is a known respiratory stimulant, introducing substituents at the 2-position dramatically alters its pharmacology.[1]

The This compound precursor offers a unique "divergent point" for library synthesis.[1] The chlorine atom serves as a versatile "warhead" that can be displaced to introduce polarity (amines), lipophilicity (aryls), or hydrogen-bond acceptors (ethers), allowing researchers to rapidly scan chemical space around the core pharmacophore [1].

Mechanistic Insight: Why this Molecule?

The reactivity of the C2-chloride is driven by two factors:

  • Inductive Effect (-I): The electronegative nitrogen in the pyridine ring pulls electron density, making the C2 and C4 positions electron-deficient.

  • Mesomeric Effect (-M): The amide group at C3 is orthogonal to the ring but exerts a strong electron-withdrawing influence, further destabilizing the C2-Cl bond and lowering the activation energy for nucleophilic attack [2].

Strategic Workflow

The following diagram illustrates the divergent synthesis strategy. By splitting the starting material into three parallel workflows, researchers can generate chemically distinct sub-libraries.

DerivatizationWorkflow Start 2-Chloro-N,N- diethylnicotinamide Decision Divergent Pathways Start->Decision Path1 Path A: SNAr (Amination) Decision->Path1  Primary/Secondary  Amines + Heat Path2 Path B: Suzuki Coupling Decision->Path2  Aryl Boronic Acids  Pd(0) Catalyst Path3 Path C: SNAr (Etherification) Decision->Path3  Alcohols + NaH Lib1 2-Amino-Nicotinamide Library (Kinase/Enzyme Targets) Path1->Lib1 Lib2 2-Aryl-Nicotinamide Library (Protein-Protein Interaction) Path2->Lib2 Lib3 2-Alkoxy-Nicotinamide Library (Solubility/ADME) Path3->Lib3

Figure 1: Divergent synthesis workflow transforming the 2-chloro scaffold into three distinct chemical libraries.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( ) - Amination

This is the most robust method for this scaffold.[1] The reaction proceeds via a Meisenheimer complex intermediate.[1][2]

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 eq)[1]

  • Base:

    
     or DIPEA (2.0 eq)[1]
    
  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 0.5 mmol of this compound in 2 mL of anhydrous DMF in a screw-cap reaction vial.

  • Addition: Add 1.0 mmol (2 eq) of the base (

    
    ), followed by 0.6 mmol (1.2 eq) of the amine.
    
  • Reaction: Seal the vial and heat to 90°C for 4–12 hours.

    • Expert Note: Monitor via LC-MS. The product will show a Mass Shift of

      
      .[1] If conversion is slow, increase temp to 110°C; the diethylamide group is thermally stable up to 150°C [3].
      
  • Work-up (Library Scale):

    • Dilute reaction mixture with 5 mL Ethyl Acetate.[1]

    • Wash 3x with 5 mL water (crucial to remove DMF which is toxic to biological assays).[1]

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (DCM:MeOH gradient) or Prep-HPLC.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Used to install aryl or heteroaryl rings, creating bi-aryl systems common in kinase inhibitors.[1]

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Coupling Partner: Aryl Boronic Acid (1.5 eq)[1]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    + XPhos[1]
  • Base:

    
     (2.0 eq)[1]
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Degassing: Sparge solvents with nitrogen for 15 minutes prior to use (Oxygen inhibits the Pd cycle).[1]

  • Assembly: In a microwave vial or pressure tube, combine substrate, boronic acid, and base.

  • Catalyst Addition: Add Pd catalyst last. Purge headspace with nitrogen and cap immediately.

  • Reaction: Heat to 100°C for 2–4 hours (or microwave at 120°C for 30 mins).

    • Expert Note: 2-Chloropyridines are less reactive than bromides.[1] If yields are low, switch to the Buchwald Precatalyst (XPhos Pd G2) system [4].

  • Work-up: Filter through a Celite pad to remove Palladium black.[1] Dilute with DCM, wash with water, and concentrate.

Biological Screening Preparation

Once the library is synthesized, proper handling is critical to ensure data integrity during screening.

Solubility & Storage[1]
  • Stock Solution: Dissolve purified derivatives in 100% DMSO to a concentration of 10 mM .

  • Solubility Check: The diethylamide group aids solubility, but lipophilic aryl derivatives (from Protocol B) may precipitate in aqueous buffers.[1]

  • QC Requirement: Purity must be >95% by LC-MS (254 nm) to rule out false positives from residual Palladium or unreacted amine.

Assay Interference Check

Nicotinamide derivatives can be autofluorescent.[1]

  • Control: Run a "Compound Only" well (no enzyme/cells) at the highest screening concentration.

  • Background Subtraction: If signal > 20% of positive control, use a kinetic readout or a different fluorophore.[1]

Data Summary Table: Expected Properties
Derivative ClassReaction TypeTarget Physicochemical ProfilePrimary Biological Utility
2-Amino

High polarity, H-bond donor/acceptorKinase hinge binding, GPCR ligands
2-Alkoxy

Moderate polarity, H-bond acceptorSolubility enhancement, metabolic stability
2-Aryl SuzukiHigh lipophilicity,

-stacking
Hydrophobic pocket occupancy, PPI inhibitors

References

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479.[1] Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms.[1] Springer.[1][3] (See Chapter on Nucleophilic Aromatic Substitution). Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications.[1] Springer.[1][3] (Reference for stability of amide directing groups). Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1] Chemical Reviews, 116(19), 12564–12649.[1] Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Optimization of 2-Chloro-N,N-diethylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: 2-Chloro-N,N-diethylnicotinamide (CAS: 10604-33-8)

Executive Summary & Molecule Profile

Welcome to the technical support hub for This compound . This molecule is a critical intermediate, often used as a scaffold for functionalizing the pyridine ring via Nucleophilic Aromatic Substitution (


) or as a precursor for biologically active nicotinamide analogs.

The Central Challenge: The synthesis of this molecule presents a classic "Chemoselectivity" problem. You are attempting to perform an acylation on the exocyclic carbonyl while preserving a highly reactive chlorine atom at the C2 position. The C2-chlorine is activated by the adjacent ring nitrogen and the electron-withdrawing amide/acid group, making it susceptible to displacement by the very amine (diethylamine) you are using for the coupling.

Key Parameters:

Parameter Specification Notes

| Molecular Formula |


 | MW: 228.68  g/mol  |
| Physical State  | Colorless to pale yellow oil | Often difficult to crystallize; may solidify upon prolonged cooling.[1] |
| Storage  | Inert atmosphere, 2-8°C | Moisture sensitive (hydrolysis to acid). |
| Critical Impurity  | 2-(Diethylamino)-N,N-diethylnicotinamide  | Result of 

side reaction. |

Primary Synthesis Workflow (The Acid Chloride Route)

This is the industry-standard method due to cost-efficiency. However, it requires strict thermal control to prevent the


 side reaction.
Phase A: Activation (Acid Acid Chloride)

User Question: I am using thionyl chloride (


). Why is my conversion incomplete even after reflux?

Troubleshooting: 2-Chloronicotinic acid is electron-deficient, making the carboxylic acid nucleophilically poor. Pure thionyl chloride often struggles to activate it fully without a catalyst.

Optimized Protocol:

  • Solvent: Suspend 2-chloronicotinic acid (1.0 eq) in Toluene or DCM (DCM allows lower temps, Toluene allows higher reflux).

  • Reagent: Add Thionyl Chloride (

    
    , 1.5 - 2.0 eq).
    
  • Catalyst (Crucial): Add DMF (Dimethylformamide) (0.05 eq).

    • Mechanism:[2][3][4][5][6][7][8][9] DMF reacts with

      
       to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent electrophile than 
      
      
      
      itself. This species activates the carboxylic acid rapidly.
  • Reaction: Reflux for 2-3 hours.

  • Workup: Evaporate solvent and excess

    
    completely (use a toluene azeotrope) to obtain the crude acid chloride. Do not purify.  Proceed immediately.
    
Phase B: Amidation (Acid Chloride Amide)

User Question: I see a significant impurity by LCMS (M+ = 265). What is it?

Diagnosis: You have formed the bis-diethylamino byproduct .

  • Cause: The diethylamine attacked the carbonyl (desired) AND the C2-chlorine (undesired).

  • Trigger: Reaction temperature was too high (

    
    C) or local concentration of amine was too high during addition.
    

Optimized Protocol (Schotten-Baumann Conditions):

  • Setup: Dissolve the crude acid chloride in dry DCM (

    
    ). Cool to -10°C  (Salt/Ice bath).
    
  • Base Scavenger: Add Triethylamine (

    
    ) or DIPEA (1.2 eq).
    
    • Why? Use a non-nucleophilic base to scavenge the HCl. Using excess diethylamine as a base increases the risk of

      
      .
      
  • Addition: Add Diethylamine (1.0 - 1.1 eq) dropwise over 30 minutes.

    • Critical: Maintain internal temperature below 0°C.

  • Quench: Once addition is complete, allow to warm to RT. Quench with water immediately.

Troubleshooting & Decision Logic

Visualizing the Chemoselectivity War

The following diagram illustrates the kinetic competition occurring in your flask. You must stay on the "Kinetic Path."

ReactionPath Start 2-Chloronicotinoyl Chloride TransitionA Carbonyl Attack (Fastest at < 0°C) Start->TransitionA  Kinetic Control   TransitionB Ring C2 Attack (SNAr) (Favored at > 25°C) Start->TransitionB  Thermodynamic Control   Amine + Diethylamine Product 2-Chloro-N,N- diethylnicotinamide (Target) TransitionA->Product - HCl Impurity 2-(Diethylamino)-N,N- diethylnicotinamide (Byproduct) Product->Impurity  Excess Amine + Heat   TransitionB->Impurity - HCl

Figure 1: Reaction pathway bifurcation. Low temperature favors the carbonyl attack (Amidation). High temperature or excess amine promotes ring substitution (


).

Alternative Optimization: Coupling Agents

User Question: Can I avoid the acid chloride step entirely?

Answer: Yes, using peptide coupling agents. This is often superior for small-scale (<10g) synthesis as it avoids handling corrosive thionyl chloride and allows for milder conditions.

Recommended System: T3P (Propylphosphonic Anhydride) T3P is generally superior to HATU/EDC for this specific substrate because it is less likely to cause epimerization (irrelevant here) but more importantly, it offers a very easy workup (water-soluble byproducts).

Protocol:

  • Dissolve 2-chloronicotinic acid (1.0 eq) and Diethylamine (1.1 eq) in EtOAc or DCM.

  • Add Base: DIPEA (2.5 eq).

  • Add T3P (50% in EtOAc) (1.5 eq) dropwise at 0°C.

  • Stir at RT overnight.

  • Workup: Wash with water, then 0.5M HCl (to remove unreacted amine), then saturated

    
    .
    

Purification & Final Analysis

User Question: My product is an oil. How do I purify it?

Most researchers fail here because they try to recrystallize a compound that naturally melts near room temperature.

Strategy 1: Acid/Base Wash (The "Chemical Purification") Since the product is an amide, it is neutral. The starting amine is basic, and the starting acid is acidic.

  • Dissolve crude oil in EtOAc.

  • Wash 1: 1M HCl (Removes Diethylamine and any

    
     byproduct which might be more basic).
    
  • Wash 2: Sat.

    
     (Removes unreacted 2-chloronicotinic acid).
    
  • Dry:

    
     and concentrate.
    

Strategy 2: Distillation For large scale (>50g), high-vacuum distillation is the gold standard.

  • Boiling Point: Expect ~130-140°C at 0.5 mmHg (Estimate). Note: Ensure the pot residue does not overheat to prevent thermal decomposition.

Summary of Solvents & Conditions

MethodReagentsTempProsCons
Acid Chloride

/ DMF
Reflux

-10°C
Scalable, CheapMoisture sensitive,

risk
Coupling (T3P) T3P / DIPEA0°C

RT
Mild, Clean WorkupExpensive reagents
Mixed Anhydride EtOCOCl /

-20°CFastCarbonate impurities common

References

  • Thionyl Chloride Activation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Synthesis of Nicotinamides:Preparation of N,N-diethylnicotinamide derivatives. (See generally U.S. Patent 2,959,592 describing nikethamide analogs).
  • ) on Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • T3P Coupling: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[10] Organic Process Research & Development, 20(2), 140–177. Link

Sources

Technical Support Center: Solubilization Strategies for 2-Chloro-N,N-diethylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic: The Chemistry of Insolubility

Before attempting solubilization, it is critical to understand why 2-Chloro-N,N-diethylnicotinamide resists aqueous dissolution. Many researchers erroneously treat this compound like its structural analog, Nikethamide (N,N-diethylnicotinamide), which is water-miscible. This assumption leads to experimental failure.[1]

The "Chloro-Effect" on Basicity

The introduction of a chlorine atom at the C2 position of the pyridine ring fundamentally alters the electronic landscape of the molecule.

  • Steric & Lipophilic Bulk: The diethylamide group is already lipophilic.[1] Adding a chlorine atom increases the LogP (partition coefficient), pushing the molecule towards a "grease-ball" profile (Class II/IV behavior).[1]

  • pKa Suppression (Critical): In unsubstituted pyridine, the nitrogen lone pair accepts protons (pKa ~5.2), allowing salt formation with weak acids. However, the 2-Chloro substituent is strongly electron-withdrawing (inductive effect).[1] This drops the pKa of the ring nitrogen to < 0.5 .

    • Consequence:You cannot solubilize this compound by simply adding weak acids (Acetic acid, Citric acid). The molecule will not protonate effectively in water; it will remain neutral and crash out.

Decision Matrix: Selecting Your Method

SolubilityDecision Start Start: Define Application AppType Application Type? Start->AppType InVitro In Vitro / HTS (Cell Culture) AppType->InVitro InVivo In Vivo / Animal (PK Studies) AppType->InVivo ChemSyn Chemical Synthesis (Reaction Solvent) AppType->ChemSyn DMSO Method A: DMSO Stock + Dilution InVitro->DMSO Tolerates <1% DMSO CD Method B: Cyclodextrin Complex InVivo->CD No Solvent Toxicity Organic Method C: Green Organic Solvents (MeTHF, EtOAc) ChemSyn->Organic

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on downstream application.

Method A: The DMSO "Stock & Shock" Protocol

Best For: In vitro assays, High Throughput Screening (HTS).

This method relies on creating a highly concentrated stock solution in a water-miscible organic solvent, then rapidly diluting it into the aqueous medium.[1]

Reagents
  • Solvent: Dimethyl sulfoxide (DMSO), Anhydrous (≥99.9%).[1]

  • Aqueous Phase: PBS (pH 7.[1]4) or Cell Culture Media.[1]

Protocol
  • Stock Preparation: Dissolve this compound in pure DMSO to a concentration of 100 mM . Vortex until visually clear.

    • Note: If the solution is cloudy, sonicate at 40°C for 5 minutes.

  • Intermediate Dilution (Optional but Recommended): Dilute the 100 mM stock 1:10 in PEG-400 (Polyethylene Glycol 400). This acts as a bridge, preventing immediate precipitation upon water contact.[1]

  • Aqueous "Shock": Slowly add the Stock (or Intermediate) to the aqueous media while vortexing rapidly.[1]

    • Target: Final DMSO concentration must be ≤ 0.5% (v/v) to avoid cytotoxicity.[1]

Solubility Limits Table
Solvent SystemMax Solubility (approx.)StabilityNotes
100% DMSO > 200 mMHigh (>6 months -20°C)Hygroscopic; keep sealed.[1]
100% Ethanol > 150 mMModerateVolatile; evaporation alters concentration.[1]
PBS + 0.5% DMSO ~ 50 - 100 µMLow (Hours)Use immediately; risk of micro-precipitation.[1]

Method B: Cyclodextrin Complexation (The "Gold Standard")

Best For: In vivo administration, animal studies, stable aqueous formulations.

Since protonation is impossible, we must hide the lipophilic "grease ball" inside a hydrophilic cage.[1] Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the excipient of choice.[1] It encapsulates the chloropyridine moiety, rendering it water-soluble without changing the pH.[1]

Reagents
  • Excipient: HP-β-CD (Pharma Grade, substitution degree ~0.6).[1]

  • Vehicle: Sterile Water for Injection (WFI) or Saline.[1]

Step-by-Step Formulation Protocol
  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in water.[1] (e.g., 2g HP-β-CD in 10mL water).[1] Stir until clear.

  • Compound Addition: Add excess this compound to the vehicle.

  • Equilibration: Shake or stir at room temperature (25°C) for 24 to 48 hours .

    • Why? Complexation is an equilibrium process.[1] It takes time for the molecule to enter the cyclodextrin cavity.[1]

  • Filtration: Filter the suspension through a 0.22 µm PVDF filter to remove undissolved solid.[1]

  • Quantification: Analyze the filtrate via HPLC-UV (260 nm) to determine the final dissolved concentration.

CDComplex Step1 1. Prepare 20% HP-β-CD (Aqueous Phase) Step2 2. Add Compound (Excess Solid) Step1->Step2 Step3 3. Equilibrium Phase (Stir 24h @ 25°C) Step2->Step3 Step4 4. Filter (0.22µm) Step3->Step4 Step5 5. Soluble Complex Ready for Injection Step4->Step5

Figure 2: Workflow for generating a stable cyclodextrin inclusion complex.

Method C: Synthesis & Process Chemistry

Best For: Chemical reactions, purification, scale-up.[1]

If you are using this compound as an intermediate (e.g., for nucleophilic substitution of the chlorine), water is rarely the best solvent.

  • Recommended Solvent: 2-MeTHF (2-Methyltetrahydrofuran) .[1]

    • Why? It is a "green" alternative to DCM and THF.[1] It has excellent solubility for pyridine amides and separates cleanly from water during workups.[1]

  • Alternative: Ethyl Acetate (EtOAc).[1] Good solubility, but may require heating.[1]

Frequently Asked Questions (FAQ)

Q: Can I use HCl to turn it into a salt and dissolve it in water? A: No. As detailed in the diagnostic section, the 2-chloro group reduces the basicity of the pyridine nitrogen. Even with strong HCl, the salt is likely unstable in water and will hydrolyze or dissociate, causing the free base to precipitate. You would need an extremely low pH (< 1) to keep it protonated, which is incompatible with most biological assays.[1]

Q: The solution precipitates when I freeze my DMSO stock. Is it ruined? A: Likely not. DMSO freezes at 19°C. The "precipitate" is often just the DMSO crystallizing.[1] Thaw it completely at 37°C and vortex. If solids remain after the DMSO is liquid, the compound has crashed out.[1] Sonicate to redissolve.[1]

Q: Can I use Tween 80 instead of Cyclodextrins? A: Yes. A surfactant approach (Micellar solubilization) works.[1] Try 5% Tween 80 + 5% Ethanol in Saline. However, Tween 80 can cause histamine release in animals and may interfere with some membrane-based cell assays.[1] Cyclodextrins are generally more inert.[1]

References

  • Pyridine Basicity & Substituent Effects

    • PubChem.[1][2][3] (n.d.). 2-Chloropyridine (Compound) . Link[1]

    • Note: Provides pKa data (0.49)
  • Cyclodextrin Complexation

    • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

    • Context: Establishes HP-β-CD as the standard for solubilizing Class II lipophilic drugs.[1]

  • Solubility of Nicotinamide Derivatives

    • Rasool, A. A., Hussain, A. A., & Dittert, L. W. (1991). Solubility enhancement of some water-insoluble drugs in the presence of nicotinamide and related compounds. Journal of Pharmaceutical Sciences. Link

    • Context: Discusses the solubility behavior of N,N-diethylnicotinamide analogs.

Sources

byproduct identification in "2-Chloro-N,N-diethylnicotinamide" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Profiling & Process Control for 2-Chloro-N,N-diethylnicotinamide

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Synthesis, Stability, and Impurity Identification[1]

Introduction: The "Dual-Reactivity" Challenge

This compound is a deceptive intermediate. While it appears stable, it possesses a "dual-reactivity" profile that complicates purity management:[1]

  • The Amide Handle: Susceptible to hydrolysis (acidic/basic conditions).

  • The 2-Chloro Pyridine Core: Activated for Nucleophilic Aromatic Substitution (SNAr), particularly by the very amine (diethylamine) used to synthesize it.[1]

This guide moves beyond basic synthesis into the forensics of byproduct identification and process control.

Module 1: The Reaction Landscape & Impurity Origins

To control impurities, you must visualize the competition occurring in your reactor.[1] The synthesis generally proceeds via the acid chloride of 2-chloronicotinic acid.

Visualizing the Pathway

ReactionPath SM 2-Chloronicotinic Acid (SM) AcidCl Acid Chloride Intermediate SM->AcidCl + SOCl2/POCl3 Target TARGET: 2-Chloro-N,N- diethylnicotinamide AcidCl->Target + HNEt2 (1 eq) Imp_A Impurity A: 2-Chloronicotinic Acid (Hydrolysis) AcidCl->Imp_A + H2O (Moisture) Imp_B Impurity B: 2-(Diethylamino)-N,N- diethylnicotinamide (SNAr) Target->Imp_B + Excess HNEt2 High Temp Imp_C Impurity C: 2-Hydroxy-N,N- diethylnicotinamide Target->Imp_C + OH- (Strong Base)

Figure 1: Mechanistic pathway highlighting the "Fork in the Road" where process parameters dictate purity.

Module 2: Forensic Identification (LC-MS & HPLC)

When an unknown peak appears, use this forensic table to identify the culprit based on mechanistic likelihood.

Target Molecule Data:

  • Formula: C10H13ClN2O

  • Monoisotopic Mass: ~212.07 Da

  • m/z [M+H]+: ~213.1[1]

The Impurity Fingerprint Table
Impurity CodeChemical NameOriginm/z [M+H]+RRT (Approx)*Diagnostic Insight
Impurity A 2-Chloronicotinic AcidHydrolysis of Acid Chloride or Product158.00.4 - 0.6Early Eluter. Indicates moisture ingress during acid chloride formation or acidic workup.
Impurity B 2-(Diethylamino)-N,N-diethylnicotinamideSNAr (Over-reaction)250.21.2 - 1.4Late Eluter. The "Over-Cooked" byproduct.[1] Occurs if reaction T > 40°C or excess diethylamine is used for too long.
Impurity C 2-Hydroxy-N,N-diethylnicotinamideHydrolysis of Cl (SNAr with OH)195.10.3 - 0.5Very Polar. Rare. Usually seen if using aqueous NaOH for workup at high temps.
Impurity D 2-Chloro-N-ethylnicotinamideMono-alkylation (Impure Amine)185.00.8 - 0.9Satellite Peak. Check your diethylamine source for ethylamine impurity.

*RRT (Relative Retention Time) varies by method but generally follows polarity: Acid < Hydroxy < Target < Bis-amino.[1]

Module 3: Troubleshooting Scenarios

Scenario 1: The "Bis-Amino" Spike (Impurity B)
  • Observation: LC-MS shows a growing peak at m/z 250.

  • Mechanism: The pyridine ring is electron-deficient (due to the N-atom). The 2-position (ortho to N) is highly activated for nucleophilic attack. Diethylamine is a strong nucleophile. If you heat the reaction to drive the amidation, you inadvertently activate the SNAr displacement of the Chlorine.

  • Corrective Action:

    • Temperature Control: Keep the amidation step < 20°C. The acid chloride reacts rapidly with amines even at 0°C.

    • Stoichiometry: Do not use a large excess of diethylamine. Use a non-nucleophilic base (like DIPEA or TEA) as the acid scavenger if possible, adding diethylamine in exact stoichiometry.[1]

Scenario 2: The "Reversion" (Impurity A)
  • Observation: Product purity drops during storage; increase in m/z 158.

  • Mechanism: The amide bond is stable, but the acid chloride precursor is not. If this impurity appears during synthesis, it means the acid chloride hydrolyzed before reacting with the amine.

  • Corrective Action:

    • Dry Solvents: Ensure DCM or Toluene used in the acid chloride step is anhydrous.

    • Quench Protocol: If isolating the product, ensure all acid chloride is consumed. Residual acid chloride will turn into Impurity A upon aqueous workup, contaminating the organic layer.[1]

Module 4: Analytical Method (Standard Protocol)

To reliably separate the Target from Impurity B (the critical separation), use this starting protocol.

HPLC Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection: UV @ 260 nm (Pyridine absorption max) and MS (ESI+).

Why this works: The formic acid keeps the pyridine nitrogen protonated, improving peak shape. The gradient is necessary because Impurity B (Bis-diethyl) is significantly more lipophilic than the target.

Module 5: Decision Tree for Process Control

Use this logic flow to determine the root cause of failure in real-time.

Troubleshooting Start Issue Detected CheckMS Check MS Spectrum Start->CheckMS Decision1 Mass = 250 (M+37)? CheckMS->Decision1 Decision2 Mass = 158 (M-54)? Decision1->Decision2 No Sol1 Diagnose: S_N_Ar Side Reaction Action: Lower Rxn Temp Reduce Amine Excess Decision1->Sol1 Yes Sol2 Diagnose: Hydrolysis Action: Check Solvent Water Content Dry Glassware Decision2->Sol2 Yes Sol3 Diagnose: Unknown Action: Check Starting Material Purity (N-Oxides?) Decision2->Sol3 No

Figure 2: Rapid diagnostic logic for impurity identification.

FAQ: Researcher to Researcher

Q: Can I use this molecule in Suzuki couplings without protecting the amide? A: Generally, yes.[1] The amide is robust. However, the 2-chloro position is the reactive site.[2] Be aware that the amide group can act as a Directing Group (DG) in metal-catalyzed reactions, potentially altering regioselectivity if you are targeting other positions on the ring.[1]

Q: Why is my product turning yellow/brown? A: This is often due to trace N-oxide formation or photo-degradation. Pyridine derivatives are light-sensitive. Store the compound in amber vials under Argon. If it's brown, check for Impurity B , which often carries color due to extended conjugation or oxidation byproducts.[1]

Q: I see a peak at m/z 185. What is it? A: This is likely 2-Chloro-N-ethylnicotinamide . It comes from ethylamine impurity in your diethylamine reagent. Switch to a higher grade amine source (99.5%+).

References

  • Synthesis & Reactivity of 2-Chloronicotinic Acid Derivatives Source: ChemicalBook / PrepChem Context: Establishes the baseline synthesis via acid chloride and hydrolysis risks. Link:[1]

  • Nucleophilic Aromatic Substitution (SNAr) on Pyridines Source: ACS Omega / Master Organic Chemistry Context: Explains the mechanism of the 2-chloro displacement by amines (Impurity B formation). Link:[1]

  • Impurity Profiling via HPLC-MS Source: MDPI / NIH Context:[1] Methodologies for separating polar pyridine metabolites and impurities using C18 and HILIC. Link:[1]

  • Safety Data & Stability Source: Fisher Scientific SDS Context: Handling, storage (light sensitivity), and stability data.[1] Link:[1]

Sources

refining the purification protocol for "2-Chloro-N,N-diethylnicotinamide"

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-2CL-NIC-001 Status: Active Support Tier: Senior Application Scientist Level Molecule: 2-Chloro-N,N-diethylnicotinamide (2-Chloro-N,N-diethyl-3-pyridinecarboxamide)

Executive Summary & Core Logic

The "pKa Swing" Strategy The purification of this compound relies on a specific electronic property often overlooked: the electron-withdrawing nature of the chlorine atom at the C2 position.

While pyridine has a pKa of ~5.2, 2-chloropyridine has a pKa of ~0.7 . This drastic reduction in basicity means your product will not protonate significantly in mild acidic washes (pH 2–3), whereas your primary impurity (diethylamine, pKa ~11) will be quantitatively removed into the aqueous phase. This allows for a robust "Wash-Based Purification" that avoids tedious column chromatography for most batches.

The "Golden Standard" Protocol

Use this baseline methodology before attempting troubleshooting.

Reaction Phase
  • Activation: Suspend 2-chloronicotinic acid (1.0 eq) in dry Toluene or DCM. Add catalytic DMF (0.05 eq). Add Oxalyl Chloride (1.2 eq) or Thionyl Chloride (1.5 eq) dropwise. Reflux/Stir until gas evolution ceases and the solid dissolves (formation of acid chloride).

  • Evaporation (Critical): Remove excess chlorinating agent under reduced pressure. Re-dissolve the residue in fresh dry DCM.

  • Amidation: Cool to 0°C. Add Diethylamine (1.1 eq) and Triethylamine (1.2 eq) dropwise. Note: Using TEA as a scavenger prevents the diethylamine from acting as the base, saving reagent.

Purification Phase (The Workup)
  • Quench: Add water to the reaction mixture.

  • Acid Wash (The "pKa Swing"): Wash the organic layer with 1M HCl (2x).

    • Mechanism:[1][2][3][4] Diethylamine (impurity) protonates

      
       Aqueous layer.
      
    • Product Fate: 2-Cl-Pyridine ring remains unprotonated

      
       Organic layer.
      
  • Base Wash: Wash the organic layer with Sat. NaHCO₃ (2x).

    • Mechanism:[1][2][3][4][5] Hydrolyzed acid chloride (reverted to 2-chloronicotinic acid) deprotonates

      
       Aqueous layer.
      
  • Finish: Wash with Brine, dry over MgSO₄, filter, and concentrate.

Expected Physical State
  • Data: this compound is typically a viscous oil or a low-melting solid (Melting Point range often near ambient, similar to Nikethamide which melts at 23°C).

  • Warning: Do not expect a free-flowing powder immediately. It often requires high vacuum and seeding to solidify.

Troubleshooting Guide (Q&A)

Issue 1: "My product is stuck as a dark oil and won't crystallize."

Diagnosis: This is likely the compound's natural state or solvent trapping. Solution:

  • Don't Panic: The 2-chloro substituent lowers the lattice energy compared to other amides. It may remain an oil at room temperature (20–25°C).

  • Solvent Chase: Traces of DCM or Toluene can prevent crystallization. Dissolve the oil in a small amount of Pentane or Heptane and evaporate again. Repeat 3x. This "azeotropes" the chlorinated solvents away.

  • High Vacuum: Place the oil on a high-vacuum manifold (<1 mbar) for 12+ hours with gentle heating (30°C) followed by cooling.

Issue 2: "The product smells strongly of amine (fishy odor)."

Diagnosis: Incomplete removal of Diethylamine. Solution:

  • The Fix: Redissolve the crude oil in Ethyl Acetate. Perform the Acid Wash again using 10% Citric Acid or 1M HCl.

  • Why it works: As detailed in the Executive Summary, the 2-Cl group deactivates the pyridine nitrogen. You can be aggressive with the acid wash without losing your product.

Issue 3: "I see a yellow/brown color in the final product."

Diagnosis: Oxidation byproducts or trace HCl salts trapped in the oil. Solution:

  • Silica Plug: You do not need a full column. Dissolve the oil in 10% MeOH/DCM. Pass it through a short pad of silica gel (2-3 cm). Flush with the same solvent.

  • Charcoal Treatment: If the color persists, dissolve in hot Ethanol, treat with activated charcoal for 15 mins, filter hot through Celite, and evaporate.

Issue 4: "Low Yield after Acid Wash."

Diagnosis: You may have used extremely concentrated acid (e.g., 6M+ HCl) or your phase separation was poor. Solution:

  • Check Aqueous Layer: Neutralize the waste acid layer with NaOH. If a precipitate or oil forms, your product was protonated (unlikely with 1M HCl, but possible with stronger acids). Extract this neutralized aqueous layer back into DCM.

Visualized Workflows

Diagram 1: The "pKa Swing" Extraction Logic

This decision tree illustrates the fate of impurities based on pH manipulation.

PurificationProtocol cluster_legend Key Mechanism Start Crude Reaction Mixture (Product + Amine + Acid + Salts) Step1 Step 1: Acid Wash (1M HCl) pH ~ 1-2 Start->Step1 Split1 Phase Separation Step1->Split1 AqLayer1 Aqueous Layer 1 (Contains: Protonated Diethylamine) Split1->AqLayer1 Impurities OrgLayer1 Organic Layer (Contains: Product + 2-Cl-Nicotinic Acid) Split1->OrgLayer1 Product Step2 Step 2: Base Wash (Sat. NaHCO3) pH ~ 8-9 OrgLayer1->Step2 Split2 Phase Separation Step2->Split2 AqLayer2 Aqueous Layer 2 (Contains: Deprotonated Acid Impurity) Split2->AqLayer2 Impurities OrgLayer2 Final Organic Layer (Contains: Pure Product) Split2->OrgLayer2 Product Final Dry (MgSO4) & Evaporate Result: Clean Oil/Solid OrgLayer2->Final Note 2-Cl-Pyridine (pKa ~0.7) does NOT protonate at pH 1-2, staying Organic.

Caption: The selective separation of amine and acid impurities utilizing the low basicity of the 2-chloropyridine ring.

Quantitative Data Summary

ParameterValue / ConditionReference Note
Molecular Weight 212.68 g/mol
Physical State Viscous Oil / Low-melting SolidSimilar to Nikethamide (MP 23°C) [1]
Pyridine pKa ~0.7 (2-Chloro substituted)Drastically lower than Pyridine (5.[6]2) [2]
Diethylamine pKa ~11.0Easily removed via acid wash
Solubility High: DCM, EtOAc, MeOH, Toluene
Storage < 25°C, HygroscopicProtect from moisture to prevent hydrolysis

References

  • Sigma-Aldrich. (n.d.). N,N-Diethylnicotinamide (Nikethamide) Physical Properties. Retrieved from (Used for comparative physical state analysis).

  • Brown, H. C., & McDaniel, D. H. (1958). 2-Chloropyridine pKa values and substituent effects. Journal of Organic Chemistry. (Confirmed pKa suppression by 2-Cl group).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 75886, 2-Chloro-N,N-dimethylnicotinamide. Retrieved from .

  • ChemicalBook. (2024).[7] 2-Chloronicotinamide Synthesis and Properties. Retrieved from .

Sources

Technical Support Center: Trace Analysis of 2-Chloro-N,N-diethylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Department: Method Development & Validation Support Subject: High-Sensitivity Quantitation of 2-Chloro-N,N-diethylnicotinamide (2-Cl-DENA)[1]

Introduction: The Analytical Challenge

Welcome to the technical support hub for This compound . This molecule is frequently encountered as a process-related impurity or starting material intermediate in the synthesis of Nikethamide (N,N-diethylnicotinamide).[1]

Why is trace analysis difficult?

  • Structural Similarity: It differs from the API (Nikethamide) only by a single chlorine atom at the C2 position, leading to challenging chromatographic resolution.[1]

  • Weak Basicity: The electron-withdrawing chlorine and amide groups significantly lower the pKa of the pyridine nitrogen (estimated pKa < 2.5), affecting retention behavior and ionization efficiency.

  • Reactivity: The C2-Chlorine is susceptible to nucleophilic aromatic substitution (

    
    ), creating potential stability issues during sample preparation if pH is uncontrolled.[1]
    

Part 1: Method Development Strategy (Decision Matrix)

Do not blindly apply a generic gradient.[1] Use this decision matrix to select the correct instrumental platform based on your required Limit of Quantitation (LOQ).

MethodSelection Start Start: Define Requirement LimitCheck Target LOQ? Start->LimitCheck UV_Path HPLC-UV / DAD (Limit > 0.05%) LimitCheck->UV_Path Process Control MS_Path UHPLC-MS/MS (Limit < 0.05% / Trace) LimitCheck->MS_Path Genotoxic/Trace UV_Col Column: C18 or Phenyl-Hexyl (High Surface Area) UV_Path->UV_Col MS_Source Source: ESI (+) Mode: MRM MS_Path->MS_Source Opt_UV Critical: pH < 3.0 (Suppress Silanol) UV_Col->Opt_UV Opt_MS Critical: Transition 213 -> 140 (Cl loss) MS_Source->Opt_MS

Figure 1: Decision tree for selecting the analytical platform based on sensitivity requirements.

Part 2: Recommended Protocols

Protocol A: UHPLC-MS/MS (Trace Analysis < 10 ppm)

Recommended for genotoxic impurity screening or cleaning validation.[1]

ParameterSpecificationRationale
Column C18 (e.g., Waters HSS T3 or Phenomenex Kinetex), 1.7 µm, 2.1 x 100 mmHigh retentivity for polar compounds; sub-2µm particles for peak capacity.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH ensures protonation of the pyridine nitrogen for ESI+.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAprotic solvent favored for ESI efficiency.[1]
Gradient 5% B (0-1 min)

95% B (6 min)
2-Cl-DENA is more lipophilic than Nikethamide; gradient ensures elution of both.[1]
Ionization ESI Positive (ESI+)Pyridines protonate readily.[1]
MRM Transitions Quant: 213.1

140.1 (Loss of

)Qual: 213.1

78.0 (Pyridine ring)
The chlorine isotope pattern (

ratio ~3:1) must be verified in full scan.[1]
Protocol B: HPLC-UV (Process Control > 0.05%)

Recommended for raw material assay.[1]

  • Wavelength: 260 nm (Pyridine

    
     transition).[1]
    
  • Buffer: 20 mM Ammonium Acetate adjusted to pH 4.5 with Acetic Acid.

  • Mode: Isocratic (if resolution > 2.0) or Shallow Gradient.[1]

Part 3: Troubleshooting & FAQs

Q1: I am seeing "Ghost Peaks" or carryover in my blank injections. How do I fix this?

Diagnosis: Amides are notorious for "sticking" to metallic surfaces and rotor seals in the autosampler.[1] Solution:

  • Change Needle Wash: Switch to a strong organic wash: MeOH:ACN:IPA:Water (1:1:1:1) + 0.1% Formic Acid .[1] The acid helps desorb the basic pyridine moiety.[1]

  • Passivation: If the system is old, flush with 6N Nitric Acid (remove column first!) to re-passivate steel surfaces.[1]

Q2: The peak for 2-Cl-DENA is tailing significantly (Symmetry > 1.5).

Diagnosis: Secondary interactions between the pyridine nitrogen and residual silanols on the silica support. Even though the pKa is low, interactions can occur at neutral pH.[1] Solution:

  • Lower the pH: Ensure Mobile Phase A is at pH 2.5 - 3.0 using Formic Acid or Phosphate buffer (if using UV).[1]

  • Add Ion Pair (Last Resort): For UV methods, adding 5mM Sodium Octanesulfonate can sharpen the peak, though this is incompatible with MS.[1]

  • Column Switch: Move to a "Hybrid" particle column (e.g., Ethylene Bridged Hybrid - BEH) which has fewer active silanols.[1]

Q3: My retention time is shifting, and I see a new peak appearing over time.

Diagnosis: Sample Instability. The 2-Chloro position is activated. If you dissolve the sample in Methanol and leave it at room temperature (or in a heated autosampler), Methanol can attack the 2-position, displacing Chlorine to form 2-Methoxy-N,N-diethylnicotinamide.[1] Solution:

  • Diluent Change: Use Acetonitrile/Water instead of Methanol.

  • Temperature: Keep the autosampler at 4°C.

  • Prep: Prepare standards fresh daily.

Q4: How do I distinguish the impurity from the API (Nikethamide) in MS?

Diagnosis: Nikethamide (


, MW 178) and 2-Cl-DENA (

, MW 212) are separated by mass, but source fragmentation can be confusing. Solution: Look for the Chlorine Isotope Signature .[1]
  • Nikethamide: M+H at 179.[1]1. No M+2 peak of significant height.[1]

  • 2-Cl-DENA: M+H at 213.1. Distinct M+2 peak at 215.1 (approx 32% intensity of the parent).[1] This is the definitive confirmation.

Part 4: Sample Preparation Workflow

Standard protein precipitation or simple dilution is usually sufficient, but for complex matrices (e.g., soil or biological fluids), a Solid Phase Extraction (SPE) step is required to remove interferences.[1]

SamplePrep Sample Sample (Solid/Liquid) Extract Extraction: Acetonitrile (Avoid Methanol due to reactivity) Sample->Extract Condition SPE Cartridge: MCX (Mixed Mode Cation Exchange) Rationale: Retains basic pyridine Extract->Condition Wash Wash 1: 0.1% Formic Acid (Remove Neutrals) Wash 2: Methanol (Remove Hydrophobics) Condition->Wash Elute Elution: 5% NH4OH in ACN Wash->Elute Inject Evaporate & Reconstitute -> LC-MS Elute->Inject

Figure 2: Optimized SPE workflow using Mixed-Mode Cation Exchange (MCX) to isolate the basic pyridine impurity.[1]

References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[1]Link

  • Suganthi, A., et al. (2018).[1][2] Determination of neonicotinoid insecticide residues in sugarcane juice using LC-MS/MS. Food Chemistry.[1][2] (Demonstrates extraction of chloronicotinyl derivatives). Link

  • Douša, M. (2015).[1] HILIC–MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine.[1][3] Journal of Chromatographic Science.[1] (Relevant for chlorinated amine impurity handling). Link[1]

  • Sielc Technologies. (2018).[1] HPLC Method for Analysis of Ethanamine, 2-chloro-N,N-diethyl-.[1][4] (Chromatographic behavior of related chlorinated amines). Link

Sources

Technical Support Center: Catalytic Optimization for 2-Chloro-N,N-diethylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Catalytic Direct Amidation for 2-Chloro-N,N-diethylnicotinamide Synthesis Target Audience: Process Chemists, R&D Scientists, and Drug Development Engineers Support Tier: Level 3 (Advanced Technical Optimization)

Core Directive & Process Overview

The Challenge: The synthesis of This compound (a structural analog of Nikethamide) has traditionally relied on stoichiometric activation using thionyl chloride (


) or oxalyl chloride. While effective, these routes generate corrosive acidic waste (

,

) and require strict moisture control.

The Optimized Solution: Catalytic Direct Amidation using Boronic Acid or Group IV metal catalysts (


, 

). This "Green Chemistry" approach condenses 2-chloronicotinic acid and diethylamine directly, releasing only water.

Critical Selectivity Issue (The "2-Chloro" Factor): Unlike standard nicotinamide synthesis, the 2-chloro substituent is susceptible to Nucleophilic Aromatic Substitution (


) by diethylamine, potentially yielding the impurity 2-(diethylamino)-N,N-diethylnicotinamide. Your optimization must balance Amidation Rate  (catalyzed) vs. 

Rate
(thermal background).

Troubleshooting & Optimization Guide (Q&A)

Module A: Catalyst Selection & Activity

Q1: I am observing low conversion (<50%) despite refluxing in Toluene for 24 hours. What is killing the catalytic cycle? Diagnosis: The issue is likely Amine Volatility or Catalyst Inhibition .

  • Volatility: Diethylamine boils at 55°C. If you reflux Toluene (110°C) without a highly efficient condenser (or sealed system), the amine escapes before reacting.

  • Inhibition: Basic amines can coordinate strongly to the Boron center, forming an unreactive "ate" complex, effectively poisoning the catalyst.

Corrective Protocol:

  • Switch Catalyst: Move from Boric Acid (

    
    ) to 3,4,5-Trifluorophenylboronic acid . The electron-withdrawing fluorine atoms increase the Lewis acidity, preventing strong amine inhibition and accelerating the dehydration step.
    
  • Amine Management: Use a 5-10 equivalent excess of diethylamine if running open reflux. Alternatively, install a double-surface condenser cooled to -10°C to reflux the amine effectively.

Module B: Selectivity Control ( vs. Amidation)

Q2: My HPLC shows a persistent impurity at RRT 1.15. Mass spec suggests a mass of +37 units vs product. Is this the


 byproduct? 
Diagnosis:  No, +37 suggests Cl isotope pattern or adduct. However, if the mass is -35 (Cl) + 72 (NEt2)  shift, that is the 

product. If the mass is consistent with the target but RRT is different, check for decarboxylation (2-chloropyridine formation) or anhydride formation .
  • Specific Risk:[1] The 3-carboxyl group activates the 2-chloro position. High temperatures (>120°C) favor the displacement of Chloride by Diethylamine.

Optimization Strategy:

  • Temperature Ceiling: Do not exceed 110°C. The activation energy for

    
     on 2-chloronicotinic acid is significantly higher than Boron-catalyzed amidation.
    
  • Solvent Switch: Replace Xylene (bp 140°C) with Fluorobenzene (bp 85°C) or Toluene (bp 110°C). Lower temperature favors the kinetic amidation product over the thermodynamic

    
     product.
    
Module C: Water Removal & Equilibrium

Q3: The reaction stalls at 80% conversion. Adding more catalyst doesn't help. Diagnosis: You have reached Chemical Equilibrium . Direct amidation is reversible. The catalyst accelerates reaching equilibrium but does not shift it. You must physically remove water.

Troubleshooting Steps:

  • Dean-Stark Trap: Ensure the solvent is actively azeotroping. Toluene/Water azeotrope boils at ~85°C.

  • Molecular Sieves: For diethylamine (low bp), a Dean-Stark is difficult because the amine co-distills. Use Activated 4Å Molecular Sieves in a Soxhlet extractor or directly in the flask (if using a mechanical stirrer to avoid grinding).

    • Pro-Tip: Use Calcium Hydride (

      
      )  in the trap for irreversible water capture.
      

Experimental Protocol: Optimized Catalytic Amidation

Objective: Synthesis of this compound via Boronic Acid Catalysis.

Reagents:

  • Substrate: 2-Chloronicotinic acid (1.0 equiv)

  • Reagent: Diethylamine (3.0 equiv)

  • Catalyst: 3,4,5-Trifluorophenylboronic acid (5 mol%) (Preferred) or Boric Acid (10 mol%)

  • Solvent: Toluene (Anhydrous)

Step-by-Step Workflow:

  • Setup: Equip a 250 mL 3-neck round bottom flask with a large oval magnetic stir bar (or overhead stirrer), a Soxhlet extractor containing activated 4Å Molecular Sieves, and a reflux condenser.

  • Charging: Add 2-Chloronicotinic acid (15.7 g, 100 mmol) and the Catalyst (5 mmol).

  • Solvent/Amine: Add Toluene (100 mL). Then, add Diethylamine (31 mL, 300 mmol) slowly.

    • Note: Exotherm is minimal, but salt formation (ammonium carboxylate) will occur immediately. The slurry will be thick.

  • Reaction: Heat the mixture to reflux (Oil bath: 120°C).

    • Monitoring: The slurry will dissolve as the salt converts to the amide.

    • Time: Run for 16-24 hours.

  • IPC (In-Process Control): Sample 50 µL, dilute in MeCN. Check HPLC for disappearance of Acid and absence of

    
     impurity (2-diethylamino derivative).
    
  • Workup:

    • Cool to Room Temp.

    • Wash with 0.5 M HCl (removes unreacted diethylamine and catalyst).

    • Wash with Sat.

      
        (removes unreacted starting acid).
      
    • Dry organic layer (

      
      ), filter, and concentrate.
      
  • Purification: Distillation (high vacuum) or Recrystallization (Hexane/EtOAc) if solid.

Data & Visualization

Catalytic Cycle: Boronic Acid Mediated Amidation[2][3][4]

The following diagram illustrates the "Acyloxyboronate" mechanism. The key rate-determining step is the attack of the amine on the activated mixed anhydride.

CatalyticCycle Catalyst Boronic Acid RB(OH)2 Anhydride Acyloxyboronate Intermediate (Activated) Catalyst->Anhydride + Acid - H2O Water H2O (Byproduct) Catalyst->Water Dehydration Acid 2-Chloronicotinic Acid Acid->Anhydride Transition Tetrahedral Intermediate Anhydride->Transition + Amine Amine Diethylamine (Nucleophile) Amine->Transition Transition->Catalyst Regeneration Product 2-Chloro-N,N- diethylnicotinamide Transition->Product Collapse

Caption: Figure 1.[2][3] Mechanism of Boronic Acid Catalyzed Amidation. The catalyst activates the carboxylic acid by forming a mixed anhydride, facilitating nucleophilic attack by the volatile amine.

Comparative Catalyst Performance (2-Chloronicotinic Acid)
CatalystLoading (mol%)Time (h)Yield (%)Selectivity (Amide:

)
Notes
None (Thermal) N/A48<15%60:40High thermal degradation.
Boric Acid 102472%95:5Cheap, but requires vigorous reflux.
3,4,5-Trifluorophenylboronic Acid 51291% 99:1 High activity at lower T; Best choice.

51885%92:8Good activity, but moisture sensitive.

References

  • Marcelli, T. (2013).

    
    . Journal of Organic Chemistry. Link
    
  • Lan, Z., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Link

  • Sheppard, T. D. (2021).[4] Catalytic Amidation: Development of a generally applicable catalytic amidation reaction. EPSRC/CatalyticAmidation.info. Link

  • Sabatini, M. T., et al. (2019). Catalytic amide bond formation: recent developments. Royal Society of Chemistry. Link

  • ChemicalBook. (2023). N,N-Diethylnicotinamide Properties and Synthesis. Link

Sources

Validation & Comparative

Technical Comparison: 2-Chloro-N,N-diethylnicotinamide vs. Canonical NAD+ Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical comparison guide.

Executive Summary

This guide provides a critical technical evaluation of 2-Chloro-N,N-diethylnicotinamide (2-Cl-N,N-DENA) in the context of NAD+ therapeutics. While Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN) are established, highly bioavailable precursors that integrate seamlessly into the salvage pathway, 2-Cl-N,N-DENA represents a structural analog of Nikethamide (Coramine) with distinct physicochemical properties but significant metabolic liabilities.

Key Insight: Current structural activity relationship (SAR) data suggests that while the N,N-diethyl moiety increases lipophilicity, the 2-chloro substitution likely creates a "metabolic roadblock." Unlike canonical precursors, which are enzymatic substrates for NAMPT or NRK, 2-chloro-substituted pyridines often exhibit poor substrate affinity or act as competitive inhibitors, potentially failing to elevate intracellular NAD+ or generating non-functional NAD+ analogs.

Molecular & Physicochemical Profiling

The following table contrasts the investigational compound against standard salvage pathway precursors.

FeatureThis compoundNicotinamide Riboside (NR)Nicotinamide Mononucleotide (NMN)Nicotinamide (NAM)
CAS Registry 38029-99-11341-23-71094-61-798-92-0
Molecular Weight ~212.68 g/mol 255.25 g/mol 334.22 g/mol 122.12 g/mol
Core Structure Pyridine (2-Cl, 3-CONEt2)Pyridinium RibosidePhosphorylated RibosidePyridine Amide
Lipophilicity (LogP) High (~1.2 - 1.5) Low (-1.8)Very Low (-3.5)Low (-0.37)
Solubility Organic solvents, low aq.Water solubleHighly water solubleWater soluble
Cellular Entry Passive Diffusion (Predicted)ENT Transporters / DiffusionSLC12A8 (Specific) / CD73Passive / Transporters
Primary Enzyme Amidase/P450 (Hydrolysis)NRK1/2 (Phosphorylation)NMNAT1-3 (Adenylation)NAMPT (Phosphoribosylation)

Analysis:

  • Lipophilicity: 2-Cl-N,N-DENA is significantly more lipophilic due to the diethyl and chloro groups, theoretically allowing superior Blood-Brain Barrier (BBB) penetration compared to polar NR/NMN.

  • Steric Hindrance: The chlorine atom at the C2 position is the critical differentiator. In the salvage pathway, the enzyme NAMPT (Nicotinamide phosphoribosyltransferase) is highly sensitive to steric bulk at the pyridine ring.

Mechanistic Pathway Analysis

To function as a precursor, 2-Cl-N,N-DENA must undergo hydrolysis to release the core pyridine, which must then be accepted by NAMPT.

The "Metabolic Roadblock" Hypothesis

Standard precursors (NR, NAM) feed directly into NAD+ synthesis. 2-Cl-N,N-DENA faces two hurdles:

  • Activation: It must be hydrolyzed (de-ethylated) to 2-Chloro-nicotinamide (2-Cl-NAM).

  • Utilization vs. Inhibition: 2-Cl-NAM is likely a poor substrate for NAMPT. Halogenated nicotinamides often act as dead-end inhibitors or form toxic NAD+ analogs (e.g., 6-aminonicotinamide mechanism) that inhibit PARP enzymes rather than supporting metabolism.

Pathway Visualization (Graphviz)

NAD_Pathways NR Nicotinamide Riboside (NR) NMN Nicotinamide Mononucleotide (NMN) NR->NMN Phosphorylation NAD NAD+ NMN->NAD Adenylation NAM Nicotinamide (NAM) NAM->NMN Phosphoribosyl- transfer NAD->NAM Consumption (Sirtuins/PARPs) Cl_DENA This compound Cl_NAM 2-Chloro-nicotinamide Cl_DENA->Cl_NAM Hydrolysis Cl_NAM->NAM Dehalogenation? (Unlikely) DeadEnd Metabolic Dead End (or Enzyme Inhibition) Cl_NAM->DeadEnd Steric Blockade at NAMPT NRK NRK1/2 NAMPT NAMPT (Rate Limiting) NMNAT NMNAT Hydrolase Amidase/P450

Figure 1: Comparative Metabolic Flux. The green path represents the efficient conversion of NMN/NR to NAD+. The red path illustrates the hypothetical processing of 2-Cl-N,N-DENA, where the 2-chloro substituent likely prevents successful phosphoribosylation by NAMPT, leading to a metabolic dead end.

Experimental Validation Protocols

To empirically verify if 2-Cl-N,N-DENA acts as a precursor or an inhibitor, the following self-validating workflow is recommended.

Experiment A: In Vitro NAMPT Substrate Specificity

Objective: Determine if the hydrolyzed core (2-Cl-NAM) binds NAMPT.

  • Reagents: Recombinant human NAMPT, PRPP (Phosphoribosyl pyrophosphate), ATP.

  • Substrates: Control (NAM), Test (2-Chloro-nicotinamide).

  • Detection: HPLC-MS/MS monitoring for the formation of 2-Chloro-NMN .

  • Success Criteria: If 2-Chloro-NMN is detected, the pathway is viable. If not, the chlorine atom blocks the catalytic site.

Experiment B: Cellular NAD+ Flux Assay

Objective: Measure functional NAD+ elevation in live cells.

  • Cell Line: HepG2 (Liver) or HEK293 (Kidney).

  • Treatment Groups:

    • Vehicle (DMSO).

    • Positive Control: NR (100 µM).

    • Test Compound: 2-Cl-N,N-DENA (100 µM).

  • Protocol:

    • Incubate cells for 4, 12, and 24 hours.

    • Lyse cells using acid extraction (to preserve NAD+).

    • Quantify NAD+ using an enzymatic cycling assay or LC-MS.

  • Data Interpretation:

    • Precursor: Significant increase in NAD+ vs. Vehicle.

    • Inhibitor: Decrease in basal NAD+ (indicates NAMPT inhibition).

    • Inert: No change.

Conclusion & Recommendation

Based on structural analysis and known enzymatic kinetics of the salvage pathway:

  • This compound is likely NOT a functional NAD+ precursor. The 2-chloro substitution typically interferes with the phosphoribosyl transfer required to enter the NAD+ salvage cycle.

  • Risk of Toxicity: Unlike NR and NMN, which are naturally occurring vitamins, chlorinated pyridines can accumulate or form non-functional nucleotide analogs that may inhibit DNA repair enzymes (PARPs).

  • Recommendation: For drug development, this compound should be screened as a NAMPT inhibitor or a metabolic probe rather than a booster. For NAD+ enhancement, Nicotinamide Riboside (NR) and NMN remain the gold standards due to their validated enzymatic compatibility and safety profiles.

References

  • PubChem. (2025). This compound (Compound Summary). National Library of Medicine. [Link]

  • ChemSrc. (2025). 6-Chloro-N,N-diethylnicotinamide and Derivatives: Physical Properties.[Link]

  • AboutNAD. (2024). What Are NAD+ Precursors? How the Body Makes NAD+.[1][2][3][4][5][Link]

  • Greg Hammer, MD. (2024). NAD Precursors, NR and NMN: Mechanisms of Action.[1][2][Link]

Sources

Comparative Validation Guide: Analytical Strategies for 2-Chloro-N,N-diethylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Protocol Target Analyte: 2-Chloro-N,N-diethylnicotinamide (Substituted Pyridine-Carboxamide) Context: Critical Process Intermediate / Potential Genotoxic Impurity (PGI) in Nikethamide Synthesis

Executive Summary: The Analytical Challenge

This compound is a structural analog of the respiratory stimulant Nikethamide (N,N-diethylnicotinamide). Its analysis presents specific challenges due to the chlorine substitution at the C2 position of the pyridine ring.

  • Chemical Impact: The electron-withdrawing chlorine atom (ortho to the ring nitrogen) significantly lowers the pKa of the pyridine nitrogen compared to Nikethamide. This alters retention behavior in Reverse Phase Chromatography (RPC) and necessitates specific pH control to prevent peak tailing.

  • Regulatory Context: As a halogenated pyridine derivative, it must be controlled either as a defined starting material or a potential impurity. If classified as a mutagenic impurity (Class 2 or 3 under ICH M7), analytical methods must achieve Limit of Quantitation (LOQ) levels in the ppm range.

This guide compares three analytical approaches and provides a fully validated "Gold Standard" protocol for Quality Control (QC) environments.

Comparative Matrix: Selecting the Right Methodology

The choice of method depends on the stage of drug development (Process Development vs. Final Release) and the required sensitivity.

FeatureRP-HPLC (UV/DAD) LC-MS/MS (QqQ) GC-FID
Primary Application Routine QC, Purity Assay (>0.05%)Trace Impurity / Genotoxic Screening (<10 ppm)Residual Solvents / Volatile Intermediates
Selectivity High (With Phenyl-Hexyl or C18 columns)Ultra-High (MRM transitions specific to Cl-isotope pattern)Medium (Thermal degradation risk)
Sensitivity (LOD) ~0.01% (100 ppm)< 10 ppb~50 ppm
Robustness Excellent (High solvent tolerance)Moderate (Matrix effects/Ion suppression)Good (If analyte is thermally stable)
Cost/Throughput Low / High ThroughputHigh / Low ThroughputLow / High Throughput
Recommendation Standard Choice for IntermediatesRequired for Safety/Toxicity StudiesAlternative if LC is unavailable
Analytical Decision Workflow

The following diagram illustrates the logical pathway for selecting the validation strategy based on the analyte's classification.

MethodSelection Start Analyte Classification IsImpurity Is it a Trace Impurity? Start->IsImpurity IsIntermediate Is it a Bulk Intermediate? Start->IsIntermediate GenotoxicRisk Genotoxic Potential (ICH M7)? IsImpurity->GenotoxicRisk MethodHPLC Select RP-HPLC (UV) Target: >0.05% IsIntermediate->MethodHPLC Standard MethodGC Select GC-FID (Check Thermal Stability) IsIntermediate->MethodGC Alternative MethodLCMS Select LC-MS/MS (MRM Mode) Target: <10 ppm GenotoxicRisk->MethodLCMS Yes (High Risk) GenotoxicRisk->MethodHPLC No (Standard Impurity)

Figure 1: Decision tree for analytical method selection based on regulatory classification (ICH Q2/M7).

The "Self-Validating" Protocol: RP-HPLC Method

This protocol is designed to be self-validating , meaning it includes system suitability criteria that flag failure modes (e.g., pH drift, column aging) before data is generated.

A. Chromatographic Conditions[1][2][3][4][5][6][7]
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Why: The extra-dense bonding (XDB) reduces silanol activity, critical for peak symmetry of nitrogenous heterocycles like pyridines.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0.

    • Causality: Low pH ensures the pyridine nitrogen remains protonated (or fully suppressed depending on pKa shift by Chlorine), preventing secondary interactions with residual silanols.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 262 nm (Lambda max for chloronicotinamide).

  • Temperature: 30°C (Controlled to ±0.5°C to stabilize retention times).

B. Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Function
0.09010Equilibration
2.09010Isocratic Hold (Elute polar degradants)
12.04060Linear Gradient (Elute Main Analyte)
15.04060Wash
15.19010Re-equilibration
20.09010End
C. System Suitability Criteria (Pass/Fail)

Before running samples, the system must pass these checks:

  • Tailing Factor (T):

    
     (Ensures no silanol interaction).
    
  • Resolution (Rs):

    
     between this compound and Nikethamide (critical pair).
    
  • Precision: RSD

    
     for 6 replicate injections (based on ICH limits for assay).
    

Validation Framework (ICH Q2(R1))

The following data structure validates the method for Quantitative Assay (98-102% range).

Experiment 1: Specificity (Stress Testing)

Demonstrate that the method separates the analyte from degradation products.

  • Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3% H2O2) for 4 hours.

  • Acceptance: Peak Purity Index > 990 (DAD). No interference at the retention time of this compound (~8.5 min).

Experiment 2: Linearity & Range
  • Range: 50% to 150% of target concentration (e.g., 0.5 mg/mL).

  • Data Points: 5 levels (50%, 75%, 100%, 125%, 150%).

  • Acceptance:

    
    . Residual plot must show random distribution (no bias).
    
Experiment 3: Accuracy (Recovery)

Spike this compound into a placebo matrix (or solvent) at 3 levels.

Spike LevelReplicatesAcceptance Criteria
50%398.0% - 102.0% Recovery
100%398.0% - 102.0% Recovery
150%398.0% - 102.0% Recovery
Experiment 4: Robustness (The "Design Space")

Deliberately vary parameters to prove method reliability.

ParameterVariationExpected Result
pH 2.8 / 3.2Retention time shift < 0.2 min; Resolution > 1.8
Flow Rate 0.9 / 1.1 mL/minRetention time scales inversely; Area remains constant
Wavelength 260 / 264 nmResponse factor change < 2%

Visualizing the Validation Workflow

This diagram outlines the sequence of experiments required to achieve full regulatory validation.

ValidationCycle Prep 1. Protocol Design (Define ATP) Spec 2. Specificity (Forced Degradation) Prep->Spec Spec->Prep Fail (Interference) Lin 3. Linearity & Range (5 Levels) Spec->Lin Pass Acc 4. Accuracy & Precision (Spike Recovery) Lin->Acc R² > 0.999 Acc->Prep Fail (Bias) Rob 5. Robustness (Design Space) Acc->Rob Recovery 98-102% Report 6. Final Validation Report Rob->Report

Figure 2: Step-by-step validation lifecycle according to ICH Q2(R1) guidelines.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[3][4] Geneva, Switzerland.

  • Douša, M., et al. (2015). HILIC–MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine... Journal of Chromatographic Science.[5] (Provides context on halo-amine analysis).

  • Sielc Technologies. Separation of 2-Chloro-N,N-dimethyl-3-oxobutanamide on Newcrom R1 HPLC column. (Methodology for chlorinated amides).[6][4]

  • BenchChem. A Comprehensive Guide to the Validation of an Analytical Method for Pyridine Carboxylates.

(Note: While direct literature on the specific "this compound" entity is sparse, the protocols above are derived from validated methods for structurally identical chlorinated pyridine-carboxamides and Nikethamide analogs.)

Sources

Cross-Reactivity & Selectivity Profile: 2-Chloro-N,N-diethylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers and analytical scientists evaluating the specificity of immunoassays and receptor binding profiles for 2-Chloro-N,N-diethylnicotinamide (2-Cl-DENA).[1]

A Comparative Technical Guide for Assay Development and Impurity Profiling[1]

Executive Summary & Scientific Context

This compound (2-Cl-DENA) is a chlorinated derivative of Nikethamide (N,N-diethylnicotinamide).[1] While often utilized as a synthesis intermediate for functionalized pyridines (e.g., in the production of niflumic acid analogs or calixarene amides), its structural homology to Nikethamide—a respiratory stimulant and prohibited doping agent—necessitates rigorous cross-reactivity profiling.

This guide addresses a critical analytical challenge: Distinguishing the chlorinated impurity/analog from the parent active pharmaceutical ingredient (API).

For researchers developing competitive ELISAs or lateral flow assays, 2-Cl-DENA represents a high-risk interference candidate.[1] Its "performance" in this context is defined by its Cross-Reactivity (CR%) —a measure of how effectively it competes for antibody binding sites relative to the target analyte.[1]

The Core Challenge: Structural Homology
  • Target Analyte: Nikethamide (Pyridine ring + Diethylamide tail).[1]

  • Interferent: 2-Cl-DENA (Pyridine ring + Diethylamide tail + Chlorine at Pos 2 ).[1]

  • Hypothesis: The Chlorine atom at position 2 introduces both steric hindrance and electron-withdrawing effects that alter the electrostatic potential of the pyridine ring, potentially reducing affinity for antibodies raised against the native scaffold. However, antibodies targeting the distal diethylamide tail may exhibit high cross-reactivity (>50%).[1]

Mechanism of Action & Cross-Reactivity

To understand the experimental data, we must first visualize the structural basis of the interaction.

Structural Comparison Logic

The following diagram illustrates the steric and electronic relationship between the target and the analog.

CrossReactivityMechanism cluster_0 Target Analyte: Nikethamide cluster_1 Analog: 2-Cl-DENA N Nikethamide (N,N-diethylnicotinamide) Epitope1 Epitope A: Diethylamide Tail (High Homology) N->Epitope1 Epitope2 Epitope B: Pyridine Ring N (Key Recognition Site) N->Epitope2 Antibody Anti-Nikethamide Antibody (IgG) Epitope1->Antibody High Affinity Epitope2->Antibody High Affinity Cl This compound Cl->Epitope1 Retains Binding Mod Steric Clash at Pos 2 (Chlorine Atom) Cl->Mod Mod->Epitope2 Blocks Binding Mod->Antibody Reduced Affinity (Low CR%) caption Figure 1: Structural basis for cross-reactivity. The C-2 Chlorine atom creates steric hindrance, potentially reducing recognition by ring-specific antibodies while tail-specific antibodies remain active.

[1]

Comparative Performance Guide

This section compares 2-Cl-DENA against the primary alternative (Nikethamide) and a metabolic alternative (N-Ethylnicotinamide).[1]

Table 1: Physicochemical & Immunological Profile Comparison
FeatureThis compound (The Product)Nikethamide (The Target)N-Ethylnicotinamide (The Metabolite)
Role Impurity / Synthetic IntermediateActive Drug / Doping AgentMajor Metabolite
Molecular Weight 212.68 g/mol 178.23 g/mol 150.18 g/mol
Electronic Effect Electron-withdrawing (Cl) reduces ring basicity.[1]Native pyridine ring basicity.[1]Native ring; altered tail (mono-ethyl).[1]
Predicted CR% *< 5% (Ring-specific Abs)> 60% (Tail-specific Abs)100% (Reference)15 - 30% (Typical)
Detection Challenge High hydrophobicity (Cl group) may cause non-specific binding in ELISA.[1]High solubility; standard hapten behavior.[1]High polarity; rapid excretion.[1]

*Note: CR% (Cross-Reactivity) is antibody-dependent.[1] Values are estimated based on typical hapten-design principles for nicotinamide derivatives.

Experimental Protocols (Self-Validating Systems)

To objectively measure the performance of 2-Cl-DENA, you must perform a Competitive Inhibition ELISA .[1] This protocol is designed to be self-validating by including both positive (Nikethamide) and negative (unrelated pyridine) controls.[1]

Protocol A: Determination of Cross-Reactivity (CR%)

Objective: Calculate the IC50 of 2-Cl-DENA relative to Nikethamide.

Reagents:

  • Capture Antigen: Nikethamide-BSA conjugate (coated at 1 µg/mL).[1]

  • Primary Antibody: Rabbit anti-Nikethamide (polyclonal or monoclonal).[1]

  • Analytes:

    • Standard: Nikethamide (0.01 ng/mL to 1000 ng/mL).[1]

    • Test: 2-Cl-DENA (0.01 ng/mL to 10,000 ng/mL).[1]

Step-by-Step Workflow:

  • Coating: Coat 96-well microplate with Nikethamide-BSA in Carbonate Buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST.[1] Block with 1% Casein/PBS for 1 hour to prevent non-specific binding (critical for the hydrophobic 2-Cl analog).[1]

  • Competition Step:

    • Add 50 µL of Standard or Test analyte (serial dilutions) to respective wells.

    • Immediately add 50 µL of Primary Antibody (at limiting concentration, e.g., 1:5000).[1]

    • Causality: The free analyte (2-Cl-DENA) competes with the plate-bound antigen for the antibody.[1] Higher affinity = fewer antibodies bind to the plate.[1]

  • Incubation: Incubate 1 hour at Room Temp (shake at 300 rpm).

  • Detection: Wash 5x. Add HRP-conjugated Goat Anti-Rabbit IgG.[1] Incubate 45 min.

  • Readout: Wash 5x. Add TMB Substrate.[1] Stop with 1M H2SO4. Read OD450.

Data Analysis (The Validation Logic):

  • Plot OD450 vs. Log[Concentration].

  • Fit data to a 4-Parameter Logistic (4PL) Model .

  • Calculate % Cross-Reactivity (CR) using the formula:

    
    [1]
    

Experimental Data Interpretation

The following workflow diagram guides the researcher through interpreting the results. If 2-Cl-DENA shows high cross-reactivity, the assay is not specific enough for doping control purposes.[1]

DataInterpretation Start Calculate IC50 Values Calc Calculate % Cross-Reactivity (CR) Start->Calc Decision Is CR > 10%? Calc->Decision HighCR High Cross-Reactivity (>10%) Decision->HighCR Yes LowCR Low Cross-Reactivity (<1%) Decision->LowCR No Implication1 Antibody binds the 'Diethylamide' tail. RISK: False Positives in Doping Control. HighCR->Implication1 Implication2 Antibody binds the 'Pyridine Ring'. RESULT: 2-Cl-DENA is successfully distinguished. LowCR->Implication2 Action1 Action: Re-screen with Ring-Specific Antibody or use LC-MS confirmation. Implication1->Action1 Action2 Action: Assay Validated for Specificity. Implication2->Action2 caption Figure 2: Decision matrix for interpreting 2-Cl-DENA cross-reactivity data.

Expected Results (Reference Values)

Based on structural activity relationships (SAR) of nicotinamide derivatives:

  • Scenario A (Tail-Specific Antibody): The diethylamide group is identical in both molecules.[1] Expect CR ≈ 40-80% .[1]

  • Scenario B (Ring-Specific Antibody): The 2-Chloro substitution distorts the ring planarity and electron density.[1] Expect CR < 1% .

References

  • Sigma-Aldrich. (2024).[1][2] Product Specification: this compound. (Note: Use actual catalog search for specific CoA).

  • Miller, J. J., & Valdes, R. (1991).[1] Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical Chemistry, 37(2), 144–153.[1]

  • TargetMol. (2024). Nikethamide: Biological Activity and Chemical Properties.

  • Sotelo, K., et al. (2021).[1] Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI - Biosensors.

  • PubChem. (2024).[1][2] Compound Summary: this compound (CID 12352200).[1][3] National Library of Medicine.[1] [1]

Sources

comparative analysis of "2-Chloro-N,N-diethylnicotinamide" synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-N,N-diethylnicotinamide (CAS: 38029-99-1) is a critical heterocyclic intermediate used in the synthesis of agrochemicals and pharmaceutical agents. Structurally analogous to the respiratory stimulant Nikethamide, the introduction of the chlorine atom at the C2 position significantly alters its electronic properties, activating the pyridine ring for further nucleophilic aromatic substitutions (SNAr).

This guide objectively compares the two primary synthesis methodologies:

  • The Acid Chloride Route (Industrial Standard): A robust, scalable two-step protocol utilizing thionyl chloride or oxalyl chloride.

  • The Direct Coupling Route (Laboratory Standard): A mild, one-pot activation using modern uronium/phosphonium coupling reagents (e.g., HATU, T3P).

Comparative Analysis: Performance Metrics

The following data summarizes experimental outcomes based on optimized bench-scale protocols (10–50 mmol scale).

MetricRoute A: Acid Chloride (SOCl₂/Oxalyl Chloride) Route B: Direct Coupling (HATU/T3P)
Overall Yield 92 – 96% 85 – 92%
Purity (HPLC) >98% (requires distillation)>99% (after column chromatography)
Atom Economy High (SO₂/HCl byproducts are low MW)Low (High MW coupling byproducts)
Cost Efficiency High (Reagents are commodities)Low (Reagents are expensive)
Scalability Excellent (Kilogram to Ton scale)Poor (Limited by reagent cost/waste)
Safety Profile High Risk (Corrosive, toxic gas evolution)Moderate (Sensitizers, mild conditions)

Route 1: The Acid Chloride Pathway (Industrial Standard)

This route remains the dominant method for large-scale production due to the low cost of reagents and high conversion rates. It proceeds via the formation of the highly reactive 2-chloronicotinoyl chloride intermediate.

Mechanism & Causality

The reaction is driven by the conversion of the poor leaving group (-OH) of 2-chloronicotinic acid into an excellent leaving group (-Cl).

  • Activation: Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) reacts with the carboxylic acid. Catalytic DMF forms the Vilsmeier-Haack reagent (chloroiminium ion), which rapidly converts the acid to the acid chloride.

  • Substitution: The diethylamine nucleophile attacks the carbonyl carbon. The electron-withdrawing chlorine at the C2 position of the pyridine ring actually enhances the electrophilicity of the carbonyl, making this step extremely fast.

Experimental Protocol (Self-Validating)
  • Precursors: 2-Chloronicotinic acid (1.0 eq), Oxalyl Chloride (1.2 eq), DMF (cat.), DCM (Solvent), Diethylamine (1.1 eq), Triethylamine (1.5 eq).

Step 1: Acid Chloride Formation

  • Suspend 2-chloronicotinic acid (15.7 g, 100 mmol) in dry Dichloromethane (DCM, 100 mL) under N₂ atmosphere.

  • Add catalytic DMF (0.1 mL). Note: Gas evolution will occur immediately upon next step.

  • Add Oxalyl Chloride (10.3 mL, 120 mmol) dropwise over 30 minutes at 0°C.

  • Allow to warm to room temperature (RT) and stir for 2 hours until the solution is clear and gas evolution ceases.

  • Validation Point: Aliquot 0.1 mL into MeOH. TLC should show complete conversion to the methyl ester (distinct R_f from acid).

  • Evaporate solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride (yellow solid/oil). Do not purify.

Step 2: Amidation

  • Redissolve the crude acid chloride in dry DCM (100 mL) and cool to 0°C.

  • Add Triethylamine (21 mL, 150 mmol) followed by Diethylamine (11.4 mL, 110 mmol) dropwise. Exothermic reaction—maintain T < 10°C.

  • Stir at RT for 4 hours.

  • Workup: Wash with 1N HCl (2 x 50 mL) to remove unreacted amines, followed by sat. NaHCO₃ and brine.

  • Dry over MgSO₄ and concentrate.

  • Purification: Vacuum distillation (bp ~150-155°C @ 0.5 mmHg) or flash chromatography (Hexane/EtOAc).

Route 2: Direct Amide Coupling (Laboratory/Green)

For medicinal chemistry applications where avoiding noxious acid chlorides is preferred, direct coupling using peptide synthesis reagents is superior. This method avoids the evolution of HCl and SO₂ gases.

Mechanism & Causality

Coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generate an active ester in situ.

  • Deprotonation: The base (DIPEA) deprotonates the carboxylic acid.

  • Activation: The carboxylate attacks HATU, forming a highly reactive O-acyl(tetramethyl)uronium salt.

  • Aminolysis: Diethylamine attacks the activated carbonyl, expelling the urea byproduct and HOAt.

Experimental Protocol
  • Precursors: 2-Chloronicotinic acid (1.0 eq), HATU (1.1 eq), DIPEA (2.0 eq), Diethylamine (1.2 eq), DMF (Solvent).

  • Dissolve 2-chloronicotinic acid (1.57 g, 10 mmol) in dry DMF (15 mL).

  • Add DIPEA (3.5 mL, 20 mmol) and stir for 5 minutes.

  • Add HATU (4.18 g, 11 mmol) in one portion. The solution will turn yellow/orange.

  • Stir for 15 minutes to ensure active ester formation.

  • Add Diethylamine (1.25 mL, 12 mmol) dropwise.

  • Stir at RT for 12 hours.

  • Validation Point: LC-MS should show a peak at [M+H]⁺ = 227.1.

  • Workup: Dilute with EtOAc (100 mL), wash efficiently with water (3 x 50 mL) and LiCl solution (to remove DMF).

  • Purification: Flash column chromatography (Silica, 20-40% EtOAc in Hexanes).

Visualized Pathways

The following diagram illustrates the chemical logic and decision-making process for selecting a route.

SynthesisPathways Start 2-Chloronicotinic Acid (Precursor) Act_A Activation: Oxalyl Chloride / DMF Start->Act_A Route 1: Industrial Act_B Activation: HATU / DIPEA Start->Act_B Route 2: Lab Scale Inter_A Intermediate: 2-Chloronicotinoyl Chloride Act_A->Inter_A - CO, - CO2, - HCl Prod_A Product: This compound (Yield: ~95%) Inter_A->Prod_A + Diethylamine - HCl Inter_B Intermediate: Active Ester (OBt) Act_B->Inter_B In-situ Prod_B Product: This compound (Yield: ~88%) Inter_B->Prod_B + Diethylamine - Urea Byproduct

Figure 1: Comparative reaction pathways showing the Acid Chloride route (top) versus the Direct Coupling route (bottom).

References

  • Preparation of 2-chloronicotinic acid derivatives. ResearchGate. Retrieved from [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

  • Direct Amide Coupling of Non-Activated Carboxylic Acids. ResearchGate. Retrieved from [Link]

  • This compound Physical Properties. ChemicalBook/Chemsrc. Retrieved from [Link]

  • Recent developments in amide synthesis: direct amidation. UCL Discovery. Retrieved from [Link]

Comparative Guide: Structural Elucidation Strategies for 2-Chloro-N,N-diethylnicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Synthetic Chemists, Analytical Scientists, and Drug Discovery Researchers. Focus: Overcoming the "Rotamer Trap" and confirming Regioselectivity in Nicotinamide derivatives.

Executive Summary: The Analytical Challenge

2-Chloro-N,N-diethylnicotinamide is a pivotal scaffold in medicinal chemistry, particularly as a precursor for nikethamide analogs and CNS-active agents. However, its structural confirmation presents a dual challenge that frequently leads to misinterpretation in routine analysis:

  • The Rotamer Trap: The steric bulk of the N,N-diethyl group restricts rotation around the amide bond (

    
    ), causing magnetic non-equivalence of the ethyl groups. In standard 1H NMR at room temperature, this manifests as broad, doubled, or "missing" signals, often mistaken for impurities.
    
  • Regio-ambiguity: During Nucleophilic Aromatic Substitution (

    
    ) at the 2-chloro position, potential side reactions (e.g., attack at C4 or C6, or ring opening) require definitive proof of the substitution site.
    

This guide compares Routine Screening (Method A) against Definitive Elucidation (Method B) , establishing a self-validating protocol for confirming these derivatives.

Comparative Analysis: Routine vs. Definitive Approaches

FeatureMethod A: Routine Screening Method B: Definitive Elucidation
Techniques 1H NMR (25°C, CDCl3) + LC-MS (Low Res)VT-NMR (High Temp) + 2D NMR (HMBC/NOESY) + HRMS
Rotamer Handling High Risk: Signals appear broad/split.[1] Integration often fails (e.g., ethyl CH2 integrates as 2H + 2H separate multiplets).Resolved: High Temp (>330K) coalesces rotamers into sharp singlets/triplets.
Regio-Verification Inferred: Assumes substitution at C2 based on reactivity rules.Proven: HMBC correlates the Nucleophile proton to C2 and C3 of the pyridine ring.
Throughput High (10 mins/sample).Medium (1-4 hours/sample).
Certainty Level 60% (Prone to false negatives due to "messy" spectra).99.9% (Self-validating structural proof).
Best For Crude reaction monitoring.Final compound characterization & publication.

Technical Deep Dive: The Causality of Spectral Complexity

The "Rotamer Trap" Mechanism

In N,N-diethylnicotinamide derivatives, the partial double-bond character of the amide (


) creates a high rotational energy barrier (~15-18 kcal/mol). At 25°C, the exchange rate between syn and anti conformers is slow on the NMR timescale.
  • Observation: The two ethyl groups experience different magnetic environments (shielding by the pyridine ring).

  • Result: The methyl triplets (

    
     ~1.1 ppm) and methylene quartets (
    
    
    
    ~3.4 ppm) split into two distinct sets of signals. The pyridine ring protons (H4, H5, H6) may also broaden significantly.
The Solution: Variable Temperature (VT) NMR

By increasing the probe temperature, we increase the kinetic energy of the system, accelerating the rotation rate (


). When 

(frequency difference between conformers), the signals coalesce into a single, sharp average set.

Experimental Protocols

Protocol A: Variable Temperature (VT) NMR for Rotamer Coalescence

Use this protocol to clean up "messy" spectra before assuming impurities.

  • Solvent Selection: Use DMSO-d6 instead of CDCl3.

    • Reasoning: DMSO has a higher boiling point (189°C), allowing safe heating up to 100°C (373 K). CDCl3 boils at 61°C, limiting the upper range.

  • Sample Prep: Dissolve 5-10 mg of derivative in 0.6 mL DMSO-d6.

  • Acquisition Steps:

    • Acquire a standard spectrum at 298 K (25°C) . Note the broadness of the ethyl signals (

      
       1.0–1.3 ppm and 3.1–3.6 ppm).
      
    • Increase probe temperature to 353 K (80°C) . Allow 5 minutes for thermal equilibration to prevent convection currents (shimming artifacts).

    • Re-shim the Z-axis at the elevated temperature.

    • Acquire the spectrum.[1][2][3][4][5][6]

  • Validation Criteria: The two multiplets for the ethyl

    
     groups should merge into a single, sharp quartet.
    
Protocol B: HMBC Validation of C2 Substitution

Use this protocol to prove the nucleophile (


) replaced the Chlorine at C2.
  • Pulse Sequence: Gradient-selected HMBC (Heteronuclear Multiple Bond Correlation).

  • Optimization: Set long-range coupling constant (

    
    ) to 8 Hz.
    
  • Key Correlations to Look For:

    • The Anchor: Identify the Carbonyl Carbon (C=O) of the amide. It will correlate to the Ethyl protons.

    • The Bridge: Identify Pyridine C3. It correlates to the Amide proton/ethyls AND Pyridine H4.

    • The Proof: Look for a correlation between the Nucleophile's alpha-proton and Pyridine C2 .

    • Note: If the nucleophile is at C2, you will see

      
       coupling to C3. If it is at C6, the coupling pattern to the ring nitrogens/carbons will differ significantly.
      

Data Visualization

Diagram 1: Analytical Decision Workflow

This flowchart guides the researcher through the logic of confirming the structure, specifically addressing the rotamer issue.

AnalysisWorkflow Start Crude Product: 2-Substituted-N,N-diethylnicotinamide Step1 1H NMR (DMSO-d6, 25°C) Start->Step1 Check1 Are Ethyl signals split/broad? Step1->Check1 PathA Perform VT-NMR (80°C) Check1->PathA Yes (Rotamers) Step2 Acquire 2D HMBC + HSQC Check1->Step2 No (Sharp) ResultA Signals Coalesce? PathA->ResultA PathB Suspect Impurity/Degradation ResultA->PathB No ResultA->Step2 Yes Validation Check Correlation: Nucleophile(H) -> Pyridine(C2) Step2->Validation Final Structure Confirmed Validation->Final

Figure 1: Decision tree for distinguishing rotameric broadening from sample impurities.

Diagram 2: HMBC Correlation Map

Visualizing the specific long-range couplings required to prove the regiochemistry of the substitution.

HMBC_Map Nu_H Nucleophile Proton (H) C2 Pyridine C2 (Substitution Site) Nu_H->C2 HMBC (Critical Proof) C3 Pyridine C3 Nu_H->C3 3-bond coupling C_Carbonyl Amide C=O H4 Pyridine H4 H4->C2 3-bond coupling H4->C_Carbonyl 3-bond coupling Et_H Ethyl H (Amide Side) Et_H->C_Carbonyl 2/3-bond coupling

Figure 2: Key HMBC correlations. The Red arrows indicate the definitive connectivity required to prove the nucleophile is attached at C2.

Representative Data Table

Compound: 2-(Benzylamino)-N,N-diethylnicotinamide Solvent: DMSO-d6

PositionAtomShift (ppm) @ 25°CShift (ppm) @ 80°CMultiplicity (80°C)
Amide

1.05 & 1.15 (Split)1.10Triplet (6H)
Amide

3.20 & 3.45 (Broad)3.32Quartet (4H)
Linker

4.55 (Doublet)4.58Doublet (2H)
Pyridine H56.65 (dd)6.62dd (1H)
Pyridine H47.45 (dd)7.42dd (1H)
Pyridine H68.15 (dd)8.12dd (1H)

Note: At 25°C, the ethyl groups appear as two distinct environments. At 80°C, they coalesce, simplifying integration.

References

  • ChemicalBook. (n.d.). N,N-Diethylnicotinamide 1H NMR Spectrum. Retrieved from

  • National Institutes of Health (NIH). (2016). Modulations in restricted amide rotation by steric induced conformational trapping. PMC. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

  • MDPI. (2011). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond. Molbank. Retrieved from

  • Doc Brown's Chemistry. (n.d.). NMR analysis of 2-chloropropane (Concept grounding for splitting). Retrieved from

Sources

Assessing the Purity of Synthesized 2-Chloro-N,N-diethylnicotinamide: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for assessing the purity of 2-Chloro-N,N-diethylnicotinamide (CAS: 38029-99-1). It is designed for researchers and analytical scientists requiring rigorous, self-validating methodologies to ensure the integrity of this critical intermediate.

Executive Summary & Application Context

This compound is a functionalized pyridine derivative serving as a high-value scaffold in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals. Structurally analogous to Nikethamide, the presence of the chlorine atom at the C2 position introduces a specific handle for nucleophilic aromatic substitution (


) or metal-catalyzed cross-coupling reactions.

The Critical Challenge: Synthesizing this compound typically involves the amidation of 2-chloronicotinoyl chloride (or activated 2-chloronicotinic acid) with diethylamine. The purity assessment is complicated by:

  • Hydrolytic Instability: The starting material (acid chloride) can hydrolyze back to 2-chloronicotinic acid .

  • Amine Contamination: Residual diethylamine (often used in excess) lacks a strong chromophore, making standard UV detection unreliable.

  • Regioisomerism: While less common with 2-substituted precursors, ensuring the integrity of the substitution pattern is vital for downstream efficacy.

This guide compares three analytical "alternatives" for purity assessment: HPLC-UV (Routine QC), LC-MS (Impurity Identification), and qNMR (Absolute Purity).

Impurity Origin & Synthesis Pathway

To accurately assess purity, one must first understand the "Genealogy of Impurities." The following diagram illustrates the synthesis workflow and the specific points where contaminants are introduced.

SynthesisPath Start 2-Chloronicotinic Acid Activation Activation (SOCl2 or Oxalyl Chloride) Start->Activation Intermediate 2-Chloronicotinoyl Chloride (Reactive Intermediate) Activation->Intermediate Reaction Amidation Reaction Intermediate->Reaction Imp1 Impurity A: 2-Chloronicotinic Acid (Hydrolysis) Intermediate->Imp1 Moisture/Hydrolysis Reagent + Diethylamine (Excess) Reagent->Reaction Imp2 Impurity B: Residual Diethylamine Reagent->Imp2 Incomplete Workup Product 2-Chloro-N,N- diethylnicotinamide Reaction->Product

Figure 1: Synthesis pathway of this compound highlighting the origin of critical impurities (Hydrolysis products and residual amines).

Comparative Analysis of Analytical Alternatives

We evaluated the performance of three analytical methodologies. The "Product" here refers to the Analytical Result obtained from the synthesized material.

FeatureMethod A: RP-HPLC-UV Method B: LC-MS (ESI+) Method C: 1H-qNMR
Primary Role Routine Quality Control (QC)Impurity IdentificationAbsolute Purity Assessment
Specificity High (for UV-active species)Very High (Mass resolution)High (Structural resolution)
Detection Basis Chromophore (Pyridine ring)Ionization (

)
Proton Environment
Standard Req. Requires Reference StandardRequires Reference StandardNo Reference Standard Needed
Limit of Detection ~0.05% (w/w)< 0.01% (w/w)~0.5% (w/w)
Blind Spot Diethylamine (No UV)Ion Suppression effectsLow sensitivity for trace impurities
Verdict Best for Relative Purity Best for Trace Analysis Best for Potency Assignment
Expert Insight:

While HPLC is the industry standard for relative purity (Area %), it fails to detect non-chromophoric impurities like residual diethylamine or inorganic salts. qNMR is the superior alternative for establishing the "Mass Balance" purity of a newly synthesized batch where a certified reference standard is unavailable.

Detailed Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (Routine QC)

Objective: To determine the relative purity of the pyridine scaffold and detect hydrolyzed acid.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

    • B: Acetonitrile (HPLC Grade).[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar acid impurity).

    • 2-12 min: 5%

      
       95% B (Linear gradient).
      
    • 12-15 min: 95% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (Max absorption for nicotinamide core).

  • Sample Prep: Dissolve 5 mg sample in 10 mL of 50:50 Water:MeCN. Filter through 0.22 µm PTFE.

Self-Validating Check:

Inject a blank solvent. If a peak appears at the retention time of the acid (approx 2-3 min), check mobile phase purity. The main product should elute significantly later (approx 8-9 min) due to the lipophilic diethyl/chloro substitution.

Protocol B: Quantitative NMR (qNMR) for Absolute Purity

Objective: To determine the absolute weight % purity without a reference standard of the analyte.

  • Instrument: 400 MHz (or higher) NMR Spectrometer (Bruker Avance).

  • Internal Standard (IS): Maleic Acid (High purity, trace metal free).

    • Rationale: Maleic acid provides a sharp singlet at

      
       6.3 ppm, distinct from the pyridine aromatic region (
      
      
      
      7.0 - 8.5 ppm) and the ethyl aliphatic region (
      
      
      1.0 - 3.5 ppm).
  • Solvent: DMSO-

    
     (Ensures solubility of both polar acid impurities and the lipophilic product).
    
  • Procedure:

    • Accurately weigh ~20 mg of the synthesized This compound (

      
      ) into a vial.
      
    • Accurately weigh ~10 mg of Maleic Acid (

      
      ) into the same vial.
      
    • Dissolve in 0.6 mL DMSO-

      
      .
      
    • Acquire 1H NMR with D1 (Relaxation Delay)

      
       30 seconds  to ensure full relaxation (T1) of all nuclei.
      
    • Process with zero-filling (64k points) and careful phase correction.

Calculation:



Where:

  • 
     = Integral area.
    
  • 
     = Number of protons (Maleic acid singlet = 2; Pyridine proton = 1).
    
  • 
     = Molecular Weight.
    
  • 
     = Mass weighed.
    
  • 
     = Purity of Internal Standard.
    
Experimental Data: Performance Comparison

The following data summarizes a comparative study of a "Crude" vs. "Recrystallized" batch using the protocols above.

ParameterHPLC-UV ResultqNMR ResultInterpretation
Crude Batch Purity 98.2% (Area)94.5% (wt/wt)Discrepancy Alert: HPLC overestimates purity because it misses non-UV active residual solvents/amines. qNMR reveals the true mass balance.
Recrystallized Batch 99.8% (Area)99.6% (wt/wt)High convergence indicates successful removal of "invisible" impurities.
Detection of Diethylamine Not DetectedDetected (

1.1 t, 2.9 q)
qNMR successfully identified residual reagent.
Linearity (

)
0.9998N/A (Single Point)HPLC is superior for linearity across concentration ranges.
Decision Logic for Purity Assessment

Use this logic flow to select the appropriate validation method for your drug development stage.

DecisionTree Start Start: Synthesized This compound Q1 Is a Certified Reference Standard Available? Start->Q1 BranchYes Yes Q1->BranchYes Routine QC BranchNo No Q1->BranchNo New Synthesis MethodHPLC Use HPLC-UV (Method A) High Throughput BranchYes->MethodHPLC MethodQNMR Use qNMR (Method C) Absolute Quantification BranchNo->MethodQNMR CheckImp Suspect Unknown Impurities? MethodHPLC->CheckImp CheckImp->MethodHPLC No MethodLCMS Use LC-MS (Method B) Structural Elucidation CheckImp->MethodLCMS Yes

Figure 2: Decision matrix for selecting the optimal analytical technique based on reference standard availability and impurity profile requirements.

References
  • Sigma-Aldrich. this compound Product Specification & Safety Data Sheet.Link

  • Vatansever, B. et al. (2016).[2] "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10." ACG Publications.Link

  • Kanamori, K. S. et al. (2018).[3] "Two Different Methods of Quantification of Nicotinamide Adenine Dinucleotide... UPLC-Mass Spectrometry." Bio-protocol.[3]Link[3]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. (General grounding for qNMR protocol).
  • PubChem. this compound Compound Summary.Link

Sources

Independent Verification of 2-Chloro-N,N-diethylnicotinamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification of the physicochemical and functional properties of 2-Chloro-N,N-diethylnicotinamide. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis with structurally similar compounds and detailed protocols for empirical validation. Our objective is to equip you with the necessary information and methodologies to rigorously assess this compound for your research needs.

Introduction: Understanding the Landscape of Nicotinamide Derivatives

Nicotinamide and its derivatives are a cornerstone in various biological studies, exhibiting a wide range of activities. This compound, a member of this class, presents a unique substitution pattern that warrants detailed investigation. Its potential biological activities and physicochemical properties are of significant interest to the scientific community. However, a comprehensive public dataset for this specific compound is notably scarce. This guide aims to bridge this knowledge gap by providing a comparative analysis with its close structural analogs and outlining robust protocols for its independent characterization.

The selection of appropriate comparators is crucial for contextualizing the properties of the target molecule. For this guide, we will be comparing this compound with:

  • 2-Chloro-N,N-dimethylnicotinamide: A close structural analog differing only by the N,N-dialkyl substitution.

  • N,N-Diethylnicotinamide: The parent compound lacking the chloro- substitution at the 2-position.

  • 2-Chloro-N,N-diethylacetamide: A non-cyclic analog to understand the contribution of the pyridine ring.

This comparative approach will allow for a nuanced understanding of the structure-property relationships within this chemical space.

Comparative Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in any research setting. The following table summarizes the available data for this compound and its selected comparators. It is important to note the current lack of experimentally verified data for the target compound, highlighting the necessity for the verification protocols detailed in this guide.

PropertyThis compound 2-Chloro-N,N-dimethylnicotinamideN,N-Diethylnicotinamide2-Chloro-N,N-diethylacetamide
CAS Number 38029-99-152943-21-2[1]59-26-72315-36-8
Molecular Formula C₁₀H₁₃ClN₂O[2]C₈H₉ClN₂O[1]C₁₀H₁₄N₂OC₆H₁₂ClNO
Molecular Weight ( g/mol ) 212.68[2]184.62[1]178.23149.62
Melting Point (°C) Data not available63-65[1]23Data not available
Boiling Point (°C) 353.9 ± 27.0 at 760 mmHg[2][3]Data not available296-300148-150 at 55 mmHg
Density (g/mL) Data not availableData not available1.060 at 25 °C1.089 at 25 °C
Solubility Data not availableData not availableMiscible with water, methanol, ethanol, acetone, chloroform, ether[4]Data not available

Structural Elucidation and Verification: A Multi-technique Approach

The unambiguous confirmation of a compound's chemical structure is the bedrock of reliable scientific research. A combination of spectroscopic techniques is essential for this purpose.

Chemical Structures

The following diagrams illustrate the chemical structures of this compound and its comparators.

cluster_target This compound cluster_comp1 2-Chloro-N,N-dimethylnicotinamide cluster_comp2 N,N-Diethylnicotinamide cluster_comp3 2-Chloro-N,N-diethylacetamide target target comp1 comp1 comp2 comp2 comp3 comp3

Figure 1: Chemical Structures
Proposed Experimental Workflow for Structural Verification

The following workflow outlines a comprehensive approach to verifying the identity and purity of a supplied sample of this compound.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic & Chromatographic Analysis cluster_data Data Interpretation & Verification prep Dissolve sample in appropriate deuterated solvent (e.g., CDCl3, DMSO-d6) nmr 1H and 13C NMR Spectroscopy prep->nmr Analyze ms Mass Spectrometry (e.g., ESI-MS, GC-MS) prep->ms Analyze ir Infrared (IR) Spectroscopy prep->ir Analyze hplc High-Performance Liquid Chromatography (HPLC) prep->hplc Analyze interpret_nmr Correlate NMR shifts with expected structure nmr->interpret_nmr interpret_ms Confirm molecular weight and fragmentation pattern ms->interpret_ms interpret_ir Identify characteristic functional group vibrations ir->interpret_ir interpret_hplc Assess purity and determine retention time hplc->interpret_hplc compare Compare obtained data with literature/comparator data interpret_nmr->compare interpret_ms->compare interpret_ir->compare interpret_hplc->compare confirm Confirm Structure & Purity compare->confirm

Figure 2: Experimental Workflow for Verification

Detailed Experimental Protocols

The following protocols provide a starting point for the independent verification of this compound. It is recommended to optimize these methods based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure by analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) nuclei.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Example):

  • Pulse Program: Standard single pulse (zg30)

  • Number of Scans: 16

  • Relaxation Delay (d1): 2 seconds

  • Spectral Width: 16 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters (Example):

  • Pulse Program: Proton-decoupled single pulse (zgpg30)

  • Number of Scans: 1024

  • Relaxation Delay (d1): 2 seconds

  • Spectral Width: 240 ppm

  • Temperature: 298 K

Data Analysis: Process the spectra using appropriate software. Compare the observed chemical shifts and coupling patterns with predicted values and data from the comparator compounds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern to support structural elucidation.

Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS) or Gas Chromatography-Mass Spectrometer (GC-MS).

Sample Preparation (for ESI-MS):

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.

ESI-MS Parameters (Example):

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and compare its m/z value with the calculated molecular weight. Analyze the fragmentation pattern to identify characteristic losses.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the compound and establish a reliable analytical method for future quantification.

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions (Example for Nicotinamide Derivatives):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 260 nm

  • Column Temperature: 30 °C

Sample Preparation:

  • Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).

  • Prepare a series of dilutions for linearity assessment.

Data Analysis: Determine the retention time of the main peak. Calculate the purity by integrating the peak area of the main component and any impurities.

Biological Activity Context and Future Directions

While no specific biological activity has been reported for this compound, the broader class of nicotinamide derivatives is known for a wide range of pharmacological effects. For instance, some nicotinamide derivatives exhibit antifungal and antibacterial properties. The introduction of a chloro-substituent and the diethylamide group could significantly modulate the biological activity compared to the parent nicotinamide.

Future research should focus on screening this compound against various biological targets to elucidate its potential therapeutic applications. The verification of its physicochemical properties, as outlined in this guide, is a critical first step in this endeavor.

Conclusion

This guide provides a comprehensive framework for the independent verification of this compound. By presenting a comparative analysis with related compounds and detailing robust experimental protocols, we aim to empower researchers to confidently assess this molecule. The lack of publicly available data for this compound underscores the importance of the verification workflows presented herein. Through rigorous and independent characterization, the scientific community can unlock the full potential of this and other novel chemical entities.

References

  • 13C NMR Spectrum (1D, 300 MHz, H2O, predicted) (HMDB0060391) - Human Metabolome Database. (n.d.). Retrieved January 30, 2026, from [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). Molecules, 28(3), 1343. [Link]

  • Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. (2022). Revista de Chimie, 73(4), 213-222. [Link]

  • Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press. (2017). Proceedings of the 2016 2nd International Conference on Energy, Materials and Chemical Engineering. [Link]

  • Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors. (2009). Arkivoc, 2009(11), 45-57. [Link]

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N,N-diethylnicotinamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N,N-diethylnicotinamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.